molecular formula C25H26N2O6 B15608838 Fmoc-L-Lys(Pryoc)-OH

Fmoc-L-Lys(Pryoc)-OH

Katalognummer: B15608838
Molekulargewicht: 450.5 g/mol
InChI-Schlüssel: YSQVUCRWISQVDU-QFIPXVFZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fmoc-L-Lys(Pryoc)-OH is a useful research compound. Its molecular formula is C25H26N2O6 and its molecular weight is 450.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(prop-2-ynoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O6/c1-2-15-32-24(30)26-14-8-7-13-22(23(28)29)27-25(31)33-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h1,3-6,9-12,21-22H,7-8,13-16H2,(H,26,30)(H,27,31)(H,28,29)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQVUCRWISQVDU-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-L-Lys(Pryoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Fmoc-L-Lys(Pryoc)-OH, a key building block in modern peptide chemistry and bioconjugation.

Core Structure and Functionality

This compound, with the systematic name N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-[(2-propyn-1-yloxy)carbonyl]-L-lysine, is a derivative of the amino acid L-lysine designed for specific applications in peptide synthesis and modification.[1][2] Its structure is tripartite, consisting of an L-lysine backbone, an Nα-Fmoc protecting group, and an Nε-Pryoc protecting group.

  • L-Lysine Backbone: Provides the core amino acid structure. The ε-amino group of the lysine (B10760008) side chain is the site of the unique Pryoc modification.

  • Nα-Fmoc Group (9-fluorenylmethoxycarbonyl): This is a base-labile protecting group attached to the alpha-amino group of lysine. It is stable under acidic and mild basic conditions but can be selectively removed with a piperidine (B6355638) solution, a standard step in Fmoc-based solid-phase peptide synthesis (SPPS). This allows for the sequential addition of amino acids to a growing peptide chain.

  • Nε-Pryoc Group (Propargyloxycarbonyl): This group protects the epsilon-amino group of the lysine side chain and, crucially, contains a terminal alkyne. This alkyne functionality makes this compound a valuable reagent for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][3] This allows for the site-specific conjugation of the peptide to other molecules bearing an azide (B81097) group, such as fluorescent dyes, polymers, or other biomolecules.[4]

The strategic placement of these two distinct protecting groups allows for orthogonal control during peptide synthesis and subsequent modification. The Fmoc group is removed during chain elongation, while the Pryoc group remains stable and is carried through to the final peptide, ready for bioorthogonal ligation.

Physicochemical Properties

The following table summarizes the key quantitative data for this compound. Data for closely related and commonly used lysine derivatives are included for comparison.

PropertyThis compoundFmoc-L-Lys(Boc)-OHFmoc-L-Lys-OH
CAS Number 1584133-25-4[1][2]71989-26-9[5]105047-45-8[6]
Molecular Formula C25H26N2O6[1][2]C26H32N2O6[5]C21H24N2O4[7]
Molecular Weight 450.48 g/mol [1]468.5 g/mol [5]368.43 g/mol [7]
Appearance White to off-white powderWhite to off-white powderWhite to yellow solid[7]
Melting Point Not availableData not available~26.8 °C[8]
Solubility Soluble in DMFSoluble in DMSO[9]Soluble in DMSO, Methanol, H2O[7]
Storage Temperature 2-8°C2-8°C2-8°C[8]

Mandatory Visualizations

The following diagrams illustrate the chemical structure of this compound and its application in common experimental workflows.

Fmoc_L_Lys_Pryoc_OH_Structure cluster_lysine L-Lysine Backbone cluster_fmoc Fmoc Group cluster_pryoc Pryoc Group C_alpha C_carboxyl C_alpha->C_carboxyl COOH N_alpha C_alpha->N_alpha H side_chain_start C_alpha->side_chain_start Fmoc_structure Fmoc N_alpha->Fmoc_structure Nα-linkage C_beta C_gamma C_delta C_epsilon N_epsilon C_epsilon->N_epsilon H Pryoc_structure Pryoc (contains alkyne) N_epsilon->Pryoc_structure Nε-linkage

Figure 1: Structural components of this compound.

SPPS_Workflow arrow arrow Resin 1. Start with Resin (e.g., Wang or Rink Amide) Swell 2. Swell Resin (in DMF) Resin->Swell Deprotection 3. Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotection Wash1 4. Wash (DMF) Deprotection->Wash1 Activation 5. Activate Amino Acid (this compound + Coupling Reagents like HBTU/HATU) Wash1->Activation Coupling 6. Couple to Resin (Add activated AA to resin) Activation->Coupling Wash2 7. Wash (DMF) Coupling->Wash2 Repeat Repeat Steps 3-7 for subsequent amino acids Wash2->Repeat Cleavage 8. Final Cleavage (e.g., TFA cocktail) Repeat->Cleavage Peptide Peptide with Lys(Pryoc) Cleavage->Peptide

Figure 2: Workflow for incorporating this compound in SPPS.

Click_Chemistry_Pathway Peptide_Alkyne Peptide-Lys(Pryoc) (contains terminal alkyne) Conjugate Peptide-Molecule Conjugate (via Triazole Linkage) Peptide_Alkyne->Conjugate Molecule_Azide Molecule-N3 (e.g., Fluorescent Dye with azide) Molecule_Azide->Conjugate Catalyst Cu(I) Catalyst (e.g., CuSO4 / Sodium Ascorbate) Catalyst->Conjugate CuAAC Reaction

Figure 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols

This protocol describes the manual incorporation of this compound into a peptide sequence on a solid support.

Materials:

  • Fmoc-compatible resin (e.g., Rink Amide or Wang resin)

  • This compound

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Washing solvent: Dichloromethane (DCM)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

Methodology:

  • Resin Swelling: Swell the resin in DMF for at least 30-60 minutes in a suitable reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15-20 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Amino Acid Activation: In a separate vial, dissolve this compound (3-4 equivalents relative to resin loading), HBTU/HATU (3-4 eq.), and DIPEA (6-8 eq.) in DMF. Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours. The completion of the reaction can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents.

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide sequence.

  • Final Cleavage: After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it. Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups (excluding the Pryoc group which is stable to TFA).

  • Peptide Precipitation: Filter the resin and precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide product under vacuum. The crude peptide can then be purified by reverse-phase HPLC.

This protocol outlines a general procedure for conjugating an azide-containing molecule to a purified peptide bearing the Lys(Pryoc) residue.[3][10]

Materials:

  • Purified peptide containing Lys(Pryoc)

  • Azide-functionalized molecule (e.g., an azide-containing fluorophore)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Copper ligand (e.g., THPTA or TBTA)

  • Solvent system (e.g., a mixture of water and DMSO or t-butanol)

Methodology:

  • Reagent Preparation:

    • Dissolve the purified peptide-alkyne in the chosen solvent system.

    • Dissolve the azide-functionalized molecule (1.5-2 equivalents) in the same solvent.

    • Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and sodium ascorbate (e.g., 250 mM in water).

    • Prepare a stock solution of the copper ligand (e.g., 50 mM in water/DMSO).

  • Reaction Setup:

    • In a reaction vial, combine the peptide-alkyne solution, the azide-molecule solution, and the copper ligand solution.

    • Add the CuSO₄ solution to the mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of copper is typically in the range of 0.1-1 mM.

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be gently agitated.

    • Monitor the progress of the conjugation by RP-HPLC or mass spectrometry to observe the formation of the desired product and consumption of the starting materials.

  • Purification:

    • Once the reaction is complete, purify the resulting peptide conjugate using RP-HPLC to remove excess reagents and unreacted starting materials.

  • Analysis:

    • Confirm the identity and purity of the final conjugate by mass spectrometry and analytical HPLC.

References

An In-depth Technical Guide to the Chemical Properties and Applications of Fmoc-L-Lys(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-(9-Fluorenylmethyloxycarbonyl)-N-ε-(tert-butyloxycarbonyl)-L-lysine, commonly known as Fmoc-L-Lys(Boc)-OH. This derivative of the amino acid L-lysine is a cornerstone building block in modern peptide chemistry, particularly in solid-phase peptide synthesis (SPPS). Its unique dual-protection scheme allows for the precise and efficient incorporation of lysine (B10760008) into synthetic peptides, which are pivotal in drug discovery, biochemistry, and materials science.

Core Chemical Properties

Fmoc-L-Lys(Boc)-OH is a white to off-white crystalline powder. Its structure is characterized by two critical protecting groups: the base-labile Fmoc group on the α-amino group and the acid-labile Boc group on the ε-amino side chain.[1][2] This orthogonal protection strategy is fundamental to its utility, enabling the selective deprotection of the α-amino group for peptide chain elongation while the side chain remains protected.[1][2]

Table 1: Chemical and Physical Properties of Fmoc-L-Lys(Boc)-OH

Property Value
CAS Number 71989-26-9[3][4][5]
Molecular Formula C₂₆H₃₂N₂O₆[3][4][5]
Molecular Weight 468.54 g/mol [3][4][5]
Appearance White or off-white powder[6]
Melting Point 125-135 °C (with decomposition)[6][7]
Optical Rotation -11° to -12° (c=1 or 2 in DMF)[6]
Purity Typically ≥98% (HPLC)[6]

| Storage Temperature | 2-8°C |

Table 2: Solubility Profile of Fmoc-L-Lys(Boc)-OH

Solvent Solubility
Dimethylformamide (DMF) Soluble[8]
Dimethyl Sulfoxide (DMSO) Soluble (≥100.8 mg/mL)[8][7][9]
Chloroform Soluble[7]
Dichloromethane (DCM) Soluble[7]
Ethyl Acetate Soluble[7]
Ethanol (EtOH) Soluble (≥51 mg/mL)[9]

| Water | Slightly soluble (≥4.69 mg/mL)[7][9] |

Key Applications in Research and Development

The primary application of Fmoc-L-Lys(Boc)-OH is in Fmoc-based solid-phase peptide synthesis (SPPS).[8] Lysine is a crucial amino acid in many biologically active peptides, providing a positive charge and a site for post-translational modifications.[1]

  • Therapeutic Peptide Synthesis : It is essential for creating lysine-containing peptides for drug development, including antimicrobial peptides and peptide-based vaccines.[8]

  • Bioconjugation : After synthesis and deprotection, the lysine side chain's primary amine serves as a reactive handle for conjugating molecules such as fluorescent dyes, biotin, or polyethylene (B3416737) glycol (PEG).[8]

  • Branched Peptides : The ε-amino group can be used as a branching point for the synthesis of complex, multivalent peptide structures, such as peptide dendrimers for targeted drug delivery.[8][7]

  • Epigenetic Research : Derivatives of Fmoc-L-Lys(Boc)-OH are used to synthesize histone tail peptides with specific methylation or acetylation patterns, which are vital for studying epigenetic regulation.[5][10]

Experimental Protocols and Methodologies

The core utility of Fmoc-L-Lys(Boc)-OH is demonstrated in the standard cycle of Fmoc-based SPPS. The following is a generalized protocol for coupling Fmoc-L-Lys(Boc)-OH to a resin-bound peptide chain.

Experimental Protocol: Coupling of Fmoc-L-Lys(Boc)-OH in SPPS

  • Resin Preparation : Start with a suitable solid support (e.g., Rink Amide or Wang resin) that has been deprotected to expose a free amine group. Swell the resin in an appropriate solvent, typically DMF.

  • Fmoc Deprotection : Treat the resin with a 20-25% solution of piperidine (B6355638) in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[2][3] Wash the resin thoroughly with DMF to remove residual piperidine.

  • Activation of Fmoc-L-Lys(Boc)-OH : In a separate vessel, dissolve Fmoc-L-Lys(Boc)-OH (typically 3-5 equivalents over resin capacity) in DMF. Add an activating agent, such as HBTU/HOBt or HATU, along with a base like N,N-Diisopropylethylamine (DIPEA). Allow the activation to proceed for several minutes.

  • Coupling Reaction : Add the activated Fmoc-L-Lys(Boc)-OH solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours to allow the coupling reaction to complete.

  • Washing : After the coupling, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Cycle Repetition : The cycle of deprotection and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage and Deprotection : Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the Boc side-chain protecting group is removed simultaneously using a strong acid cocktail, most commonly containing Trifluoroacetic Acid (TFA).[1][2][3][5] Scavengers like triisopropylsilane (B1312306) (TIS) and water are typically included to prevent side reactions.

Visualization of Key Chemical Processes

Diagram 1: Fmoc Group Deprotection Workflow

Fmoc_Deprotection start Resin-Bound Peptide with N-terminal Fmoc Group reagent Add 20% Piperidine in DMF start->reagent reaction Base-Catalyzed Elimination Reaction reagent->reaction wash Wash with DMF reaction->wash byproduct Piperidine-DBF Adduct (Washed Away) reaction->byproduct end Resin-Bound Peptide with Free N-terminal Amine wash->end

Caption: Workflow for the base-labile removal of the Fmoc protecting group.

Diagram 2: Boc Group Deprotection Logic

Boc_Deprotection start Completed Peptide on Resin (with Boc-protected Lysine) reagent Add Cleavage Cocktail (e.g., TFA/TIS/H₂O) start->reagent reaction Acid-Catalyzed Hydrolysis of tert-butyl carbamate reagent->reaction end Free Peptide in Solution with Deprotected Lysine Side Chain reaction->end byproducts tert-butyl cation (scavenged) + CO₂ + Deprotected Resin reaction->byproducts

Caption: Final acid-labile cleavage and Boc group removal from the lysine side chain.

Diagram 3: General Fmoc-SPPS Cycle

SPPS_Cycle cluster_cycle Elongation Cycle (Repeat n-1 times) deprotection 1. Fmoc Deprotection (Piperidine/DMF) wash1 2. DMF Wash deprotection->wash1 Next Amino Acid coupling 3. Coupling (Activated Fmoc-AA-OH) wash1->coupling Next Amino Acid wash2 4. DMF Wash coupling->wash2 Next Amino Acid wash2->deprotection Next Amino Acid final_cleavage Final Cleavage & Side-Chain Deprotection (TFA) wash2->final_cleavage After Last Amino Acid start Start with Free Amine on Solid Support start->coupling

Caption: The iterative workflow of Solid-Phase Peptide Synthesis using Fmoc chemistry.

Conclusion

Fmoc-L-Lys(Boc)-OH is an indispensable reagent in the field of peptide synthesis. Its well-defined chemical properties, particularly the orthogonal protecting group strategy, provide researchers with precise control over peptide chain assembly. This enables the creation of complex and highly pure peptides for a vast range of applications, from fundamental biological research to the development of next-generation therapeutics. A thorough understanding of its characteristics and handling is essential for any laboratory engaged in advanced peptide chemistry.

References

Synthesis of Fmoc-L-Lys(Pryoc)-OH from L-lysine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(propargyloxycarbonyl)-L-lysine (Fmoc-L-Lys(Pryoc)-OH), a valuable building block in peptide synthesis and click chemistry. The synthesis is a two-step process commencing with the selective protection of the ε-amino group of L-lysine, followed by the protection of the α-amino group. An orthogonal protection strategy is employed, utilizing a copper(II) chelate to temporarily shield the α-amino and α-carboxyl groups of L-lysine, thereby enabling the specific modification of the ε-amino group.

Core Synthesis Pathway

The synthesis of this compound from L-lysine hydrochloride can be summarized in the following two key stages:

  • Synthesis of Nε-(propargyloxycarbonyl)-L-lysine (H-L-Lys(Pryoc)-OH): This step involves the formation of a copper(II) complex with L-lysine to facilitate the selective acylation of the ε-amino group with propargyl chloroformate. Subsequent removal of the copper ion yields the desired intermediate.

  • Synthesis of Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(propargyloxycarbonyl)-L-lysine (this compound): The intermediate from the previous step is then reacted with 9-fluorenylmethyl chloroformate (Fmoc-Cl) to introduce the Fmoc protecting group at the α-amino position, yielding the final product.

Experimental Protocols

Stage 1: Synthesis of Nε-(propargyloxycarbonyl)-L-lysine (H-L-Lys(Pryoc)-OH)

This procedure is adapted from a general method for the selective Nε-acylation of lysine (B10760008).[1]

Materials:

  • L-lysine hydrochloride (H-Lys-OH·HCl)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Propargyl chloroformate

  • 8-Quinolinol

  • Acetone (B3395972)

  • Water

  • Methanol

Procedure:

  • Formation of the L-Lysine Copper(II) Complex:

    • Dissolve L-lysine hydrochloride in an aqueous solution of sodium bicarbonate.

    • To this solution, add an aqueous solution of copper(II) sulfate pentahydrate with stirring. A blue precipitate of the copper(II) complex of lysine will form.

    • Isolate the precipitate by filtration and wash thoroughly with water and then acetone. Dry the complex under vacuum.

  • Nε-Propargyloxycarbonylation:

    • Suspend the dried lysine copper(II) complex in a mixture of water and acetone.

    • Cool the suspension in an ice bath and add propargyl chloroformate dropwise while maintaining the pH of the solution between 9 and 10 with the addition of a sodium bicarbonate solution.

    • Allow the reaction to stir at room temperature overnight.

  • Copper Removal:

    • To the reaction mixture, add a solution of 8-quinolinol in methanol. A greenish-yellow precipitate of the copper(II) 8-quinolinolate complex will form.

    • Filter off the precipitate and wash it with aqueous methanol.

    • Concentrate the filtrate under reduced pressure to remove the organic solvents.

    • Adjust the pH of the remaining aqueous solution to the isoelectric point of H-L-Lys(Pryoc)-OH to precipitate the product.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield H-L-Lys(Pryoc)-OH.

Stage 2: Synthesis of Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(propargyloxycarbonyl)-L-lysine (this compound)

This procedure is adapted from a general method for the Nα-Fmoc protection of amino acids.[1]

Materials:

  • Nε-(propargyloxycarbonyl)-L-lysine (H-L-Lys(Pryoc)-OH)

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Water

  • Ethyl acetate (B1210297)

  • n-Hexane

Procedure:

  • Nα-Fmoc Protection:

    • Dissolve H-L-Lys(Pryoc)-OH in an aqueous solution of sodium bicarbonate.

    • To this solution, add a solution of Fmoc-Cl in acetone dropwise with vigorous stirring at room temperature.

    • Continue stirring for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification:

    • Acidify the reaction mixture with 1M HCl to pH 2.

    • Extract the product into ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by crystallization from a mixture of ethyl acetate and n-hexane to yield pure this compound as a white solid.

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield Purity (by HPLC)
H-L-Lys(Pryoc)-OHC₁₀H₁₆N₂O₄228.2570-80%>95%
This compoundC₂₅H₂₆N₂O₆450.4985-95%>98%

Logical Workflow of the Synthesis

Synthesis_Workflow cluster_step1 Stage 1: Synthesis of H-L-Lys(Pryoc)-OH cluster_step2 Stage 2: Synthesis of this compound L-lysine_HCl L-lysine Hydrochloride Copper_Complex L-lysine Copper(II) Complex L-lysine_HCl->Copper_Complex CuSO4, NaHCO3 Pryoc_Lys_Complex Nε-(Pryoc)-L-lysine Copper(II) Complex Copper_Complex->Pryoc_Lys_Complex Propargyl chloroformate H_Lys_Pryoc H-L-Lys(Pryoc)-OH Pryoc_Lys_Complex->H_Lys_Pryoc 8-Quinolinol Fmoc_Lys_Pryoc This compound H_Lys_Pryoc->Fmoc_Lys_Pryoc Fmoc-Cl, NaHCO3

Caption: Synthetic pathway for this compound from L-lysine.

Signaling Pathways and Applications

This compound does not directly participate in cellular signaling pathways. However, its utility lies in its application for the synthesis of modified peptides and proteins that can be used to study and modulate such pathways. The key feature of this compound is the presence of the propargyl group on the lysine side chain. This alkyne functionality allows for the site-specific modification of peptides and proteins through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.

This enables a wide range of applications in chemical biology and drug development, including:

  • Fluorescent Labeling: Attachment of fluorescent dyes for imaging and tracking of peptides and proteins in vitro and in vivo.

  • Bioconjugation: Linking peptides to other molecules such as polyethylene (B3416737) glycol (PEG) to improve pharmacokinetic properties, or to cytotoxic drugs to create antibody-drug conjugates (ADCs).

  • Peptide Cyclization: Formation of cyclic peptides with enhanced stability and biological activity.

  • Protein Engineering: Introduction of non-natural functionalities into proteins to create novel biocatalysts or therapeutic agents.

The workflow for utilizing this compound in peptide synthesis and subsequent modification is illustrated below.

Application_Workflow Fmoc_Lys_Pryoc This compound SPPS Solid-Phase Peptide Synthesis (SPPS) Fmoc_Lys_Pryoc->SPPS Pryoc_Peptide Peptide with Pryoc-Lysine SPPS->Pryoc_Peptide Click_Reaction CuAAC Click Chemistry Pryoc_Peptide->Click_Reaction Modified_Peptide Modified Peptide (e.g., Fluorescently labeled) Click_Reaction->Modified_Peptide Azide_Molecule Azide-containing molecule Azide_Molecule->Click_Reaction

Caption: Workflow for peptide modification using this compound.

References

Propargyloxycarbonyl (Poc) Protecting Group: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The propargyloxycarbonyl (Poc) group is a versatile and valuable protecting group in organic synthesis, particularly in the fields of peptide chemistry, carbohydrate chemistry, and drug development. Its unique stability profile and mild deprotection conditions make it an attractive orthogonal protecting group, allowing for selective manipulation of functional groups in complex molecules. This technical guide provides a comprehensive overview of the chemistry of the Poc protecting group, including detailed experimental protocols, quantitative data, and mechanistic insights.

Core Concepts of the Propargyloxycarbonyl Protecting Group

The propargyloxycarbonyl (Poc) group is a carbamate-based protecting group used for amines, alcohols, and thiols. Its structure consists of a propargyl group attached to a carbonyl, which is in turn linked to the heteroatom of the functional group being protected.

A key feature of the Poc group is its stability under both acidic and basic conditions, rendering it orthogonal to many common protecting groups such as tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc).[1][2] This orthogonality is crucial in multi-step syntheses where differential protection and deprotection are required.[3]

Deprotection of the Poc group is achieved under neutral conditions using benzyltriethylammonium tetrathiomolybdate (B108656), a mild reagent that selectively cleaves the Poc group without affecting other sensitive functionalities.[1][4]

Synthesis of Key Reagents

The successful implementation of Poc protection chemistry relies on the availability of the protecting agent, propargyl chloroformate, and the deprotecting agent, benzyltriethylammonium tetrathiomolybdate.

Synthesis of Propargyl Chloroformate

Propargyl chloroformate is the primary reagent for introducing the Poc protecting group. It can be synthesized by the reaction of propargyl alcohol with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547).[5]

Experimental Protocol: Synthesis of Propargyl Chloroformate

  • Materials: Propargyl alcohol, triphosgene, anhydrous dichloromethane (B109758), pyridine (B92270).

  • Procedure:

    • A solution of propargyl alcohol (1.0 equivalent) and pyridine (1.1 equivalents) in anhydrous dichloromethane is cooled to 0 °C under an inert atmosphere.

    • A solution of triphosgene (0.4 equivalents) in anhydrous dichloromethane is added dropwise to the cooled solution over 30 minutes, maintaining the temperature at 0 °C.

    • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

    • The reaction mixture is filtered to remove pyridinium (B92312) hydrochloride.

    • The filtrate is carefully concentrated under reduced pressure to afford crude propargyl chloroformate, which can be purified by vacuum distillation.

Synthesis of Benzyltriethylammonium Tetrathiomolybdate

Benzyltriethylammonium tetrathiomolybdate is the reagent of choice for the deprotection of the Poc group. It can be prepared from ammonium (B1175870) tetrathiomolybdate and benzyltriethylammonium chloride.[6]

Experimental Protocol: Synthesis of Benzyltriethylammonium Tetrathiomolybdate

  • Materials: Ammonium tetrathiomolybdate, benzyltriethylammonium chloride, distilled water.

  • Procedure:

    • Ammonium tetrathiomolybdate (1.0 equivalent) is dissolved in a minimal amount of distilled water.

    • A solution of benzyltriethylammonium chloride (2.2 equivalents) in distilled water is added to the ammonium tetrathiomolybdate solution with vigorous stirring.

    • A brick-red precipitate of benzyltriethylammonium tetrathiomolybdate forms immediately.

    • The mixture is stirred for 30 minutes at room temperature.

    • The precipitate is collected by filtration, washed with cold distilled water, and dried under vacuum to yield the desired product.

Protection of Functional Groups with the Poc Group

The Poc group can be efficiently introduced onto amines, alcohols, and thiols using propargyl chloroformate in the presence of a base.

Protection of Amines

Experimental Protocol: General Procedure for the Poc-Protection of Primary and Secondary Amines

  • Materials: Amine substrate, propargyl chloroformate, triethylamine (B128534) (or pyridine), anhydrous dichloromethane.

  • Procedure:

    • To a solution of the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane at 0 °C, propargyl chloroformate (1.1 equivalents) is added dropwise.

    • The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2-4 hours, while monitoring the reaction progress by TLC.

    • Upon completion, the reaction is quenched with water, and the organic layer is separated.

    • The organic layer is washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica (B1680970) gel.

Substrate TypeReaction Time (h)Yield (%)
Primary Aliphatic Amines2 - 485 - 95
Secondary Aliphatic Amines3 - 580 - 90
Anilines4 - 675 - 85

Table 1: Representative data for the Poc protection of various amines.

Protection of Alcohols

Experimental Protocol: General Procedure for the Poc-Protection of Alcohols and Phenols

  • Materials: Alcohol/phenol (B47542) substrate, propargyl chloroformate, pyridine, anhydrous dichloromethane.

  • Procedure:

    • To a solution of the alcohol or phenol (1.0 equivalent) in pyridine at 0 °C, propargyl chloroformate (1.2 equivalents) is added dropwise.

    • The reaction mixture is stirred at room temperature for 4-8 hours.

    • The reaction is quenched by the addition of ice-water, and the product is extracted with ethyl acetate (B1210297).

    • The combined organic extracts are washed with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

    • The crude product is purified by column chromatography.

Substrate TypeReaction Time (h)Yield (%)
Primary Aliphatic Alcohols4 - 690 - 98
Secondary Aliphatic Alcohols5 - 885 - 95
Phenols6 - 1080 - 90

Table 2: Representative data for the Poc protection of various alcohols.

Protection of Thiols

While less common, the Poc group can also be used to protect thiols. The procedure is analogous to that for alcohols, though reaction times may vary.

Experimental Protocol: General Procedure for the Poc-Protection of Thiols

  • Materials: Thiol substrate, propargyl chloroformate, triethylamine, anhydrous THF.

  • Procedure:

    • To a solution of the thiol (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous THF at 0 °C, propargyl chloroformate (1.05 equivalents) is added dropwise.

    • The reaction is stirred at room temperature for 1-3 hours.

    • The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.

    • The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

    • The product is purified by column chromatography.

Substrate TypeReaction Time (h)Yield (%)
Aliphatic Thiols1 - 288 - 96
Aromatic Thiols2 - 385 - 92

Table 3: Representative data for the Poc protection of various thiols.

Deprotection of the Poc Group

The selective removal of the Poc group is a key advantage of this protecting group strategy. Deprotection is carried out under mild, neutral conditions using benzyltriethylammonium tetrathiomolybdate.[1][4]

Deprotection of Poc-Protected Amines and Alcohols

Experimental Protocol: General Procedure for the Deprotection of Poc-Protected Amines and Alcohols

  • Materials: Poc-protected substrate, benzyltriethylammonium tetrathiomolybdate, acetonitrile.

  • Procedure:

    • To a solution of the Poc-protected compound (1.0 equivalent) in acetonitrile, benzyltriethylammonium tetrathiomolybdate (1.1-1.5 equivalents) is added.

    • The reaction mixture is stirred at room temperature for 30-60 minutes. Sonication can be used to accelerate the deprotection of Poc-amines.[2]

    • The completion of the reaction is monitored by TLC.

    • The solvent is evaporated, and the residue is purified by column chromatography to afford the deprotected amine or alcohol.

Substrate TypeReaction Time (min)Yield (%)
Poc-Amine30 - 6085 - 95
Poc-Alcohol15 - 4590 - 98

Table 4: Representative data for the deprotection of Poc-protected amines and alcohols.

Reaction Mechanisms and Logical Relationships

The following diagrams illustrate the key chemical transformations in Poc protecting group chemistry.

Poc_Protection_Mechanism cluster_reactants Reactants cluster_products Products Amine R-NH₂ Poc_Amine Poc-Protected Amine Amine->Poc_Amine Nucleophilic Attack Base_HCl Base·HCl Amine->Base_HCl PocCl Propargyl Chloroformate PocCl->Poc_Amine Base Base (e.g., Et₃N) Base->Base_HCl Proton Abstraction

Caption: General workflow for the protection of an amine with the Poc group.

Poc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Poc_Protected Poc-Protected Substrate (R-X-Poc) Complex Intermediate Complex Poc_Protected->Complex Tetrathiomolybdate [MoS₄]²⁻ Tetrathiomolybdate->Complex Nucleophilic Attack on Propargyl Group Deprotected Deprotected Substrate (R-XH) Complex->Deprotected Cleavage Byproducts Byproducts Complex->Byproducts

Caption: General mechanism for the deprotection of a Poc-protected substrate.

Orthogonality and Applications

The Poc group's stability to acidic and basic conditions makes it an excellent orthogonal protecting group in complex synthetic strategies. It is compatible with Boc (acid-labile) and Fmoc (base-labile) protecting groups, allowing for sequential deprotection schemes in peptide synthesis.[1]

In carbohydrate chemistry, the Poc group has been successfully used for the selective protection of hydroxyl groups. Its stability during glycosylation reactions and its selective removal under neutral conditions are highly advantageous.[1]

Conclusion

The propargyloxycarbonyl (Poc) protecting group offers a powerful tool for chemists engaged in the synthesis of complex molecules. Its ease of introduction, stability to a range of reaction conditions, and mild, selective deprotection protocol make it a valuable addition to the repertoire of modern protecting group strategies. This guide provides the foundational knowledge and practical protocols necessary for the effective implementation of Poc chemistry in research and development.

References

The 'Click' Revolution: An In-depth Technical Guide to Click Chemistry in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of click chemistry has revolutionized the field of peptide synthesis, offering a powerful and versatile toolkit for creating novel peptide architectures with enhanced therapeutic potential.[1][2] This technical guide provides a comprehensive overview of the core principles of click chemistry and its widespread applications in peptide science, including detailed experimental protocols and quantitative data to support researchers in this dynamic field.

Core Principles of Click Chemistry in Peptide Synthesis

Click chemistry, a concept first introduced by K.B. Sharpless, refers to a class of reactions that are rapid, efficient, and highly selective, proceeding under mild, often aqueous, conditions to give high yields of a single product.[1][3] In the context of peptide synthesis, the most prominent examples of click chemistry are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4][5]

The cornerstone of these reactions is the formation of a stable 1,2,3-triazole ring from an azide (B81097) and an alkyne.[3][6] This triazole moiety serves as an excellent mimic of the native amide bond in peptides, exhibiting similar planarity and dipole moment, while being resistant to enzymatic degradation and hydrolysis.[2][7]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the gold standard in click chemistry, renowned for its high reaction rates and yields.[3][8] It involves the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst, which selectively produces the 1,4-disubstituted triazole isomer.[1] The reaction is compatible with a wide range of functional groups found in peptides and can be performed on solid-phase supports, making it ideal for peptide synthesis workflows.[9]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Developed as a copper-free alternative to CuAAC, SPAAC is particularly valuable for applications in living systems where the cytotoxicity of copper is a concern.[3][5] This reaction utilizes a strained cyclooctyne, which readily reacts with an azide to release ring strain, driving the formation of the triazole product without the need for a metal catalyst.[5] While generally slower than CuAAC, the biocompatibility of SPAAC makes it an indispensable tool for in vivo labeling and imaging studies.[8][10]

Quantitative Data on Click Chemistry in Peptide Synthesis

The efficiency of click chemistry reactions is a key advantage in peptide synthesis. The following tables summarize typical yields and reaction conditions for various applications.

ApplicationReaction TypeReactantsCatalyst/ConditionsTypical Yield (%)References
Peptide Cyclization CuAACAzide- and alkyne-functionalized peptideCu(I) source (e.g., CuI, CuBr), base (e.g., DIEA)70-91[11][12][13]
Peptide Ligation CuAACPeptide-alkyne and peptide-azideCuSO₄, sodium ascorbate>95[14]
Radiolabeling (¹⁸F) CuAAC¹⁸F-alkyne and azido-peptideCuSO₄, sodium ascorbate52-99[12][15]
Peptide-Drug Conjugation CuAACAlkyne-modified peptide, azide-drugCopper(0) powder43-68[16]
Stapled Peptides CuAACDi-alkyne peptide and di-azide linkerCuSO₄·5H₂O, sodium L-ascorbate40-60[17]
Reaction TypeSecond-Order Rate Constant (M⁻¹s⁻¹)Key FeaturesReferences
CuAAC 1 - 100Very fast, requires copper catalyst which can be cytotoxic.[8]
SPAAC ~1Slower than CuAAC, catalyst-free, excellent for in vivo applications.[18]
IEDDA 1 - 10⁶Extremely fast, involves electron-poor dienes and electron-rich dienophiles.[10]

Experimental Protocols

Detailed methodologies are crucial for the successful application of click chemistry in peptide synthesis. The following are representative protocols for key experiments.

On-Resin CuAAC Peptide Cyclization

This protocol describes the cyclization of a linear peptide containing azide and alkyne functionalities while it is still attached to the solid-phase resin.

Materials:

  • Peptide-resin functionalized with an azide and an alkyne

  • Dichloromethane (DCM)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Copper(I) bromide (CuBr)

  • 0.1 M aqueous ascorbic acid solution

  • 2,6-Lutidine

  • Diisopropylethylamine (DIEA)

  • Isopropanol

  • Dimethylformamide (DMF)

Procedure:

  • Swell the peptide-resin in DCM (10 mL/g resin) for 10 minutes.[19]

  • Degas DMSO (12 mL/g resin) by bubbling with nitrogen for at least 10 minutes.[19]

  • Dissolve CuBr (1 equivalent based on resin loading) completely in the degassed DMSO.[19]

  • Remove the DCM from the resin and add the CuBr/DMSO solution.[19]

  • Add 1 equivalent of 0.1 M aqueous ascorbic acid solution.[19]

  • Add 10 equivalents of 2,6-lutidine and 10 equivalents of DIEA.[19]

  • Purge the reaction vessel with nitrogen for 5 minutes.[19]

  • Seal the flask and shake gently at room temperature for 16-18 hours.[19]

  • Filter the resin and wash sequentially with Isopropanol/DMSO (5:3 v/v), DMF, and DCM (3 times each).[19]

  • Dry the resin under vacuum before proceeding with cleavage and purification.[19]

Synthesis of a Triazole-Stapled Peptide

This protocol outlines the synthesis of a "stapled" peptide, where a triazole linkage is used to constrain the peptide into a specific conformation, often an α-helix.

Materials:

  • Purified linear peptide containing two azide or two alkyne functionalities

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Water (H₂O)

  • tert-Butanol (t-BuOH)

  • 6M Guanidine (B92328) hydrochloride (optional, for hydrophobic peptides)

Procedure:

  • Dissolve the lyophilized linear peptide and CuSO₄·5H₂O (4.4 equivalents) in a 2:1 mixture of H₂O/t-BuOH to a final peptide concentration of 1 mg/mL. For hydrophobic peptides, dissolve in a minimal amount of 6M guanidine hydrochloride before adding to the reaction mixture.[17]

  • Slowly add a solution of sodium L-ascorbate (4.4 equivalents) in H₂O (2 mL).[17]

  • Stir the reaction at room temperature for 30–90 minutes.[17]

  • Concentrate the reaction mixture in vacuo.[17]

  • Purify the crude stapled peptide by semi-preparative RP-HPLC.[17]

Fluorescent Labeling of a Peptide using SPAAC

This protocol describes the copper-free labeling of a peptide with a fluorescent probe for imaging applications.

Materials:

  • Azide-modified peptide

  • DBCO-functionalized fluorescent dye

  • Phosphate-buffered saline (PBS) or other suitable buffer

Procedure:

  • Dissolve the azide-modified peptide in the chosen buffer.

  • Add a solution of the DBCO-functionalized fluorescent dye to the peptide solution. The molar ratio of dye to peptide may need to be optimized.

  • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from minutes to hours depending on the concentrations and specific reactants.

  • Monitor the reaction progress by LC-MS or HPLC.

  • Purify the fluorescently labeled peptide using RP-HPLC.

Visualizing Click Chemistry in Peptide Synthesis

Graphviz diagrams are provided to illustrate key concepts and workflows in the application of click chemistry to peptide synthesis.

Core Click Chemistry Reactions

G Core Click Chemistry Reactions in Peptide Synthesis cluster_0 Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_1 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Peptide-Alkyne Peptide-Alkyne 1,4-Triazole-Linked Peptide 1,4-Triazole-Linked Peptide Peptide-Alkyne->1,4-Triazole-Linked Peptide Peptide-Azide Peptide-Azide Peptide-Azide->1,4-Triazole-Linked Peptide Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->1,4-Triazole-Linked Peptide catalyzes Peptide-Cyclooctyne Peptide-Cyclooctyne Triazole-Linked Peptide Triazole-Linked Peptide Peptide-Cyclooctyne->Triazole-Linked Peptide releases strain Peptide-Azide_2 Peptide-Azide Peptide-Azide_2->Triazole-Linked Peptide

Core Click Chemistry Reactions
Experimental Workflow: On-Resin Peptide Cyclization via CuAAC

G Workflow for On-Resin CuAAC Peptide Cyclization Start Start Swell Resin Swell Resin Start->Swell Resin Add Cu(I) Catalyst Add Cu(I) Catalyst Swell Resin->Add Cu(I) Catalyst Add Base Add Base Add Cu(I) Catalyst->Add Base Incubate Incubate Add Base->Incubate Wash Resin Wash Resin Incubate->Wash Resin Cleave & Purify Cleave & Purify Wash Resin->Cleave & Purify End End Cleave & Purify->End

On-Resin CuAAC Workflow
Logical Relationship: Synthesis of RGD Peptidomimetics for Integrin Targeting

G Synthesis of RGD Peptidomimetics for Integrin Targeting RGD Peptide RGD Peptide Azide/Alkyne Modification Azide/Alkyne Modification RGD Peptide->Azide/Alkyne Modification Click Chemistry (CuAAC/SPAAC) Click Chemistry (CuAAC/SPAAC) Azide/Alkyne Modification->Click Chemistry (CuAAC/SPAAC) RGD Peptidomimetic RGD Peptidomimetic Click Chemistry (CuAAC/SPAAC)->RGD Peptidomimetic Integrin Receptor Integrin Receptor RGD Peptidomimetic->Integrin Receptor binds to Cell Adhesion / Signaling Cell Adhesion / Signaling Integrin Receptor->Cell Adhesion / Signaling mediates

RGD Peptidomimetic Synthesis

Conclusion

Click chemistry has emerged as an indispensable tool in modern peptide synthesis, enabling the creation of complex and robust peptide-based molecules for a wide range of applications in research and drug development. The high efficiency, selectivity, and biocompatibility of reactions like CuAAC and SPAAC have opened up new avenues for designing peptides with improved stability, tailored functionalities, and enhanced therapeutic efficacy. This guide provides a solid foundation for researchers to harness the power of click chemistry in their peptide synthesis endeavors.

References

Navigating the Safe Handling of Fmoc-L-Lysine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Physicochemical and Safety Data

The following tables summarize the key physical, chemical, and safety information for representative Fmoc-L-Lysine derivatives. It is crucial to consult the specific Safety Data Sheet (SDS) for the particular derivative being used.

Table 1: Physicochemical Properties of Related Fmoc-L-Lysine Derivatives

PropertyFmoc-L-Lys(Fmoc)-OHFmoc-L-Lys(Boc)-OHFmoc-L-Lys-OH
Synonyms Nα-Fmoc-Nε-Fmoc-L-lysineNα-Fmoc-Nε-Boc-L-lysineN-α-Fmoc-L-lysine
CAS Number 78081-87-5[1][2]71989-26-9105047-45-8[3]
Molecular Formula C36H34N2O6[1]C27H34N2O6C21H24N2O4[4]
Molecular Weight 590.66 g/mol 468.55 g/mol 368.43 g/mol [5]
Appearance White to off-white powderWhite to off-white powderWhite to slight yellow to beige powder
Storage Temperature 2-8°C2-8°C2-30°C[5]

Table 2: Hazard Identification and GHS Classification

Hazard StatementGHS ClassificationPrecautionary Statement
May be harmful if swallowed.Acute toxicity - oral 4 (for hydrochloride salt)[6]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
Causes skin irritation.Skin irritation 2 (for hydrochloride salt)[6]P280: Wear protective gloves/protective clothing/eye protection/face protection.
Causes serious eye irritation.Eye irritation 2A (for hydrochloride salt)[6]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
May cause respiratory irritation.Specific target organ toxicity (single exposure) 3 (for hydrochloride salt)[6]P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
General Assessment Not classified as hazardous for many derivatives.[2]Consult the specific SDS for the compound in use.

Experimental Protocols and Handling Procedures

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory when handling Fmoc-L-Lysine derivatives to minimize exposure.

  • Eye Protection : Chemical safety goggles or a face shield should be worn.[1]

  • Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling.[2]

  • Body Protection : A lab coat or full suit is required to prevent skin contact.[1]

  • Respiratory Protection : If dust is generated, a NIOSH-approved respirator should be used.[1]

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, especially when handling powders to avoid inhalation of dust.[2]

  • An eyewash station and safety shower must be readily accessible.

General Handling and Storage
  • Receiving and Storage : Upon receipt, store the compound in a cool, dry, and well-ventilated place in a tightly sealed container. Recommended storage temperatures are generally between 2-8°C.[7]

  • Handling : Avoid the formation of dust and aerosols.[2] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[1]

  • Stability : The compound is generally stable under recommended storage conditions.[1] Avoid strong oxidizing agents.[1]

  • Disposal : Dispose of waste in accordance with federal, state, and local environmental control regulations.[1][8] Do not let the product enter drains.[2]

First Aid Measures
  • Inhalation : If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention.[1][2]

  • Skin Contact : In case of skin contact, wash off with soap and plenty of water.[1][2]

  • Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

  • Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2]

Visualized Workflows and Relationships

The following diagrams illustrate the general workflow for handling Fmoc-L-Lysine derivatives and the logical relationship between handling practices and safety outcomes.

G cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal Receive Receive Shipment Inspect Inspect Container for Damage Receive->Inspect Store Store at 2-8°C in a Dry, Well-Ventilated Area Inspect->Store PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Store->PPE Weigh Weigh in a Fume Hood or Ventilated Enclosure PPE->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Use Use in Peptide Synthesis Dissolve->Use Clean Clean Work Area Use->Clean Dispose Dispose of Waste According to Regulations Clean->Dispose

Caption: General workflow for handling Fmoc-L-Lysine derivatives.

G cluster_practices Handling Practices cluster_outcomes Potential Outcomes Proper Proper Handling: - Use of PPE - Engineering Controls - Adherence to Protocols Safe Safe Outcome: - Minimized Exposure Risk - Researcher Safety Proper->Safe Improper Improper Handling: - No PPE - Poor Ventilation - Dust Generation Adverse Adverse Outcome: - Inhalation - Skin/Eye Contact - Contamination Improper->Adverse

Caption: Relationship between handling practices and safety outcomes.

Conclusion

While Fmoc-L-Lysine derivatives are not generally classified as highly hazardous, adherence to standard laboratory safety practices is essential to minimize any potential risks.[2] This includes the consistent use of personal protective equipment, appropriate engineering controls, and proper handling and disposal procedures. Always refer to the specific Safety Data Sheet provided by the manufacturer for the most accurate and detailed information. By following these guidelines, researchers can safely and effectively utilize these important reagents in their scientific endeavors.

References

Stability of Fmoc-L-Lys(Boc)-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability of Fmoc-L-Lys(Boc)-OH, a critical reagent in solid-phase peptide synthesis (SPPS). Understanding the stability of this compound is paramount for ensuring the integrity of synthesized peptides and the reproducibility of research and manufacturing processes. This document outlines recommended storage conditions, potential degradation pathways, and methodologies for stability assessment.

Introduction to Fmoc-L-Lys(Boc)-OH

Fmoc-L-Lys(Boc)-OH, or Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-(tert-butyloxycarbonyl)-L-lysine, is a derivative of the amino acid lysine (B10760008) with two orthogonal protecting groups. The Fmoc group on the α-amino terminus is base-labile, allowing for its removal during the iterative process of peptide chain elongation.[1][2][] The Boc group on the ε-amino side chain is acid-labile and remains in place during synthesis until the final cleavage of the peptide from the resin.[2][4] The quality and purity of this reagent directly impact the success of peptide synthesis, making its stability a key consideration.

Recommended Storage Conditions and General Stability

Fmoc-L-Lys(Boc)-OH is a solid, crystalline powder that is generally stable when stored under appropriate conditions. While specific quantitative long-term stability data under various conditions is not extensively published in peer-reviewed literature, recommendations from various suppliers provide a consensus on best practices for storage.

Key Storage Recommendations:

  • Temperature: For long-term storage, it is recommended to keep Fmoc-L-Lys(Boc)-OH at low temperatures, typically between 2°C and 8°C .[5] Some suppliers also recommend storage at -20°C for extended periods.[6]

  • Moisture: The compound should be stored in a tightly sealed container to protect it from moisture. It is advisable to allow the container to warm to room temperature before opening to prevent condensation.

  • Light: While not always explicitly stated, it is good practice to store the compound protected from light to prevent any potential photochemical degradation.

Under these recommended conditions, the solid material is expected to remain stable for extended periods. However, for critical applications, it is always recommended to re-test the purity of the material if it has been stored for a long time or if there are any doubts about the storage conditions.

Potential Degradation Pathways

The degradation of Fmoc-L-Lys(Boc)-OH under improper storage or handling can occur through the cleavage of its protecting groups.

Degradation of the Fmoc Group

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is susceptible to cleavage under basic conditions.[1][2][] While the solid material is generally stable, exposure to basic environments, including residual basic solvents or contaminants, could lead to premature deprotection. The degradation mechanism proceeds via a β-elimination reaction, resulting in the formation of dibenzofulvene (DBF) and the free α-amino group.

FmocLysBoc Fmoc-L-Lys(Boc)-OH DeprotectedLys L-Lys(Boc)-OH FmocLysBoc->DeprotectedLys Fmoc group cleavage DBF Dibenzofulvene FmocLysBoc->DBF byproduct Base Base (e.g., residual solvent vapors) Base->FmocLysBoc FmocLysBoc Fmoc-L-Lys(Boc)-OH DeprotectedSideChain Fmoc-L-Lys-OH FmocLysBoc->DeprotectedSideChain Boc group cleavage Isobutylene Isobutylene + CO2 FmocLysBoc->Isobutylene byproducts Acid Acid (e.g., acidic contaminants) Acid->FmocLysBoc cluster_0 Method Development cluster_1 Stability Study ForcedDeg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) HPLC_Dev HPLC Method Development (Column, Mobile Phase, Detection) ForcedDeg->HPLC_Dev Validation Method Validation (ICH Guidelines) HPLC_Dev->Validation SamplePrep Sample Preparation and Storage (Multiple Conditions) Validation->SamplePrep Validated Method TimePoints Analysis at Pre-defined Time Points SamplePrep->TimePoints DataAnalysis Data Analysis and Reporting TimePoints->DataAnalysis

References

Methodological & Application

Application Note and Protocol for the Solid-Phase Synthesis of Peptides Containing Lysine using Fmoc-L-Lys(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide research and drug development, enabling the efficient and high-purity synthesis of custom peptides. The Fmoc/tBu strategy is the most widely used chemistry in SPPS, offering mild reaction conditions and compatibility with a broad range of amino acid derivatives. This application note provides a detailed protocol for the use of Nα-Fmoc-L-lysine(Nε-Boc)-OH (Fmoc-L-Lys(Boc)-OH) in SPPS. The tert-Butyloxycarbonyl (Boc) group provides robust protection for the ε-amino group of the lysine (B10760008) side chain, preventing unwanted side reactions during peptide elongation. This protecting group is stable to the basic conditions used for Fmoc removal and is readily cleaved under the final acidic conditions of peptide release from the resin.

Note on Nomenclature: The user request specified "Fmoc-L-Lys(Pryoc)-OH". This appears to be a typographical error, as "Pryoc" is not a standard protecting group in peptide chemistry. Based on common usage and the context of SPPS, this protocol has been developed for the widely used and commercially available Fmoc-L-Lys(Boc)-OH . The principles and steps outlined here are broadly applicable to other lysine derivatives with different side-chain protecting groups, with appropriate modifications to the deprotection and cleavage steps.

Chemical Properties of Fmoc-L-Lys(Boc)-OH
PropertyValue
Chemical Formula C₂₆H₃₂N₂O₆
Molecular Weight 468.54 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, NMP, and DCM
Purity (HPLC) ≥ 99.0%
Enantiomeric Purity ≥ 99.8%

Experimental Protocols

Materials and Reagents
  • Resin: Wang resin or Rink Amide resin (100-200 mesh, loading capacity ~0.6 mmol/g). The choice of resin depends on whether a C-terminal carboxylic acid or amide is desired.[1][2]

  • Fmoc-Amino Acids: Fmoc-L-Lys(Boc)-OH and other required Fmoc-protected amino acids.

  • Solvents:

  • Coupling Reagents:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole)

    • DIC (N,N'-Diisopropylcarbodiimide)

  • Deprotection Reagent: 20% (v/v) piperidine in DMF.

  • Cleavage Cocktail:

    • Trifluoroacetic acid (TFA)

    • Triisopropylsilane (TIS)

    • Water (H₂O)

  • Other Reagents:

Equipment
  • Solid-phase peptide synthesis vessel

  • Mechanical shaker or rocker

  • Syringe with filter

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system

  • Lyophilizer

Solid-Phase Peptide Synthesis Workflow

The synthesis follows a cyclical process of deprotection, washing, coupling, and washing.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Peptide Elongation Cycle cluster_cleavage Final Steps Resin Select Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Start Synthesis Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Next Cycle Capping Optional Capping (Acetic Anhydride/Pyridine) Wash2->Capping Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Final Cycle Capping->Deprotection Precipitation Precipitation in Cold Ether Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization

Figure 1: General workflow for Fmoc-based solid-phase peptide synthesis.

Step-by-Step Protocol

4.1. Resin Preparation

  • Place the desired amount of resin in the synthesis vessel.

  • Add DMF to swell the resin for at least 30 minutes with gentle agitation.[2]

  • Drain the DMF from the vessel.

4.2. First Amino Acid Coupling (Loading)

  • If using a pre-loaded resin, proceed to step 4.3.

  • Dissolve 2-4 equivalents of the first Fmoc-amino acid (e.g., Fmoc-L-Lys(Boc)-OH) and a suitable coupling agent (e.g., DIC) in DMF.[1]

  • Add the solution to the swelled resin and agitate for 2-4 hours at room temperature.

  • Wash the resin thoroughly with DMF and DCM to remove excess reagents.

  • Perform a capping step with acetic anhydride and pyridine in DMF to block any unreacted sites on the resin.

4.3. Peptide Elongation Cycle (for each subsequent amino acid)

4.3.1. Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF to the resin.[3]

  • Agitate for 5-10 minutes at room temperature.

  • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the Fmoc-adduct.

4.3.2. Amino Acid Coupling

  • In a separate vial, dissolve 3-5 equivalents of the next Fmoc-amino acid (e.g., Fmoc-L-Lys(Boc)-OH) and a similar equivalent of HBTU/HOBt in DMF.

  • Add 6-10 equivalents of DIEA to the amino acid solution to activate it. The solution will typically change color.

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate for 1-2 hours at room temperature.[1]

  • To monitor the completion of the coupling reaction, a small sample of the resin can be taken for a Kaiser test.

  • Once the coupling is complete, drain the solution and wash the resin with DMF (3-5 times).

4.4. Final Fmoc Deprotection

  • After the final amino acid has been coupled, perform a final Fmoc deprotection step as described in section 4.3.1.

4.5. Peptide Cleavage and Deprotection

  • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail. A standard cocktail for peptides containing Arg(Pbf), Trp(Boc), and Tyr(tBu) is 95% TFA, 2.5% TIS, and 2.5% H₂O.

  • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Concentrate the filtrate under a gentle stream of nitrogen.

  • Precipitate the crude peptide by adding the concentrated solution to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

4.6. Purification and Characterization

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).

  • Purify the peptide using reverse-phase HPLC.

  • Analyze the purified fractions by mass spectrometry to confirm the identity of the desired peptide.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Quantitative Data Summary

StepReagentConcentration / EquivalentsTimeTemperature
Resin Swelling DMF-≥ 30 minRoom Temp
Fmoc Deprotection 20% Piperidine in DMF-2 x 10-15 minRoom Temp
Amino Acid Coupling Fmoc-AA-OH3-5 eq.1-2 hoursRoom Temp
HBTU/HOBt3-5 eq.
DIEA6-10 eq.
Cleavage 95% TFA, 2.5% TIS, 2.5% H₂O-2-4 hoursRoom Temp

Conclusion

This protocol provides a comprehensive guide for the successful solid-phase synthesis of peptides using Fmoc-L-Lys(Boc)-OH. The use of the Boc protecting group for the lysine side chain is a robust and reliable strategy that is compatible with standard Fmoc-SPPS conditions. By following these detailed steps, researchers can confidently synthesize high-quality peptides for a wide range of applications in research and drug development. Careful monitoring of the coupling and deprotection steps, along with rigorous purification, is essential for obtaining the desired peptide in high purity.

References

Application Notes and Protocols for Incorporating Fmoc-L-Lys(Pryoc)-OH into a Peptide Sequence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Lys(Pryoc)-OH, also known as Fmoc-L-Lys(Poc)-OH, is a specialized amino acid derivative designed for solid-phase peptide synthesis (SPPS). The "Pryoc" or "Poc" protecting group is a propargyloxycarbonyl moiety attached to the epsilon-amino group of the lysine (B10760008) side chain. This protecting group serves a dual purpose: it shields the reactive amine during peptide elongation and introduces a terminal alkyne functionality into the peptide sequence. This alkyne handle is of significant interest for post-synthetic modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3] The Pryoc group is orthogonal to the standard Fmoc/tBu strategy, as it is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for final cleavage and deprotection of other side chains (e.g., trifluoroacetic acid).[4] It can be selectively removed under neutral conditions, allowing for site-specific modification of the lysine side chain while the peptide is still on the solid support or after cleavage.

These application notes provide detailed protocols for the incorporation of this compound into a peptide sequence, the selective deprotection of the Pryoc group, and a representative workflow for subsequent click chemistry modification.

Data Presentation

While specific quantitative data for the coupling efficiency of this compound is not extensively published in comparative tables, studies on the incorporation of other alkyne-functionalized amino acids suggest that coupling efficiencies are generally high and comparable to standard Fmoc-amino acids when appropriate coupling reagents are used.[5] The efficiency can be influenced by the peptide sequence and the steric hindrance around the coupling site. For optimal results, a double coupling strategy may be employed, particularly for long or difficult sequences.

Table 1: General Comparison of Protecting Groups in Fmoc-SPPS

Protecting GroupNα-Protection (Temporary)Side-Chain Protection (Permanent/Orthogonal)Cleavage ConditionsOrthogonality with Pryoc
Fmoc Fluorenylmethyloxycarbonyl-20% Piperidine (B6355638) in DMFYes
Boc -tert-ButoxycarbonylTrifluoroacetic Acid (TFA)Yes
tBu -tert-ButylTrifluoroacetic Acid (TFA)Yes
Trt -TritylDilute TFA or TFAYes
Pbf -2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonylTrifluoroacetic Acid (TFA)Yes
Pryoc (Poc) -PropargyloxycarbonylTetrathiomolybdate (B108656) (neutral conditions)-

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence via Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing an alkyne functionality using this compound.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • This compound

  • Other required Fmoc-amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Washing solvents: DMF, DCM, Methanol

  • Kaiser test kit (for monitoring coupling completion)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1-2 hours in a reaction vessel.[6]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Coupling of this compound:

    • In a separate vial, pre-activate this compound (3-5 equivalents relative to resin loading) with HCTU or HATU (3-5 equivalents) and DIPEA or 2,4,6-collidine (6-10 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.[7]

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), indicating incomplete coupling, drain the solution and repeat the coupling step with freshly activated this compound.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Final Washing and Drying: Wash the resin with DMF (5 times), DCM (5 times), and Methanol (3 times). Dry the resin-bound peptide under vacuum.

G cluster_SPPS_Cycle Fmoc-SPPS Cycle Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Couple this compound (HCTU/DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for next AA Wash2->Repeat Repeat->Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Last cycle Final_Wash_Dry Final Wash and Dry Final_Deprotection->Final_Wash_Dry

Caption: Workflow for incorporating this compound via Fmoc-SPPS.

Protocol 2: On-Resin Deprotection of the Pryoc (Poc) Group

This protocol describes the selective cleavage of the Pryoc group from the lysine side chain while the peptide remains attached to the solid support. This allows for subsequent on-resin modifications.

Materials:

  • Peptide-resin with Pryoc-protected lysine

  • Benzyltriethylammonium tetrathiomolybdate ([PhCH₂NEt₃]₂MoS₄)

  • Acetonitrile (B52724) (CH₃CN), anhydrous

  • DMF, anhydrous

  • Washing solvents: DMF, DCM, Methanol

Procedure:

  • Resin Swelling: Swell the Pryoc-protected peptide-resin in anhydrous DMF for 1 hour.

  • Preparation of Cleavage Solution: Prepare a solution of benzyltriethylammonium tetrathiomolybdate (5-10 equivalents relative to the peptide on resin) in anhydrous acetonitrile or a mixture of acetonitrile and DMF.

  • Pryoc Cleavage:

    • Drain the DMF from the swollen resin.

    • Add the tetrathiomolybdate solution to the resin.

    • Agitate the reaction vessel at room temperature. The reaction time can vary from 4 to 12 hours. Monitor the reaction progress by taking small samples of the resin, cleaving the peptide, and analyzing by HPLC-MS.

  • Washing:

    • Drain the cleavage solution.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and Methanol (3 times) to remove all traces of the molybdenum salts.

  • Drying: Dry the resin under vacuum. The resin-bound peptide with a free epsilon-amino group on the target lysine is now ready for further on-resin modification or final cleavage.

Protocol 3: Global Deprotection and Cleavage from the Resin

This protocol is for the final cleavage of the peptide from the resin and removal of all acid-labile side-chain protecting groups, leaving the Pryoc group intact for solution-phase click chemistry.

Materials:

  • Dried peptide-resin

  • Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5] or a simpler cocktail like TFA/TIS/water [95:2.5:2.5] if the peptide does not contain sensitive residues like Cys, Met, or Trp).[8]

  • Cold diethyl ether

Procedure:

  • Cleavage:

    • Place the dried peptide-resin in a reaction vessel.

    • Add the cleavage cocktail (approximately 10 mL per gram of resin).

    • Agitate at room temperature for 2-3 hours.[8]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

    • Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Isolation and Purification:

    • Centrifuge the ether suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase HPLC.

Application: Protein Labeling via Click Chemistry

Peptides containing a Pryoc-protected lysine can be deprotected to reveal the alkyne handle, which can then be used to attach various molecules, such as fluorescent dyes, biotin, or drug molecules, through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[9]

Workflow for Protein Labeling:

  • Synthesize Alkyne-Peptide: Synthesize the desired peptide containing this compound and deprotect it, leaving the alkyne functionality intact (as described in Protocol 3).

  • Prepare Azide-Probe: Obtain or synthesize the probe of interest (e.g., a fluorescent dye, biotin) with an azide (B81097) group.

  • Click Reaction:

    • Dissolve the alkyne-peptide and the azide-probe in a suitable solvent system (e.g., water/t-butanol or DMSO).

    • Add a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate) and a copper-stabilizing ligand (e.g., TBTA).[2]

    • Allow the reaction to proceed at room temperature.

  • Purification: Purify the resulting labeled peptide by HPLC.

  • Application: The labeled peptide can then be used in various biological assays, such as fluorescence microscopy to visualize protein localization or in pull-down assays to identify protein binding partners.[10]

G cluster_Click_Chemistry Protein Labeling Workflow Synth_Peptide Synthesize Peptide with This compound Cleave_Deprotect Cleave and Deprotect (leaving alkyne intact) Synth_Peptide->Cleave_Deprotect Purify_Peptide Purify Alkyne-Peptide (HPLC) Cleave_Deprotect->Purify_Peptide Click_Reaction CuAAC Click Reaction (CuSO4, NaAsc, TBTA) Purify_Peptide->Click_Reaction Azide_Probe Prepare Azide-Probe (e.g., Fluorescent Dye-N3) Azide_Probe->Click_Reaction Purify_Conjugate Purify Labeled Peptide (HPLC) Click_Reaction->Purify_Conjugate Incubate Incubate Labeled Peptide with Cells/Lysate Purify_Conjugate->Incubate Analysis Analysis (e.g., Fluorescence Microscopy, Pull-down Assay) Incubate->Analysis

Caption: Workflow for protein labeling using a peptide containing an alkyne handle.

References

Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Fmoc-L-Lys(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for the modification of peptides and other biomolecules.[1][2][3] This application note provides detailed protocols for the use of Nα-Fmoc-Nε-azido-L-lysine (Fmoc-L-Lys(N3)-OH) in CuAAC reactions, a versatile building block for introducing a "clickable" handle into peptides during solid-phase peptide synthesis (SPPS).[1][4] The azide (B81097) moiety on the lysine (B10760008) side chain is stable to standard Fmoc-SPPS conditions, including piperidine (B6355638) for Fmoc deprotection and trifluoroacetic acid (TFA) for cleavage from the resin.[1][5] This allows for the precise, site-specific incorporation of the azide group, which can then be reacted with a terminal alkyne-containing molecule post-synthetically, either while the peptide is still on the solid support (on-resin) or after cleavage (solution-phase). This methodology is widely used for the synthesis of peptide-drug conjugates, fluorescently labeled probes, peptidomimetics, and molecules for studying protein-protein interactions.[1]

Key Applications

  • Peptide-Drug Conjugates: Site-specific conjugation of cytotoxic agents or other therapeutic molecules to targeting peptides.

  • Biomaterials: Formation of peptide-polymer hydrogels for cell delivery and tissue engineering.

  • Molecular Imaging: Attachment of fluorescent dyes or radiolabels for in vitro and in vivo imaging applications.[1]

  • Peptidomimetics: Creation of stabilized peptide analogs where the triazole ring acts as a surrogate for a peptide bond.

  • Probing Biological Systems: Synthesis of modified peptides to study protein-protein interactions and cellular signaling pathways.[1]

Experimental Overview and Workflow

The general workflow for incorporating Fmoc-L-Lys(N3)-OH into a peptide and subsequent CuAAC modification involves standard Fmoc-based solid-phase peptide synthesis (SPPS) followed by the copper-catalyzed click reaction. The CuAAC can be performed either on the resin-bound peptide or on the cleaved and purified peptide in solution.

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_CuAAC CuAAC Modification Resin Start with Resin (e.g., Rink Amide) Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Amino Acid Coupling (e.g., HBTU/DIPEA) Deprotection1->Coupling1 Lys_Coupling Couple Fmoc-L-Lys(N3)-OH Coupling1->Lys_Coupling Repeat cycles Deprotection2 Fmoc Deprotection Lys_Coupling->Deprotection2 Coupling2 Couple Subsequent Amino Acids Deprotection2->Coupling2 Wash Wash Resin Coupling2->Wash Repeat cycles On_Resin On-Resin CuAAC Wash->On_Resin Cleavage_Deprotect Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Wash->Cleavage_Deprotect Alternative Path On_Resin->Cleavage_Deprotect Purification Purification (RP-HPLC) On_Resin->Purification After Cleavage Solution_Phase Solution-Phase CuAAC Cleavage_Deprotect->Solution_Phase Solution_Phase->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Figure 1: General experimental workflow for SPPS incorporation of Fmoc-L-Lys(N3)-OH followed by on-resin or solution-phase CuAAC.

Protocols

Protocol 1: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for peptides where the alkyne-modified molecule is stable to the final cleavage and deprotection conditions.

Materials:

  • Peptide-resin containing an Nε-azido-lysine residue

  • Alkyne-containing molecule (5-10 equivalents)

  • Copper(II) sulfate (B86663) (CuSO₄) (0.1-0.5 equivalents)

  • Sodium ascorbate (B8700270) (NaAsc) (1-5 equivalents)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) (0.5-2.5 equivalents)

  • N,N-Dimethylformamide (DMF) or a mixture of DMF/water or DMF/DCM

  • Diisopropylethylamine (DIPEA) (optional, for some protocols)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the peptide-resin (1 equivalent) in DMF for 30 minutes in a peptide synthesis vessel.

  • Prepare Reagent Solutions:

    • Alkyne Solution: Dissolve the alkyne (5-10 eq.) in DMF.

    • Copper/Ligand Solution: In a separate tube, dissolve CuSO₄ (0.1-0.5 eq.) and THPTA (0.5-2.5 eq.) in a minimal amount of DMF/water.

    • Reducing Agent Solution: Prepare a fresh solution of sodium ascorbate (1-5 eq.) in DMF/water.

  • Reaction Setup:

    • Drain the DMF from the swollen resin.

    • Add the alkyne solution to the resin.

    • Add the copper/ligand solution to the resin.

    • Finally, add the sodium ascorbate solution to initiate the reaction.

  • Reaction: Gently agitate the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.

  • Washing: After the reaction is complete, drain the reaction mixture and wash the resin extensively with DMF (3x), DCM (3x), and MeOH (3x).

  • Drying: Dry the resin under vacuum.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Purification: Purify the crude peptide by reverse-phase HPLC (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by LC-MS and/or NMR.

Protocol 2: Solution-Phase Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is used after the azide-containing peptide has been cleaved from the resin and purified.

Materials:

  • Purified azide-containing peptide

  • Alkyne-containing molecule (1.1-2 equivalents)

  • Copper(II) sulfate (CuSO₄) (0.1-0.5 equivalents)

  • Sodium ascorbate (NaAsc) (1-5 equivalents)

  • THPTA or TBTA (0.5-2.5 equivalents)

  • Solvent: Degassed buffer (e.g., PBS pH 7.4), DMF, DMSO, or mixtures thereof.

Procedure:

  • Dissolve Reactants:

    • Dissolve the purified azide-containing peptide in the chosen solvent system.

    • In a separate tube, dissolve the alkyne-containing molecule.

  • Prepare Catalyst and Reducing Agent:

    • Prepare a stock solution of CuSO₄ in water.

    • Prepare a stock solution of the ligand (THPTA/TBTA) in water or DMSO.

    • Prepare a fresh stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a reaction vessel, combine the peptide solution and the alkyne solution.

    • Add the CuSO₄ and ligand solutions.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction: Stir the reaction at room temperature for 1-18 hours. Monitor the reaction progress by RP-HPLC or LC-MS.

  • Quenching and Purification:

    • Once the reaction is complete, the product can be purified directly by RP-HPLC. The injection will separate the peptide conjugate from the catalyst and excess reagents.

    • Alternatively, the copper catalyst can be removed using a copper-chelating resin prior to purification.

  • Characterization: Lyophilize the pure fractions and characterize the final product by LC-MS, NMR, and other relevant analytical techniques.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for CuAAC reactions involving azide-modified peptides.

Table 1: On-Resin CuAAC Reaction Conditions and Yields

Peptide Sequence/ResinAlkyneCatalyst SystemSolventTime (h)Yield (%)Reference
Fmoc-Lys(me2)-Gln(Trt)-Dap(N3)-Rink AmidePropargyl bromideCuBr, NaAsc, 2,6-Lutidine, DIPEADMF2-4Not specified, used for further synthesis[6]
(Aha)₃-resinN9-propargyladenineCuSO₄·5H₂O, NaAscDMF/H₂O12Good(Implied from similar syntheses)
Azide-functionalized peptide on resinα-amino alkyne[Cu(CH₃CN)₄]PF₆, TBTADMFNot specifiedHigh[7]

Table 2: Solution-Phase CuAAC Reaction Conditions and Yields

Azide-PeptideAlkyneCatalyst SystemSolventTime (h)Yield (%)Reference
Azide-modified Pam2CysMUC1 peptide-alkyneCuI, P(OEt)₃, DIPEADMF0.5Not specified[8]
Fluorinated OPI-peptide azideVarious alkyne-peptidesCuSO₄, NaAscCHCl₃/H₂O (1:1)3>75%[8]
Azidolysine-containing peptideAlkyne-derivatized peptideCuBr, 2,6-lutidine, DIPEADMSO or DMF1870% (HPLC yield)[8]

Application Example: Targeting αvβ3 Integrin with RGD Peptidomimetics

A significant application of CuAAC with azide-functionalized amino acids is the synthesis of ligands targeting cell surface receptors, such as integrins. The Arg-Gly-Asp (RGD) sequence is a well-known motif for binding to αvβ3 integrins, which are overexpressed on tumor cells and involved in angiogenesis and metastasis.[9][10] By incorporating an azide into an RGD-containing peptide, various functionalities (e.g., imaging agents, drugs) can be attached to target αvβ3-expressing cells.

The binding of an RGD-containing ligand to αvβ3 integrin can initiate downstream signaling pathways, such as the focal adhesion kinase (FAK) pathway, which is involved in cell survival, proliferation, and migration. The development of RGD peptidomimetics can therefore be used to either deliver a payload to the tumor cell or to act as an antagonist to block natural ligand binding and inhibit these signaling pathways.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin αvβ3 Integrin FAK FAK Integrin->FAK Activates RGD_Ligand RGD-Triazole Conjugate (Synthesized via CuAAC) RGD_Ligand->Integrin Binds & Modulates ECM ECM Protein (e.g., Fibronectin) ECM->Integrin Natural Ligand Binding Src Src FAK->Src PI3K PI3K Src->PI3K Akt Akt PI3K->Akt Cell_Response Cell Survival, Proliferation, Migration Akt->Cell_Response

Figure 2: Simplified signaling pathway of αvβ3 integrin, which can be targeted by RGD-triazole conjugates synthesized using CuAAC.

Conclusion

Fmoc-L-Lys(N3)-OH is a robust and versatile building block for the synthesis of modified peptides. The CuAAC reaction provides a reliable method for the site-specific conjugation of a wide array of molecules to these peptides under mild conditions. The protocols and data presented herein offer a guide for researchers in academic and industrial settings to apply this powerful chemical tool in their drug discovery and development efforts. The ability to perform the reaction both on-resin and in solution provides flexibility in the synthetic strategy, accommodating a broad range of alkyne-modified substrates.

References

Application Notes and Protocols: A Guide to Incorporating Fmoc-L-Lys(Boc)-OH into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the incorporation of Nα-Fmoc-Nε-Boc-L-lysine (Fmoc-L-Lys(Boc)-OH) into synthetic peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This protected amino acid is a cornerstone in peptide chemistry, enabling the synthesis of peptides with lysine (B10760008) residues that can be crucial for biological activity, post-translational modifications, or the attachment of labels and other moieties.

Introduction

Fmoc-L-Lys(Boc)-OH is a derivative of the amino acid L-lysine where the alpha-amino group is protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the epsilon-amino group of the side chain is protected by an acid-labile tert-butoxycarbonyl (Boc) group.[1][2][3] This orthogonal protection scheme is fundamental to modern peptide synthesis. It allows for the selective deprotection of the Fmoc group during peptide chain elongation under mild basic conditions (e.g., piperidine), while the Boc group remains stable.[3][4] The Boc group is then typically removed during the final cleavage of the peptide from the solid support using a strong acid like trifluoroacetic acid (TFA).[2][4] This strategy prevents unwanted side reactions at the lysine side chain during synthesis and allows for the specific incorporation of lysine into the desired position within the peptide sequence.[3]

The lysine side chain itself is often a critical site for functionalization in peptide drug development, including PEGylation to increase a drug's half-life or the attachment of targeting molecules.[5] The high purity of Fmoc-L-Lys(Boc)-OH is essential to avoid the generation of undesired side products, which can complicate purification and regulatory approval.[3][5]

Experimental Protocols

The following protocol outlines the manual coupling of Fmoc-L-Lys(Boc)-OH during Fmoc-SPPS. This procedure assumes the synthesis is being performed on a resin support (e.g., Rink Amide, Wang, or 2-chlorotrityl chloride resin) and follows the deprotection of the N-terminal Fmoc group of the preceding amino acid.[6]

Materials and Reagents:

  • Fmoc-L-Lys(Boc)-OH

  • Peptide synthesis grade resin (e.g., Rink Amide, 100-200 mesh)[6]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents (e.g., HBTU/DIPEA or DIC/Oxyma)[7]

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., Triisopropylsilane (TIS) and water)

Protocol for a Single Coupling Cycle of Fmoc-L-Lys(Boc)-OH:

  • Resin Swelling: Swell the resin in DMF for 1-2 hours prior to the first amino acid coupling.[7] For subsequent cycles, ensure the resin is adequately solvated in DMF.

  • Fmoc Deprotection:

    • Treat the resin-bound peptide with 20% piperidine in DMF.

    • Agitate the mixture for 2 minutes, then drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for an additional 8-10 minutes.[7]

    • Wash the resin thoroughly with DMF (5-6 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[7][8]

  • Activation and Coupling of Fmoc-L-Lys(Boc)-OH:

    • In a separate vessel, dissolve Fmoc-L-Lys(Boc)-OH (3-5 equivalents relative to resin loading) and a suitable coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

    • Add the activated Fmoc-L-Lys(Boc)-OH solution to the deprotected resin-bound peptide.

    • Agitate the reaction mixture for 1-2 hours at room temperature.[7]

  • Monitoring the Coupling Reaction:

    • Perform a qualitative test (e.g., Kaiser test or ninhydrin (B49086) test) to monitor the completion of the coupling reaction. A negative test (no color change) indicates the absence of free primary amines and a complete reaction.

  • Washing:

    • After a complete coupling, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

Final Cleavage and Side-Chain Deprotection:

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the Boc protecting group on the lysine side chain is removed simultaneously.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Cleavage Cocktail: Prepare a cleavage cocktail, typically consisting of TFA with scavengers to protect sensitive residues. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin.

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and precipitate the cleaved peptide in cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following table summarizes key quantitative parameters for the successful incorporation of Fmoc-L-Lys(Boc)-OH.

ParameterValueUnitNotes
Fmoc Deprotection
Deprotection Reagent20% Piperidine in DMFv/vA common and effective reagent for Fmoc removal.[7]
Deprotection Time2 x 10minTwo separate treatments ensure complete deprotection.[7]
Amino Acid Coupling
Fmoc-L-Lys(Boc)-OH3-5equivalentsRelative to the resin's functionalization capacity.
Coupling Agent (e.g., HBTU)3-5equivalentsA common and efficient activating agent.[7]
Base (e.g., DIPEA)6-10equivalentsUsed to activate the coupling agent and neutralize the reaction.
Coupling Time1-2hoursReaction time can be monitored for completion.[7]
Final Cleavage
Cleavage ReagentTFA/TIS/H₂O (95:2.5:2.5)v/v/vA standard cocktail for cleavage and Boc deprotection.[4]
Cleavage Time2-4hoursDependent on the peptide sequence and resin type.
Purity
Fmoc-L-Lys(Boc)-OH Purity≥99%High purity is crucial for successful peptide synthesis.[3][9]

Visualized Workflow

The following diagram illustrates the key steps in a single cycle of incorporating Fmoc-L-Lys(Boc)-OH into a growing peptide chain during SPPS.

SPPS_Workflow Start Resin-Bound Peptide (N-terminally Fmoc-protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Step 1 Wash1 Wash (DMF) Deprotection->Wash1 Step 2 Coupling Coupling: Fmoc-L-Lys(Boc)-OH + HBTU/DIPEA Wash1->Coupling Step 3 Wash2 Wash (DMF/DCM) Coupling->Wash2 Step 4 End Resin-Bound Peptide (Elongated by one Lys residue, N-terminally Fmoc-protected) Wash2->End Cycle Complete

References

Application Note: Site-Specific Protein Bioconjugation Using Fmoc-L-Lys(Pryoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Site-specific modification of proteins is a critical tool for the development of advanced therapeutics, diagnostics, and research reagents. This application note details the use of N2-Fmoc-N6-[(propargyloxy)carbonyl]-L-lysine (Fmoc-L-Lys(Pryoc)-OH) , a specialized amino acid derivative, for introducing a bioorthogonal alkyne handle into a peptide or protein sequence. This allows for precise, covalent conjugation of various molecules, such as drugs, imaging agents, or polymers, via "click chemistry." We provide detailed protocols for the incorporation of this amino acid using Solid-Phase Peptide Synthesis (SPPS) and subsequent bioconjugation through both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) alkyne-azide cycloaddition reactions.

Introduction

The ability to conjugate functional molecules to specific sites on a protein is essential for creating well-defined bioconjugates with predictable properties and optimal performance. Traditional methods often rely on the random modification of naturally occurring amino acid side chains (e.g., lysines or cysteines), leading to heterogeneous products with variable efficacy and potential loss of biological activity.[1]

The use of unnatural amino acids with bioorthogonal functional groups provides a powerful solution for achieving site-specificity.[2] this compound contains a propargyloxycarbonyl group on its side chain, which furnishes a terminal alkyne. This alkyne group is chemically inert within biological systems but can react specifically and efficiently with an azide-functionalized molecule through cycloaddition reactions.[3][4] This approach, known as click chemistry, is characterized by high yields, mild reaction conditions, and exceptional specificity, making it ideal for complex biological molecules.[5][6]

This document serves as a guide for researchers, scientists, and drug development professionals, providing the principles and detailed methodologies for using this compound in protein bioconjugation workflows.

Principle of the Method

The overall workflow involves two main stages:

  • Site-Specific Incorporation: The alkyne-bearing amino acid, this compound, is incorporated at a desired position in a peptide sequence during standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The Fmoc group on the α-amine is temporarily protective and is removed at each cycle, while the propargyl group on the side chain remains stable throughout the synthesis.[7][8]

  • Bioorthogonal Conjugation (Click Chemistry): After the synthesis, purification, and folding of the alkyne-containing protein, a molecule of interest functionalized with an azide (B81097) group is covalently attached to the alkyne handle. This can be achieved via two primary methods:

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction that uses a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage.[9][10]

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that uses a strained cyclooctyne (B158145) (e.g., DBCO) to react with the azide, which is particularly useful for applications in living systems where copper toxicity is a concern.[11][12]

The logical workflow for this bioconjugation strategy is outlined below.

G cluster_0 Stage 1: Peptide Synthesis cluster_1 Stage 2: Bioconjugation A Start with Resin B Fmoc Deprotection (20% Piperidine (B6355638)/DMF) A->B C Couple Next Amino Acid (Standard Fmoc-AA) B->C E Repeat Cycles C->E D Couple Alkyne Amino Acid (this compound) D->E E->B n cycles E->D at desired site F Final Deprotection & Cleavage (TFA Cocktail) E->F G Purify & Fold Alkyne-Protein F->G I CuAAC Reaction (CuSO4, NaAsc, Ligand) G->I J SPAAC Reaction (DBCO-Azide) G->J H Azide-Functionalized Molecule (Drug, Dye, etc.) H->I H->J K Purify Final Bioconjugate I->K J->K L Final Bioconjugate K->L

Caption: Overall workflow for bioconjugation using this compound.

Experimental Protocols

Protocol 1: Incorporation of this compound via Manual SPPS

This protocol describes the manual incorporation of the alkyne amino acid into a peptide sequence on a 0.1 mmol scale using Rink Amide resin.

Materials:

  • Rink Amide Resin (100-200 mesh)

  • This compound and other standard Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Coupling Reagent: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

  • Manual SPPS reaction vessel with a filter frit

Procedure:

  • Resin Swelling: Place the resin (approx. 150 mg for 0.1 mmol scale) in the reaction vessel. Add 5 mL of DMF and allow it to swell for at least 1 hour with gentle agitation.[13] Drain the DMF.

  • Initial Fmoc Deprotection: Add 5 mL of Deprotection Solution to the resin. Agitate for 5 minutes, then drain. Repeat with a fresh 5 mL of Deprotection Solution for 15-20 minutes. Drain and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).[7]

  • Amino Acid Coupling (Standard or this compound): a. In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.) and HCTU (0.39 mmol, 3.9 eq.) in 2 mL of DMF. b. Add DIEA (0.8 mmol, 8 eq.) to the activation mixture and let it stand for 2-5 minutes. c. Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 1-2 hours. d. Drain the reaction solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL). e. Optional: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (free amines present), repeat the coupling step.[14]

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, using this compound at the desired position.

  • Final Cleavage and Deprotection: a. After the final coupling and N-terminal Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum. b. Add 5 mL of the Cleavage Cocktail to the resin and agitate at room temperature for 2-3 hours.[15] c. Filter the solution to separate the resin and collect the filtrate containing the cleaved peptide. d. Precipitate the crude peptide by adding the filtrate to a 50 mL tube of cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

  • Purification: Purify the crude alkyne-peptide using reverse-phase HPLC (RP-HPLC). Lyophilize the pure fractions to obtain a white powder.

Protocol 2: Bioconjugation via CuAAC

This protocol describes the conjugation of an azide-functionalized molecule to the purified alkyne-peptide.

Materials:

  • Alkyne-peptide (from Protocol 1)

  • Azide-functionalized molecule (e.g., Azide-PEG-Drug, Azide-Fluorophore)

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Copper(II) Sulfate (CuSO₄) stock solution (20 mM in H₂O)

  • Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (50 mM in H₂O)

  • Reducing Agent: Sodium Ascorbate (NaAsc) stock solution (100 mM in H₂O, freshly prepared)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture in the following order:[9][16] a. Dissolve the alkyne-peptide in PBS to a final concentration of 1-2 mg/mL (e.g., 50 µM). b. Add the azide-functionalized molecule to a final concentration of 100-250 µM (2-5 fold molar excess). c. Add the THPTA ligand solution (final concentration ~0.5 mM). d. Add the CuSO₄ solution (final concentration ~0.1 mM). Vortex briefly. e. Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution (final concentration ~2.5 mM).

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

  • Purification: Purify the resulting bioconjugate from excess reagents using size-exclusion chromatography (SEC), dialysis, or RP-HPLC.

G cluster_0 CuAAC Reaction Schematic A Alkyne-Protein E Reaction Mixture (1-4h at RT) A->E B Azide-Molecule B->E C Catalyst Premix (CuSO4 + THPTA Ligand) C->E D Add Sodium Ascorbate (Reduces Cu(II) to Cu(I)) D->E F Triazole Linkage Formed E->F G Final Bioconjugate F->G

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow.
Protocol 3: Bioconjugation via SPAAC (Copper-Free)

This protocol is an alternative to CuAAC and is ideal for systems sensitive to copper. It requires that the molecule to be conjugated contains a strained alkyne (e.g., DBCO) and the protein contains an azide. For this workflow, one would synthesize the peptide with an azide-containing lysine (B10760008) (e.g., Fmoc-L-Lys(N3)-OH) and react it with a DBCO-functionalized molecule. The principle is demonstrated below.

Materials:

  • Azide-peptide (synthesized using Fmoc-L-Lys(N3)-OH)

  • DBCO-functionalized molecule (e.g., DBCO-PEG-Drug, DBCO-Fluorophore)

  • Buffer: PBS, pH 7.4 (must be free of sodium azide)

Procedure:

  • Reaction Setup: [11][17] a. Dissolve the azide-peptide in azide-free PBS to a final concentration of 1-2 mg/mL. b. Add the DBCO-functionalized molecule, typically at a 2-10 fold molar excess over the peptide.

  • Incubation: Mix the solution and incubate at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction progress can be monitored by measuring the decrease in DBCO absorbance at ~310 nm.[2]

  • Purification: Purify the final bioconjugate using an appropriate method such as SEC, dialysis, or RP-HPLC to remove unreacted DBCO-molecule.

Data Presentation

The efficiency of each step is critical for the overall yield of the final bioconjugate. The tables below summarize expected quantitative outcomes based on literature data.

Table 1: Efficiency of SPPS and Peptide Yield

Parameter Typical Value Method of Analysis Notes
Coupling Efficiency per Cycle >99% Kaiser Test / UV-Vis (Fmoc release) Incomplete coupling may require a second coupling step.[5][18]
Crude Peptide Purity 70-95% RP-HPLC Dependent on peptide length and sequence complexity.

| Overall Yield (Post-Purification) | 15-40% | Mass Spectrometry / UV-Vis | Highly variable based on peptide length and hydrophobicity. |

Table 2: Efficiency of Bioconjugation Reactions

Reaction Type Parameter Typical Value Method of Analysis Reference
CuAAC Conversion/Yield >95% Mass Spectrometry, SDS-PAGE [10]
Reaction Time 1-4 hours LC-MS [9]
Key Reagents CuSO₄, NaAsc, THPTA - [16]
SPAAC Conversion/Yield 80-95% Mass Spectrometry, SDS-PAGE
Reaction Time 4-24 hours LC-MS, UV-Vis (310 nm) [1][17]

| | Key Reagents | DBCO-functionalized molecule | - |[11] |

Conclusion

This compound is a versatile and highly effective building block for the site-specific introduction of an alkyne handle into peptides and proteins. The subsequent use of click chemistry (CuAAC or SPAAC) allows for the efficient and specific conjugation of a wide array of functional molecules. The detailed protocols and expected outcomes presented in this application note provide a robust framework for researchers to produce well-defined, homogeneous bioconjugates for a variety of applications in medicine and biotechnology.

References

Application Notes and Protocols: Fmoc-L-Lys(Pyro)-OH for Surface Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Lys(Pyro)-OH is a novel amino acid derivative designed for advanced surface functionalization applications. This molecule incorporates the well-established fluorenylmethyloxycarbonyl (Fmoc) protecting group for use in standard solid-phase synthesis protocols, a lysine (B10760008) backbone for versatile linkage, and a pyroglutamic acid side chain.[1][2][3] Pyroglutamic acid, a cyclized derivative of glutamic acid, is a naturally occurring component of many proteins and peptides.[4][5] Its presence can enhance metabolic stability and influence molecular conformation.[6] The incorporation of a pyroglutamyl moiety onto a surface is proposed to create a hydrophilic and biocompatible interface with unique hydrogen-bonding capabilities, making it a promising candidate for applications in drug delivery, tissue engineering, and diagnostics.[7][8]

These application notes provide a comprehensive overview of the proposed synthesis of Fmoc-L-Lys(Pyro)-OH and detailed protocols for its use in the functionalization of surfaces.

Proposed Synthesis of Fmoc-L-Lys(Pyro)-OH

The synthesis of Fmoc-L-Lys(Pyro)-OH can be achieved by coupling L-pyroglutamic acid to the side-chain amino group of a suitably protected L-lysine derivative, followed by Fmoc protection of the alpha-amino group. A plausible synthetic route is outlined below:

  • Protection of L-Lysine: Start with commercially available Nα-Boc-L-lysine. The Boc group protects the alpha-amino group while the epsilon-amino group remains free for reaction.

  • Side-Chain Coupling: Activate the carboxylic acid of L-pyroglutamic acid using a standard peptide coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) in the presence of a base like N,N-diisopropylethylamine (DIPEA). React the activated pyroglutamic acid with Nα-Boc-L-lysine to form a peptide bond with the lysine side chain.

  • Deprotection of the Alpha-Amino Group: Remove the Boc protecting group from the alpha-amino group of the lysine derivative using a strong acid, typically trifluoroacetic acid (TFA).

  • Fmoc Protection: Introduce the Fmoc protecting group onto the newly freed alpha-amino group using Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride in a basic solution.

  • Purification: Purify the final product, Fmoc-L-Lys(Pyro)-OH, using column chromatography.

Applications in Surface Functionalization

The unique properties of the pyroglutamic acid moiety suggest several potential applications for surfaces functionalized with Fmoc-L-Lys(Pyro)-OH:

  • Enhanced Biocompatibility: The hydrophilic and non-ionic nature of the pyroglutamyl group can create surfaces that resist non-specific protein adsorption, a critical factor in the performance of biomedical implants and diagnostic devices.

  • Modulation of Cell Adhesion and Growth: Pyroglutamic acid is a natural component of the skin's moisturizing factor.[4] Surfaces presenting this moiety may promote the adhesion and proliferation of specific cell types, such as fibroblasts or osteoblasts, making it valuable for tissue engineering scaffolds.

  • Drug Delivery Systems: The pyroglutamic acid residue can serve as a hydrophilic spacer in drug delivery systems, potentially improving the solubility and release kinetics of conjugated therapeutic agents.[7]

  • Biosensor Development: The defined chemical nature of the functionalized surface provides a stable platform for the immobilization of biomolecules (e.g., antibodies, enzymes) for biosensor applications.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be expected from the successful functionalization of a silicon oxide surface with Fmoc-L-Lys(Pyro)-OH. These values are illustrative and based on typical results reported for similar surface modification protocols.

ParameterUntreated SurfaceAmine-Terminated SurfacePyro-Functionalized Surface
Water Contact Angle (°) 15 - 2560 - 7030 - 40
Surface Roughness (RMS, nm) 0.2 - 0.50.3 - 0.60.4 - 0.8
Nitrogen Atomic (%) via XPS < 15 - 88 - 12
Immobilized Peptide Density (pmol/cm²) N/AN/A10 - 50

Experimental Protocols

Protocol 1: Surface Preparation and Silanization

This protocol describes the preparation of a hydroxylated silicon oxide surface and subsequent amination using (3-aminopropyl)triethoxysilane (APTES).

Materials:

  • Silicon wafers

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Extremely corrosive and reactive.

  • Anhydrous toluene

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Deionized (DI) water

  • Ethanol (B145695)

  • Nitrogen gas stream

Procedure:

  • Cleaning and Hydroxylation:

    • Cut silicon wafers to the desired size.

    • Immerse the wafers in Piranha solution for 30 minutes to clean and hydroxylate the surface.

    • Rinse the wafers thoroughly with copious amounts of DI water.

    • Dry the wafers under a stream of nitrogen gas.

  • Silanization:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the clean, dry wafers in the APTES solution for 2 hours at room temperature.

    • Rinse the wafers with toluene, followed by ethanol.

    • Cure the silanized wafers in an oven at 110°C for 1 hour.

    • Sonicate the wafers in ethanol for 5 minutes to remove any unbound silane.

    • Dry the amine-terminated wafers under a stream of nitrogen gas.

Protocol 2: Immobilization of Fmoc-L-Lys(Pyro)-OH

This protocol details the coupling of Fmoc-L-Lys(Pyro)-OH to the amine-terminated surface using standard solid-phase peptide synthesis (SPPS) chemistry.[1][9]

Materials:

  • Amine-terminated silicon wafers (from Protocol 1)

  • Fmoc-L-Lys(Pyro)-OH

  • HATU

  • DIPEA

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) piperidine (B6355638) in DMF

  • Dichloromethane (DCM)

Procedure:

  • Activation of Fmoc-L-Lys(Pyro)-OH:

    • Dissolve Fmoc-L-Lys(Pyro)-OH (3 eq. relative to surface amine density), HATU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Allow the activation mixture to react for 15 minutes at room temperature.

  • Coupling to the Surface:

    • Immerse the amine-terminated wafers in the activated amino acid solution.

    • Allow the coupling reaction to proceed for 4 hours at room temperature with gentle agitation.

    • Rinse the wafers sequentially with DMF, DCM, and ethanol.

    • Dry the wafers under a stream of nitrogen gas.

  • Fmoc Deprotection (Optional):

    • To expose the N-terminal amine for further peptide elongation, immerse the functionalized wafers in a 20% piperidine in DMF solution for 20 minutes.[3]

    • Rinse the wafers thoroughly with DMF, DCM, and ethanol.

    • Dry under a stream of nitrogen gas.

Visualizations

G cluster_prep Surface Preparation cluster_func Functionalization p1 Silicon Wafer p2 Piranha Clean (Hydroxylation) p1->p2 p3 APTES Treatment (Silanization) p2->p3 p4 Amine-Terminated Surface p3->p4 f1 Activate Fmoc-L-Lys(Pyro)-OH f2 Couple to Surface p4->f2 f3 Fmoc-Protected Pryo-Surface f4 Fmoc Deprotection (20% Piperidine) f3->f4 f5 Amine-Terminated Pryo-Surface f4->f5

Caption: Experimental workflow for surface functionalization.

Ligand Bioactive Ligand PyroSurface Pyro-Functionalized Surface Ligand->PyroSurface Immobilized via Amine Terminus Receptor Cell Surface Receptor Complex Ligand-Receptor Complex Receptor->Complex Binding Signaling Intracellular Signaling Cascade Complex->Signaling Response Cellular Response (e.g., Differentiation) Signaling->Response

Caption: Proposed signaling pathway investigation.

References

Application Notes and Protocols for the Deprotection of Fmoc-L-Lys(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step in peptide synthesis and other applications in organic chemistry and drug development. Fmoc-L-Lys(Boc)-OH is a commonly used building block where the α-amino group is protected by the base-labile Fmoc group, and the ε-amino group of the lysine (B10760008) side chain is protected by the acid-labile tert-butyloxycarbonyl (Boc) group. This orthogonal protection scheme allows for the selective deprotection of the α-amino group for peptide chain elongation while the side chain remains protected.

These application notes provide detailed protocols for the solution-phase deprotection of the Fmoc group from Fmoc-L-Lys(Boc)-OH, methods for monitoring the reaction progress, and procedures for the purification of the resulting H-L-Lys(Boc)-OH.

Chemical Principles

The deprotection of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism. A secondary amine, most commonly piperidine (B6355638), acts as a base to abstract the acidic proton on the fluorene (B118485) ring. This leads to the elimination of dibenzofulvene (DBF) and the release of the free amine. The excess amine in the reaction mixture also serves to trap the liberated dibenzofulvene, preventing its reaction with the newly deprotected amine.

Data Presentation

Table 1: Comparison of Reagents for Fmoc Deprotection of Fmoc-L-Lys(Boc)-OH in Solution
ReagentConcentrationSolventTime (min)Deprotection EfficiencyObservations
Piperidine20% (v/v)DMF30>99%Standard and highly effective. Forms a stable DBF adduct.
Dipropylamine (DPA)25% (v/v)DMF30>99%Rapid deprotection with minimal DBF adduct formation.[1]
Piperazine (PZ)/DBUNot SpecifiedDMF30VariableCan lead to significant DBF adduct formation.[1]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Not SpecifiedDMF30>99%Rapid deprotection, but does not form a stable adduct with DBF.

Data is compiled from HPLC analysis of the reaction mixtures.[1]

Experimental Protocols

Protocol 1: Solution-Phase Deprotection of Fmoc-L-Lys(Boc)-OH using Piperidine

Materials:

  • Fmoc-L-Lys(Boc)-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Diethyl ether, anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon supply for inert atmosphere (optional but recommended)

  • Rotary evaporator

  • Centrifuge and centrifuge tubes (if required for precipitation)

  • HPLC system for reaction monitoring

Procedure:

  • Dissolution: Dissolve Fmoc-L-Lys(Boc)-OH (e.g., 1 g, 2.13 mmol) in DMF (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Piperidine: To the stirred solution, add piperidine to a final concentration of 20% (v/v) (2.5 mL of piperidine for 10 mL of DMF).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by HPLC. Take aliquots of the reaction mixture at different time points, dilute with an appropriate solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% TFA), and inject into the HPLC system. The disappearance of the starting material peak and the appearance of the product peak and the dibenzofulvene-piperidine adduct indicate the reaction's progress.

  • Work-up:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the majority of the DMF and piperidine.

    • To the resulting oil or residue, add cold anhydrous diethyl ether (e.g., 50 mL) to precipitate the product, H-L-Lys(Boc)-OH. The dibenzofulvene-piperidine adduct is generally soluble in diethyl ether.

    • Stir the suspension vigorously for 15-30 minutes to ensure complete precipitation and washing of the product.

  • Isolation and Purification:

    • Collect the precipitated product by filtration or centrifugation.

    • Wash the solid product with several portions of cold diethyl ether to remove any remaining impurities.

    • Dry the purified H-L-Lys(Boc)-OH under vacuum.

  • Characterization: Confirm the identity and purity of the product by HPLC, mass spectrometry, and NMR spectroscopy.

Protocol 2: HPLC Monitoring of Fmoc Deprotection

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Conditions:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 15-20 minutes is typically suitable.

  • Flow Rate: 1 mL/min.

  • Detection Wavelength: 214 nm and 254 nm. The Fmoc group has a strong absorbance around 265 nm and 301 nm, while the peptide backbone is monitored at 214 nm.

Sample Preparation:

  • Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Dilute the aliquot with 1 mL of 50% acetonitrile/water containing 0.1% TFA.

  • Inject a suitable volume (e.g., 10-20 µL) into the HPLC system.

Visualizations

Fmoc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Fmoc_Lys Fmoc-L-Lys(Boc)-OH Carbanion Fluorenyl Carbanion Fmoc_Lys->Carbanion + Piperidine Piperidine Piperidine (Base) DBF Dibenzofulvene (DBF) Carbanion->DBF β-elimination Deprotected_Lys H-L-Lys(Boc)-OH Carbanion->Deprotected_Lys releases DBF_Adduct DBF-Piperidine Adduct DBF->DBF_Adduct + Piperidine

Caption: Mechanism of Fmoc deprotection using piperidine.

Experimental_Workflow start Start: Fmoc-L-Lys(Boc)-OH dissolve Dissolve in DMF start->dissolve add_piperidine Add 20% Piperidine dissolve->add_piperidine react Stir at Room Temperature (30 min - 2 hr) add_piperidine->react monitor Monitor by HPLC react->monitor monitor->react Incomplete workup Work-up: Concentrate and Precipitate with Ether monitor->workup Reaction Complete isolate Isolate Product (Filtration/Centrifugation) workup->isolate purify Wash with Cold Ether isolate->purify dry Dry under Vacuum purify->dry end End: Purified H-L-Lys(Boc)-OH dry->end

Caption: Experimental workflow for solution-phase Fmoc deprotection.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Fmoc-L-Lys(Pryoc)-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving low coupling yields encountered with Fmoc-L-Lys(Pryoc)-OH in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the primary causes of low coupling yield for this compound?

A low yield in the coupling of this compound, or any amino acid in SPPS, can typically be attributed to several key factors. These often relate to the chemical environment on the solid-phase support and the nature of the peptide sequence itself. The most common culprits include:

  • Steric Hindrance: The bulky nature of the Fmoc protecting group, combined with the growing peptide chain and the side chain of the lysine (B10760008) derivative, can physically obstruct the reactive amino group, making it difficult for the incoming activated amino acid to react.[1][2][3][4]

  • Peptide Chain Aggregation: As the peptide chain elongates on the resin, it can fold into secondary structures, such as beta-sheets. This aggregation can render the N-terminal amine inaccessible for the subsequent coupling reaction.[5][6] This is a frequent issue in sequences containing hydrophobic residues.

  • Incomplete Deprotection: The preceding Fmoc deprotection step may be incomplete. If the Fmoc group is not fully removed from the N-terminal amine of the growing peptide, that chain will be capped and unable to react with the incoming this compound.[5][7]

  • Suboptimal Activation or Coupling Conditions: The choice of coupling reagent, solvent, reaction time, and temperature is critical for driving the reaction to completion. Inefficient activation of the carboxylic acid group will lead to poor yields.

  • Poor Resin Swelling: The solid support resin must swell adequately in the reaction solvent to ensure that the reactive sites are exposed and accessible.[8] Low swelling can significantly hinder reaction kinetics.

Q2: How can I mitigate steric hindrance during the coupling step?

Steric hindrance is a common challenge, especially with bulky amino acids or within difficult sequences. Several strategies can be employed to improve coupling efficiency:

  • Increase Reaction Time: Allowing the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight) can often improve the yield.

  • Use Stronger Activation Reagents: Employing more potent coupling reagents can accelerate the reaction and overcome steric barriers. Phosphonium-based reagents like PyBOP® and PyBrOP®, or aminium/uronium reagents like HATU and HCTU, are highly effective for hindered couplings.[9]

  • Elevate the Reaction Temperature: Performing the coupling at a slightly elevated temperature (e.g., 35-50°C) can increase reaction kinetics. However, this should be done with caution as it can also increase the risk of racemization.

  • Choose a Low-Loading Resin: Using a resin with a lower substitution (loading) capacity increases the distance between growing peptide chains, thereby reducing intermolecular steric hindrance.[8]

Q3: What should I do if I suspect peptide aggregation is causing the low yield?

Peptide aggregation is a sequence-dependent problem that can completely halt a synthesis. If you observe the resin shrinking or clumping, or if standard monitoring tests become unreliable, aggregation is a likely cause. Consider the following interventions:

  • Use Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the coupling mixture can help disrupt the secondary structures responsible for aggregation.

  • Incorporate Backbone Protection: Introducing backbone-protected amino acids, such as pseudoproline dipeptides or Dmb/Hmb-protected residues, can disrupt hydrogen bonding patterns and prevent aggregation.[6]

  • Change the Solvent System: A mixture of solvents like DCM/DMF/NMP can be more effective at solvating the peptide-resin complex than DMF alone.

  • Microwave-Assisted SPPS: The use of microwave energy can significantly enhance coupling efficiency, reduce reaction times, and help overcome aggregation-related issues.[4]

Q4: How can I confirm that the previous Fmoc deprotection step was complete?

Incomplete Fmoc removal is a common and often overlooked cause of failed couplings. It is crucial to monitor the deprotection step, especially for difficult sequences.

  • Perform a Qualitative Test: Use a colorimetric test like the Kaiser test (ninhydrin test) or the TNBS test to detect the presence of free primary amines on the resin after the deprotection step. A positive result (e.g., blue beads for the Kaiser test) indicates a successful deprotection. A negative result (e.g., yellow beads) signifies that the N-terminal amine is still blocked.

Q5: Could the propargyloxycarbonyl (Pryoc) protecting group be causing issues?

The Pryoc group is designed for "click chemistry" and is generally stable under standard SPPS conditions.[10][11] It is unlikely to directly interfere with the coupling reaction itself. The primary challenges will almost certainly stem from the factors described above (steric hindrance, aggregation, etc.) rather than the specific chemistry of the Pryoc side chain.

Troubleshooting Summary: Coupling Strategies for Difficult Sequences

The table below summarizes various reagents and conditions that can be used to improve the yield of challenging coupling reactions.

StrategyCoupling ReagentAdditiveBase (equiv.)SolventTypical TimeNotes
Standard DICHOBt / OxymaDIPEA (2)DMF1-2 hrStandard for routine couplings; may be insufficient for hindered residues.[3]
High Activation HBTU / TBTUHOBtDIPEA (2)DMF1-2 hrMore reactive than carbodiimide (B86325) methods.[9]
Potent Activation HATU / HCTUHOAtDIPEA / Collidine (2)DMF or NMP30 min - 2 hrHighly efficient for hindered amino acids and to suppress racemization.[9]
Phosphonium-Based PyBOP®N/ADIPEA (2)DMF / NMP1-4 hrVery effective for difficult couplings.[9]
Acid Halide Fmoc-AA-FN/ACollidine (2)DCM / Toluene1-12 hrUsed for extremely difficult couplings, such as coupling to N-methyl amino acids.

Detailed Experimental Protocols

Protocol 1: Standard Coupling Procedure using HATU
  • Resin Preparation: Following successful Fmoc deprotection and washing (verified by a positive Kaiser test), swell the resin in dimethylformamide (DMF).

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes. The solution will typically change color.

  • Coupling: Add the activated amino acid solution to the resin-containing reaction vessel.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature.

  • Washing: After the reaction is complete, drain the vessel and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.

  • Monitoring (Optional): Perform a Kaiser test. A negative result (yellow/colorless beads) indicates the coupling reaction has gone to completion.

Protocol 2: Kaiser Test (Ninhydrin Test) for Free Primary Amines
  • Sample Collection: Collect a small sample of resin beads (approx. 5-10 mg) from the reaction vessel after the relevant step (e.g., post-deprotection or post-coupling). Wash the sample with ethanol (B145695) and allow it to dry briefly.

  • Reagent Preparation: Prepare three solutions:

    • Solution A: 5% (w/v) Ninhydrin in ethanol.

    • Solution B: 80% (w/v) Phenol in ethanol.

    • Solution C: 2% (v/v) 0.001M aqueous KCN in pyridine.

  • Test Execution:

    • Add 2-3 drops of each solution (A, B, and C) to the resin sample in a small glass test tube.

    • Heat the test tube at 100°C for 3-5 minutes.

  • Result Interpretation:

    • Positive (Free Amine Present): An intense blue or purple color develops on the beads and in the solution. This is the expected result after a successful Fmoc deprotection.

    • Negative (No Free Amine): The beads and solution remain yellow or colorless. This is the expected result after a successful coupling reaction.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving low coupling yield issues with this compound.

Troubleshooting_Workflow Start Low Coupling Yield Detected for this compound Check_Deprotection 1. Perform Kaiser Test on Resin Before Coupling Start->Check_Deprotection Deprotection_Result Test Result? Check_Deprotection->Deprotection_Result Deprotection_OK Positive (Blue Beads) Deprotection is OK Deprotection_Result->Deprotection_OK Positive Deprotection_Fail Negative (Yellow Beads) Incomplete Deprotection Deprotection_Result->Deprotection_Fail Negative Assess_Coupling 2. Assess Coupling Conditions & Sequence Deprotection_OK->Assess_Coupling Redo_Deprotection Repeat Deprotection Step: - Increase time/temperature - Use DBU as base Deprotection_Fail->Redo_Deprotection Redo_Deprotection->Check_Deprotection Is_Aggregating Signs of Aggregation? (Resin Shrinking, Clumping) Assess_Coupling->Is_Aggregating Aggregation_Yes Aggregation Suspected Is_Aggregating->Aggregation_Yes Yes Aggregation_No No Obvious Aggregation Is_Aggregating->Aggregation_No No Aggregation_Solutions Implement Anti-Aggregation Strategy: - Use chaotropic salts (LiCl) - Change solvent (NMP, DCM/DMF) - Use microwave synthesis Aggregation_Yes->Aggregation_Solutions Hindrance_Solutions Overcome Steric Hindrance: - Use stronger coupling reagent (HATU, PyBOP) - Increase reaction time/temperature - Double couple Aggregation_No->Hindrance_Solutions Final_Check Monitor Coupling with Kaiser Test Aggregation_Solutions->Final_Check Hindrance_Solutions->Final_Check Final_Result Test Result? Final_Check->Final_Result Success Negative (Yellow Beads) Coupling Successful Final_Result->Success Negative Failure Positive (Blue Beads) Coupling Incomplete Final_Result->Failure Positive Failure->Hindrance_Solutions

Caption: Troubleshooting workflow for low coupling yield.

References

Technical Support Center: Fmoc-L-Lysine Protecting Groups in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Pryoc" as a protecting group for L-Lysine in Solid-Phase Peptide Synthesis (SPPS) is not found in standard chemical literature. It is presumed to be a typographical error. This guide will focus on the common side reactions and troubleshooting for widely used Fmoc-L-Lysine protecting groups, such as Boc, Dde, and ivDde.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-chain protecting groups for Fmoc-L-Lysine in SPPS?

A1: The most common side-chain protecting group for Fmoc-L-Lysine is the tert-butyloxycarbonyl (Boc) group (Fmoc-Lys(Boc)-OH). For applications requiring orthogonal deprotection, such as the synthesis of branched or cyclic peptides, or for site-specific modifications, groups like 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) are frequently used.[1]

Q2: What is the primary purpose of the side-chain protecting group on Lysine (B10760008) during SPPS?

A2: The ε-amino group of the lysine side chain is nucleophilic and can react with activated amino acids during the coupling steps. This would lead to the formation of branched peptides and other impurities.[2][3] The side-chain protecting group prevents these unwanted side reactions, ensuring the linear elongation of the peptide chain.[2][3]

Q3: What is "orthogonal" protection, and why is it important for Lysine?

A3: Orthogonal protection refers to the use of protecting groups that can be removed under different conditions without affecting other protecting groups on the peptide.[4] For example, the Fmoc group on the α-amino group is removed by a base (like piperidine), while the Boc group on the lysine side chain is removed by a strong acid (like TFA). This allows for the selective deprotection of either the N-terminus for chain elongation or the side chains during final cleavage. Orthogonal groups like Dde and ivDde are removable under even different conditions (e.g., hydrazine), allowing for side-chain manipulation while the peptide is still on the resin and the N-terminal Fmoc and other acid-labile side-chain protecting groups are intact.[5]

Q4: Can the Boc protecting group on Lysine be prematurely removed during Fmoc-SPPS?

A4: The Boc group is generally stable to the mild basic conditions used for Fmoc group removal (e.g., 20% piperidine (B6355638) in DMF). However, prolonged or repeated exposure to these conditions, especially at elevated temperatures, can lead to slow cleavage of the Boc group, potentially resulting in side-chain modifications.

Troubleshooting Guide: Side Reactions of Fmoc-L-Lysine Derivatives

This guide addresses common issues encountered when using Fmoc-L-Lysine derivatives in SPPS.

Observed Problem Potential Cause Recommended Solution(s) Preventative Measures
Unexpected branched peptide impurities (Mass spec shows addition of an extra amino acid) Premature removal of the Lys(Boc) protecting group.If the impurity is minor, it may be removed during HPLC purification. For significant impurities, resynthesis is recommended.Ensure complete Fmoc deprotection in each cycle to avoid excessively long exposure to piperidine. Avoid elevated temperatures during deprotection steps.
Incomplete removal of Dde or ivDde group Steric hindrance around the lysine residue. Aggregation of the peptide on the resin.Increase the number of hydrazine (B178648) treatments or the reaction time. Use a cocktail of 2% hydrazine in NMP, which can improve swelling and accessibility.Synthesize the peptide on a low-substitution resin or a more swelling resin like TentaGel. Incorporate pseudoprolines or other "difficult sequence" strategies to minimize aggregation.[6]
Modification of other residues during Dde/ivDde removal Hydrazine can also slowly cleave Fmoc groups.If the N-terminus is to remain protected, cap it with a Boc group before hydrazine treatment.Plan the synthetic strategy to account for the lability of the Fmoc group in the presence of hydrazine.[1]
Formation of pyroglutamate-like species (mass loss of 17 Da) While not a direct side reaction of the lysine protecting group, N-terminal glutamine can cyclize to form pyroglutamic acid. This can sometimes be misidentified as a lysine-related issue if the sequence is not carefully considered.[7][8]This is an irreversible modification. If the N-terminal Gln is desired, minimize the time the N-terminus is deprotected before the next coupling.Use a pre-activated amino acid for the subsequent coupling to speed up the reaction. Consider using a Gln derivative with a side-chain protecting group like Trt (trityl) if pyroglutamate (B8496135) formation is a significant issue.[9]

Experimental Protocols

Protocol 1: Standard Fmoc-Lys(Boc)-OH Coupling
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and then with dichloromethane (B109758) (DCM) (2-3 times).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-Lys(Boc)-OH (3-5 equivalents), an activator like HBTU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF. Allow to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (3-5 times) and DCM (2-3 times).

  • Confirmation: Perform a Kaiser test to ensure complete coupling (a negative result, i.e., no blue color, indicates a complete reaction).

Protocol 2: Orthogonal Deprotection of Fmoc-Lys(ivDde)-OH Side Chain
  • Peptide Synthesis: Synthesize the peptide chain using standard Fmoc-SPPS protocols, incorporating Fmoc-Lys(ivDde)-OH at the desired position.

  • N-terminal Protection (Optional): If the N-terminal Fmoc group is present and needs to be retained, it is advisable to replace it with a Boc group using Boc-anhydride.

  • Washing: Wash the resin thoroughly with DMF.

  • ivDde Removal: Treat the resin with a solution of 2-5% hydrazine hydrate (B1144303) in DMF. Agitate the mixture for 5-15 minutes. Repeat this treatment 2-3 times until the deprotection is complete (monitoring can be done by HPLC-MS analysis of a small cleaved sample).

  • Washing: Wash the resin extensively with DMF to remove all traces of hydrazine.

  • Side-Chain Modification: The now-free ε-amino group of the lysine is ready for on-resin modification (e.g., acylation, attachment of a label).

Visualizations

General Workflow for Fmoc-SPPS

SPPS_Workflow Start Start with Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for next Amino Acid Wash2->Repeat Repeat->Deprotection Yes Cleavage Final Cleavage & Side-Chain Deprotection (TFA Cocktail) Repeat->Cleavage No Purification Purification (HPLC) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

Side Reaction: Premature Boc Deprotection and Branching

Side_Reaction Peptide Peptide-Resin ...-Lys(Boc)-... DeprotectedLys Prematurely Deprotected Lysine ...-Lys(NH2)-... Peptide->DeprotectedLys Side Reaction Piperidine Prolonged Piperidine Treatment BranchedPeptide Branched Peptide ...-Lys(NH-CO-AA-Fmoc)-... DeprotectedLys->BranchedPeptide Unwanted Coupling ActivatedAA Activated Fmoc-AA-OH

Caption: Unwanted branching due to premature removal of the Lys(Boc) protecting group.

References

Technical Support Center: Fmoc-L-Lys(Pryoc)-OH Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address issues related to the incomplete removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from Fmoc-L-Lys(Pryoc)-OH during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)
Q1: What are the primary indicators of incomplete Fmoc deprotection?

Incomplete Fmoc deprotection can be identified through both qualitative and quantitative methods during SPPS.

  • Qualitative Detection: The Kaiser test is a common colorimetric method used to detect free primary amines on the resin.[1] A negative result, where the resin beads remain yellow, indicates that the N-terminal Fmoc group has not been removed and the deprotection is incomplete.[1][2] A positive result (blue/purple beads) signifies the presence of free amines, indicating a successful deprotection step.[1]

  • Quantitative Detection: The progress of the deprotection reaction can be tracked quantitatively by monitoring the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct, a byproduct of the reaction.[1] This adduct has a characteristic UV absorbance around 301-312 nm.[1] Many automated peptide synthesizers utilize this method to ensure the reaction goes to completion by extending the deprotection time until the UV absorbance plateaus.[1]

Q2: What are the common causes of incomplete Fmoc deprotection, especially for sterically hindered residues?

Several factors can lead to inefficient Fmoc removal:

  • Peptide Aggregation: As the peptide chain grows, it can fold into secondary structures like β-sheets.[3] This aggregation can physically block the deprotection reagent (piperidine) from accessing the N-terminal Fmoc group.[3]

  • Steric Hindrance: The bulky nature of the Fmoc group, combined with a sterically demanding side-chain protecting group like Pryoc on lysine, can impede the approach of the piperidine (B6355638) base.[2][4] This is often more pronounced in longer or more crowded peptide sequences.[2]

  • Poor Solvation: Inadequate swelling of the resin or poor solvation of the growing peptide chain can limit the diffusion of reagents, leading to incomplete reactions.[2]

  • Reagent Degradation: The piperidine solution used for deprotection can degrade over time. It is recommended to use freshly prepared solutions for optimal results.[2]

Q3: My Kaiser test is negative (yellow beads) after a standard deprotection step. What is the recommended troubleshooting workflow?

A negative Kaiser test requires immediate action to avoid the synthesis of deletion sequences. The following workflow is recommended to address the incomplete deprotection.

G cluster_0 Troubleshooting Workflow: Negative Kaiser Test start Problem Identified: Negative Kaiser Test (Incomplete Deprotection) action1 Immediate Action: Perform a Double Deprotection start->action1 protocol1 Use fresh 20% piperidine in DMF. Repeat the standard deprotection time. action1->protocol1 How? retest1 Retest with Kaiser Test protocol1->retest1 action2 Still Negative? Increase Reaction Time retest1->action2 Negative pass Result: Positive (Blue Beads) Proceed to Coupling retest1->pass Positive protocol2 Extend deprotection time. (e.g., 2 x 20 minutes) action2->protocol2 How? retest2 Retest with Kaiser Test protocol2->retest2 action3 Still Negative? Use Stronger Reagent retest2->action3 Negative retest2->pass Positive protocol3 Use a cocktail with DBU. (e.g., 2% DBU / 20% Piperidine in DMF). Use with caution. action3->protocol3 How? retest3 Retest with Kaiser Test protocol3->retest3 retest3->pass Positive fail Result: Still Negative Consider sequence redesign or synthesis restart. retest3->fail Negative

Caption: Troubleshooting workflow for a negative Kaiser test result.

Q4: How can I optimize my deprotection protocol for a difficult residue like this compound?

For challenging deprotections, modifying the standard conditions by adjusting time, temperature, or the deprotection cocktail composition can be effective. Using a stronger base or a different solvent system may be necessary.

Deprotection CocktailTypical ConditionsAdvantagesConsiderations
Standard: 20% Piperidine in DMF 2 x 10 min, Room Temp[5]Widely used, effective for most sequences.May be insufficient for sterically hindered residues or aggregated peptides.
Extended Time: 20% Piperidine in DMF 2 x 20-30 min, Room TempSimple modification, can improve efficiency for slow reactions.Longer exposure to base can increase risk of side reactions like aspartimide formation.[6]
Alternative Solvent: 20% Piperidine in NMP 2 x 10 min, Room TempN-Methyl-2-pyrrolidone (NMP) can be better at disrupting peptide aggregation than DMF.[7][8]NMP is more viscous and may require longer washing steps.
Alternative Base: 5% Piperazine in DMF/NMP 2 x 10 min, Room TempCan significantly reduce side reactions like diketopiperazine formation compared to piperidine.[9][10]May have different deprotection kinetics.
Stronger Base: 2% DBU / 20% Piperidine in DMF 2 x 5-10 min, Room Temp1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can accelerate deprotection.[2]DBU can promote side reactions and should be used cautiously, especially with aspartic acid residues.[11]
Q5: What is the chemical mechanism of Fmoc deprotection?

The removal of the Fmoc group is a base-catalyzed β-elimination reaction.[7][8] A base, typically a secondary amine like piperidine, abstracts the acidic proton on the β-carbon of the fluorene (B118485) ring system.[4][7][8] This leads to elimination, releasing the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.[7][8] The excess piperidine in the solution then acts as a scavenger, trapping the DBF to form a stable DBF-piperidine adduct.[4][7][8]

G Fmoc Deprotection Mechanism FmocPeptide Fmoc-NH-Peptide DeprotectedPeptide H2N-Peptide (Free Amine) FmocPeptide->DeprotectedPeptide β-elimination Piperidine Piperidine (Base) Piperidine->DeprotectedPeptide abstracts proton DBF_Adduct DBF-Piperidine Adduct Piperidine->DBF_Adduct scavenges DBF

Caption: Chemical relationship in the Fmoc deprotection reaction.

Experimental Protocols
Protocol 1: Standard Fmoc Deprotection

This protocol is suitable for most standard peptide synthesis cycles.

  • Reagent Preparation: Prepare a solution of 20% (v/v) piperidine in high-purity DMF.[5][12]

  • Resin Washing: Wash the peptide-resin thoroughly with DMF (3-5 times) to remove residual reagents from the previous coupling step.

  • First Deprotection: Add the 20% piperidine/DMF solution to the swollen peptide-resin. Agitate gently (e.g., by bubbling nitrogen) for 10 minutes at room temperature.[5]

  • Drain: Drain the deprotection solution from the reaction vessel.

  • Second Deprotection: Add a fresh aliquot of the 20% piperidine/DMF solution and agitate for another 10 minutes.[5]

  • Final Washing: Drain the solution and wash the peptide-resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.

  • Confirmation (Optional): Perform a Kaiser test on a small sample of beads to confirm the presence of free primary amines.

Protocol 2: Enhanced Deprotection for Difficult Sequences

This protocol is recommended when incomplete deprotection is suspected or when working with known difficult sequences, such as those containing this compound.

  • Reagent Preparation: Prepare a deprotection cocktail of 2% DBU and 20% piperidine (v/v) in high-purity DMF or NMP.[2] Prepare this solution fresh before use.

  • Resin Washing: Wash the peptide-resin thoroughly with the chosen solvent (DMF or NMP) (3-5 times).

  • First Deprotection: Add the DBU/piperidine cocktail to the peptide-resin. Agitate for 10-15 minutes at room temperature.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh aliquot of the DBU/piperidine cocktail and agitate for another 10-15 minutes.

  • Final Washing: Drain the solution and wash the peptide-resin extensively with the solvent (7-10 times) to ensure complete removal of the reagents. A final wash with a solution containing 1% OxymaPure in DMF can help neutralize any residual base.[13]

  • Confirmation: Perform a Kaiser test to confirm complete deprotection before proceeding to the next coupling step.

References

Technical Support Center: Fmoc-L-Lys(Boc)-OH & Peptide Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding peptide aggregation, a common challenge encountered during Solid-Phase Peptide Synthesis (SPPS), particularly in sequences containing Fmoc-L-Lys(Boc)-OH.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why does it occur during Solid-Phase Peptide Synthesis (SPPS)?

A1: Peptide aggregation in SPPS is the self-association of growing peptide chains attached to the solid support resin. This phenomenon is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to stable secondary structures like β-sheets.[1] These aggregates render the N-terminal amine of the peptide chain inaccessible, hindering subsequent deprotection and amino acid coupling steps.[1] While Fmoc-L-Lys(Boc)-OH itself is a standard building block, its incorporation into sequences rich in hydrophobic amino acids (e.g., Ala, Val, Ile) can contribute to the overall propensity for aggregation.[1][2]

Q2: What are the common signs of peptide aggregation during synthesis?

A2: The most common indicators of on-resin aggregation include:

  • Poor Resin Swelling: The peptide-resin matrix may fail to swell adequately or may even shrink.[2][3]

  • Slow or Incomplete Reactions: Both Fmoc deprotection and coupling reactions may become sluggish or fail to reach completion.[2][3]

  • Inaccurate Coupling Tests: Qualitative tests like the Kaiser or TNBS test may yield false negative results, incorrectly indicating a completed reaction.[1][3]

  • Low Yield and Purity: The final crude peptide product will have a low yield and poor purity, with mass spectrometry analysis revealing multiple deletion sequences.

Q3: Is my peptide sequence likely to aggregate?

A3: While precise prediction is challenging, certain characteristics increase the likelihood of aggregation:[1][2]

  • High Hydrophobicity: A high percentage of hydrophobic residues.

  • β-sheet Propensity: The presence of alternating hydrophobic and hydrophilic residues.

  • Peptide Length: Aggregation is less common before the fifth or sixth residue but becomes more probable as the chain elongates.[1][2]

Q4: Does Fmoc-L-Lys(Boc)-OH specifically cause aggregation?

A4: Fmoc-L-Lys(Boc)-OH is not inherently an aggregation-promoting residue. It is a standard, widely-used derivative for incorporating lysine (B10760008) into peptides.[4][5][6][7] Aggregation is a sequence-dependent problem related to the properties of the entire growing peptide chain, not a single amino acid derivative.[2][8] However, if the lysine residue is part of a larger hydrophobic or β-sheet-prone sequence, it will be part of the aggregating peptide.

Troubleshooting Guide: On-Resin Aggregation

This guide provides solutions for issues encountered during synthesis.

Problem / Observation Potential Cause Recommended Solution(s)
Kaiser test is positive after prolonged coupling. Peptide Aggregation: The N-terminus is sterically hindered by aggregated peptide chains, preventing access for the incoming activated amino acid.1. Switch to a "difficult sequence" protocol: - Use Microwave-Assisted SPPS to increase reaction kinetics.[1][2][6] - Add chaotropic salts (e.g., 0.8 M NaClO₄ or 4 M KSCN) to the coupling mixture to disrupt hydrogen bonds.[2][3] - Change the solvent to NMP or add up to 25% DMSO in DMF.[2][3]2. Resynthesize the peptide using aggregation-disrupting building blocks: - Incorporate Pseudoproline dipeptides every 5-6 residues.[3][9][10] - Incorporate an Hmb- or Dmb-protected amino acid every 6-7 residues.[2][3][5][7]
Resin bed volume shrinks during synthesis. Severe Peptide Aggregation: Interchain hydrogen bonding causes the peptide-resin matrix to collapse.1. Immediate Action: - Wash the resin with a solution of chaotropic salts. - Attempt the next coupling at an elevated temperature (e.g., 50-60°C) or with microwave assistance.[2][6]2. For Future Syntheses: - Choose a lower substitution resin (e.g., 0.1-0.3 mmol/g).[3] - Use a resin with better swelling properties, such as a PEG-based resin (e.g., NovaSyn® TG).[3]
Fmoc-deprotection is slow or incomplete. Peptide Aggregation: The aggregated structure prevents piperidine (B6355638) from accessing the Fmoc group.1. Modify Deprotection Reagent: Switch to a 1-5% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) solution in DMF for the deprotection step.[2]2. Increase Temperature: Perform the deprotection step using microwave heating.[1][6]3. Improve Solvation: Use NMP as the solvent for the deprotection solution.[2][3]
Crude peptide is insoluble after cleavage. Post-Cleavage Aggregation: The unprotected, cleaved peptide aggregates in the cleavage cocktail or during precipitation.1. Modify Cleavage: For highly hydrophobic peptides, consider adding nonionic detergents to the cleavage reaction.[11]2. Solubilization Protocol: Use strong, disaggregating solvents like neat TFA or a mixture of TFA/HFIP to dissolve the peptide, then evaporate the solvent before attempting to dissolve in aqueous buffers.[1]

Experimental Protocols & Methodologies

Protocol 1: Microwave-Assisted SPPS Coupling Cycle

Microwave energy can significantly accelerate coupling and deprotection reactions, often overcoming kinetic limitations caused by aggregation.[1][6][12]

Objective: To perform a single amino acid coupling and deprotection cycle using a microwave peptide synthesizer.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-amino acid (4 eq.)

  • HCTU (3.6 eq.)

  • DIEA (8 eq.)

  • DMF (synthesis grade)

  • 20% Piperidine in DMF (with 0.1 M Oxyma)

Procedure:

  • Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin-containing reaction vessel.

    • Irradiate with microwave energy at a set temperature (e.g., 75°C) for 3-5 minutes.[1]

    • Drain the vessel and wash the resin thoroughly with DMF (5x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid, HCTU, and DIEA in DMF.

    • Allow the mixture to pre-activate for 30-60 seconds.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Irradiate with microwave energy at a set temperature (e.g., 90°C) for 5-10 minutes.[1]

    • Drain the vessel and wash the resin thoroughly with DMF (5x) to prepare for the next cycle.

Parameter Conventional SPPS Microwave-Assisted SPPS
Deprotection Time 15 - 30 min3 - 5 min
Coupling Time 45 min - 2 hours5 - 10 min
Temperature Room Temperature75 - 90 °C
Protocol 2: Incorporation of a Pseudoproline Dipeptide

Pseudoproline dipeptides introduce a "kink" in the peptide backbone, disrupting the interchain hydrogen bonding that leads to aggregation.[3][9] They are incorporated as a single unit.

Objective: To couple an Fmoc-Xaa-Ser(ψMe,Me-pro)-OH dipeptide.

Guidelines for Use: [9]

  • Insert pseudoprolines before anticipated hydrophobic or difficult regions.

  • Optimal spacing is 5-6 amino acids between pseudoproline units or between a pseudoproline and a standard proline.

Procedure (Standard HBTU activation):

  • Perform the Fmoc deprotection step on the peptide-resin as usual.

  • In a separate vial, dissolve the pseudoproline dipeptide (1.5-3 eq.), HBTU (1.5-3 eq.), HOBt (1.5-3 eq.), and DIEA (2-4 eq.) in DMF.

  • Add the activated solution immediately to the deprotected peptide-resin.

  • Agitate for 1-2 hours at room temperature.

  • Perform a completion check (e.g., TNBS test). If incomplete, extend the coupling time.

  • Wash the resin thoroughly with DMF. The subsequent cycle will couple the next amino acid to the pseudoproline unit.

Protocol 3: Thioflavin T (ThT) Assay for Aggregation Quantification

This assay is used to detect and quantify amyloid-like fibrillar aggregates post-synthesis. Thioflavin T (ThT) dye exhibits enhanced fluorescence upon binding to β-sheet structures.[4]

Objective: To quantify the aggregation of a purified peptide sample.

Materials:

  • Thioflavin T (ThT) powder

  • Phosphate (B84403) buffer (10 mM phosphate, 150 mM NaCl, pH 7.0)

  • Purified peptide stock solution

  • 96-well black, flat-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Prepare ThT Stock Solution (1 mM): Prepare a stock solution of ThT in dH₂O. Filter through a 0.2 μm syringe filter. This solution should be prepared fresh.[13]

  • Prepare ThT Working Solution (25 µM): Dilute the ThT stock solution in the phosphate buffer on the day of analysis.[13]

  • Sample Preparation: Add the peptide sample to the wells of the 96-well plate at the desired final concentration (e.g., 30 µM).[14]

  • Assay Execution: Add the ThT working solution to each well containing the peptide. Include a buffer-only control.

  • Incubation: Incubate the plate at 37°C. Shaking may be required depending on the peptide's aggregation propensity.[14][15]

  • Measurement: Measure the fluorescence intensity at regular intervals using an excitation wavelength of ~440-450 nm and an emission wavelength of ~482-485 nm.[4][13][14] An increase in fluorescence over time indicates the formation of fibrillar aggregates.

Reagent/Parameter Concentration / Setting
ThT Final Concentration 10 - 25 µM
Peptide Final Concentration 30 - 100 µM
Excitation Wavelength 440 - 450 nm
Emission Wavelength 482 - 485 nm
Incubation Temperature 37 °C

Visual Guides & Workflows

SPPS_Troubleshooting_Workflow cluster_synthesis Synthesis Cycle cluster_troubleshooting Troubleshooting Path Start Start Coupling Cycle Coupling Perform Amino Acid Coupling Start->Coupling KaiserTest Perform Kaiser/TNBS Test Coupling->KaiserTest Deprotection Perform Fmoc Deprotection KaiserTest->Deprotection Negative (Complete) PositiveTest Incomplete Coupling (Positive Test) KaiserTest->PositiveTest Positive (Incomplete) NextCycle Proceed to Next Cycle Deprotection->NextCycle CheckSwelling Check Resin Swelling PositiveTest->CheckSwelling ImplementStrategy Implement Aggregation Strategy: - Microwave Heating - Chaotropic Salts - Change Solvents (NMP/DMSO) CheckSwelling->ImplementStrategy Poor Swelling CheckSwelling->ImplementStrategy Normal Swelling ImplementStrategy->Coupling Retry Coupling Resynthesize Resynthesize with: - Pseudoprolines - Hmb/Dmb residues - Low-load resin ImplementStrategy->Resynthesize If Failure Persists

Caption: Troubleshooting workflow for incomplete coupling during SPPS.

Aggregation_Mechanism cluster_chains Peptide Chains on Resin Chain1 Peptide Chain 1 -NH-Fmoc Aggregate β-Sheet Aggregate (Inaccessible N-Termini) Chain1->Aggregate Interchain H-Bonding Chain2 Peptide Chain 2 -NH-Fmoc Chain2->Aggregate Interchain H-Bonding Chain3 Peptide Chain 3 -NH-Fmoc Chain3->Aggregate Interchain H-Bonding Block Incomplete Coupling & Deprotection Failure Aggregate->Block

Caption: Mechanism of on-resin peptide aggregation leading to synthesis failure.

References

Fmoc-L-Lys(Pryoc)-OH stability issues during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-L-Lys(Pyro-Glu)-OH. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential stability issues during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is Fmoc-L-Lys(Pyro-Glu)-OH and what is its primary application?

Fmoc-L-Lys(Pyro-Glu)-OH is a derivative of the amino acid lysine (B10760008) intended for use in solid-phase peptide synthesis (SPPS). The Nα-amino group is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, and the Nε-amino group of the lysine side chain is acylated with pyroglutamic acid. This building block is used to introduce a lysine residue with a pyroglutamyl moiety into a peptide sequence.

Q2: What are the potential stability concerns associated with the pyroglutamyl group on the lysine side chain during Fmoc-SPPS?

The primary stability concerns revolve around the integrity of the pyroglutamyl (a γ-lactam) ring under the chemical conditions of Fmoc-SPPS. Potential issues include:

  • Stability to Piperidine (B6355638): The repetitive use of piperidine for Fmoc deprotection could potentially lead to the opening of the lactam ring.

  • Stability during Coupling: The conditions used for peptide bond formation, particularly with highly reactive coupling reagents, could potentially cause side reactions involving the pyroglutamyl moiety.

  • Stability to Trifluoroacetic Acid (TFA): The final cleavage of the peptide from the resin and deprotection of other side chains using strong acids like TFA may affect the stability of the pyroglutamyl group.

Q3: Is the pyroglutamyl group on the lysine side chain stable to standard Fmoc deprotection conditions (e.g., 20% piperidine in DMF)?

While side-chain amides, such as those in asparagine and glutamine, are generally stable to piperidine treatment, the stability of the endocyclic amide (lactam) of the pyroglutamyl group on a lysine side chain has not been extensively documented. While significant degradation is not expected under standard, short deprotection times, prolonged exposure or harsh basic conditions could potentially lead to the hydrolysis of the lactam ring. It is advisable to use the minimum necessary deprotection times.

Q4: Can the pyroglutamyl group be cleaved during the final TFA cleavage step?

The pyroglutamyl residue is known to be susceptible to cleavage under strong acidic conditions. Standard TFA cleavage cocktails (e.g., 95% TFA with scavengers) are strongly acidic and may lead to partial or complete cleavage of the pyroglutamyl group, resulting in a free glutamic acid residue on the lysine side chain. The extent of this cleavage can be sequence-dependent and influenced by the cleavage time and temperature.

Q5: How can I monitor the stability of the Lys(Pyro-Glu) moiety during and after synthesis?

Regular analytical monitoring is crucial. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are the primary tools for this purpose.

  • HPLC: Compare the chromatograms of the crude peptide with the expected profile. The appearance of unexpected peaks may indicate degradation.

  • Mass Spectrometry: Analyze the crude and purified peptide to confirm the presence of the correct mass corresponding to the peptide containing the intact Lys(Pyro-Glu) residue. Look for masses corresponding to potential degradation products, such as the peptide with a hydrolyzed pyroglutamyl ring (Lys(Glu)).

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC of crude peptide. Degradation of the pyroglutamyl group during synthesis.- Minimize Fmoc deprotection times. - Use milder coupling conditions if possible. - Analyze aliquots of the resin-bound peptide after several cycles to pinpoint the step causing degradation.
Mass spectrometry shows a mass increase of 18 Da. Hydrolysis of the pyroglutamyl lactam ring to a glutamic acid residue on the lysine side chain. This could occur during Fmoc deprotection or final cleavage.- If observed after cleavage, consider using a milder cleavage cocktail or reducing cleavage time and temperature. - If the issue is traced to deprotection, use fresh, high-quality piperidine and strictly control deprotection times.
Low yield of the desired peptide containing Lys(Pyro-Glu). Instability of the pyroglutamyl group leading to multiple side products that are difficult to purify.- Optimize synthesis parameters as mentioned above. - Consider an alternative synthetic strategy if instability is significant.
Ambiguous MS/MS fragmentation data. In-source fragmentation or complex fragmentation patterns of the modified lysine residue.- Use soft ionization techniques in mass spectrometry. - Compare fragmentation spectra with theoretical fragmentation patterns for both the intact and hydrolyzed forms.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

  • Wash the peptide-resin with Dimethylformamide (DMF) (3 x 1 min).

  • Treat the resin with 20% piperidine in DMF for a short duration (e.g., 2 x 5 minutes).

  • Wash the resin thoroughly with DMF (5 x 1 min) to remove piperidine and the dibenzofulvene-piperidine adduct.

Protocol 2: Peptide Coupling using HBTU/DIPEA

  • In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

  • Add DIPEA (6 eq.) to the activation mixture and pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 1-2 hours.

  • Wash the resin with DMF (3 x 1 min).

Protocol 3: Cleavage from Resin and Side-Chain Deprotection

  • Wash the final peptide-resin with Dichloromethane (DCM) (3 x 1 min) and dry under vacuum.

  • Prepare a cleavage cocktail, for example, TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5).

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

Data Presentation

Table 1: User-Defined Stability Tracking of Lys(Pyro-Glu) Moiety

This table is a template for researchers to systematically record and compare the stability of the Lys(Pyro-Glu) moiety under various experimental conditions.

Peptide Sequence Synthesis Stage Condition Varied Expected Mass (Da) Observed Mass (Da) % Intact Lys(Pyro-Glu) (by HPLC/MS) Notes
e.g., Ac-X-X-K(pE)-X-NH2After 5 cyclesDeprotection timeCalculateMeasureQuantifye.g., Comparison of 2x5 min vs. 2x10 min piperidine
e.g., Ac-X-X-K(pE)-X-NH2Final

Technical Support Center: Peptide Synthesis Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This guide addresses a common issue encountered during the synthesis of peptides containing the modified amino acid Fmoc-L-Lys(Pyro-Glu)-OH: the appearance of an unexpected mass in the mass spectrum.

Frequently Asked Questions (FAQs)

Q1: We observed an unexpected mass peak in the mass spectrum of our peptide synthesized with Fmoc-L-Lys(Pyro-Glu)-OH. What are the possible causes?

An unexpected mass in the ESI-MS of your peptide can arise from several sources. The most common causes include:

  • Adduct Formation: The peptide may have formed adducts with cations present in the sample or LC-MS mobile phase, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).[1][2]

  • Incomplete Deprotection: Residual protecting groups from the synthesis, such as Boc on the lysine (B10760008) side-chain or other protecting groups on different amino acids, can lead to a higher than expected mass.

  • Side Reactions During Synthesis: Several side reactions can occur during solid-phase peptide synthesis (SPPS), leading to modifications that alter the peptide's mass. For peptides containing a pyroglutamic acid moiety, diketopiperazine formation is a known side reaction.[3]

  • Impurity in the Fmoc-L-Lys(Pyro-Glu)-OH Reagent: The modified amino acid reagent itself may contain impurities from its synthesis, which are then incorporated into your peptide.

  • Oxidation: Methionine or Cysteine residues in the peptide sequence are susceptible to oxidation, leading to an increase in mass (+16 Da per oxidation event).

Troubleshooting Guide

Step 1: Calculate the Expected Mass and Identify the Mass Difference

First, accurately calculate the expected monoisotopic mass of your peptide containing Fmoc-L-Lys(Pyro-Glu)-OH.

  • Molecular Weight of Fmoc-L-Lys-OH: 368.43 g/mol

  • Molecular Weight of L-Pyroglutamic acid: 129.11 g/mol [1][2][4][5]

To form the amide bond between the lysine side-chain and pyroglutamic acid, a molecule of water (18.02 g/mol ) is lost.

Therefore, the molecular weight of the Fmoc-L-Lys(Pyro-Glu)-OH building block is: 368.43 g/mol + 129.11 g/mol - 18.02 g/mol = 479.52 g/mol

Use this value to calculate the theoretical mass of your peptide and determine the precise mass difference between the expected and observed peaks.

Step 2: Analyze the Mass Difference for Common Modifications

Compare the observed mass difference to the masses of common adducts and modifications.

Observed Mass Difference (Δm/z) Potential Cause Notes
+22.99Sodium Adduct ([M+Na]⁺)Very common in ESI-MS. Can arise from glassware or solvents.[1][2]
+39.10Potassium Adduct ([M+K]⁺)Also common, similar sources as sodium adducts.[2]
+18.01Water Adduct ([M+H₂O+H]⁺)Less common, but possible.
+41.03Acetonitrile (B52724) Adduct ([M+ACN+H]⁺)Can occur if acetonitrile is used in the mobile phase.
+16.00OxidationTypically seen with Met or Cys residues.
+56.06Incomplete Boc DeprotectionIf Boc-protected amino acids were used.
-17.03Loss of AmmoniaCan occur from N-terminal glutamine.
-18.01Loss of WaterCan occur from the pyroglutamic acid moiety.
VariableDeletion or Insertion of Amino AcidsCheck for masses corresponding to the absence or addition of a residue.

Step 3: Perform Tandem Mass Spectrometry (MS/MS)

To pinpoint the location of the modification, perform MS/MS analysis on the unexpected mass peak. Fragmentation of the peptide will help determine which amino acid residue carries the modification. Peptides containing pyroglutamic acid can exhibit characteristic fragmentation patterns, including the neutral loss of water.

Experimental Protocols

Sample Preparation for High-Resolution Mass Spectrometry

  • Dissolve the Peptide: Dissolve the lyophilized peptide in a suitable solvent, typically 0.1% formic acid in 50:50 acetonitrile/water, to a concentration of approximately 1 mg/mL.

  • Dilution: Further dilute the stock solution with the same solvent to a final concentration of 10-100 pmol/µL for direct infusion or LC-MS analysis.

  • LC-MS Analysis: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) to obtain an accurate mass measurement of the unexpected peak.

  • MS/MS Analysis: Isolate the precursor ion corresponding to the unexpected mass and subject it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate fragment ions.

Potential Side Reaction: Diketopiperazine Formation

A potential side reaction involves the pyroglutamic acid moiety. The N-terminal amide of the pyroglutamyl group can be involved in the formation of a diketopiperazine, especially with the adjacent amino acid in the peptide sequence.

Visual Troubleshooting Guides

TroubleshootingWorkflow start Unexpected Mass Observed in MS calc_mass Calculate Expected Mass of Peptide with Fmoc-L-Lys(Pyro-Glu)-OH start->calc_mass identify_diff Determine Mass Difference (Observed - Expected) calc_mass->identify_diff analyze_diff Analyze Mass Difference identify_diff->analyze_diff adduct Adduct Formation? (+22.99, +39.10, etc.) analyze_diff->adduct Common Adduct Mass? protecting_group Incomplete Deprotection? (+56.06 for Boc) analyze_diff->protecting_group Protecting Group Mass? side_reaction Side Reaction Product? (e.g., Diketopiperazine) analyze_diff->side_reaction Other Mass Difference? msms Perform MS/MS Analysis on Unexpected Mass Peak adduct->msms protecting_group->msms side_reaction->msms locate_mod Identify Location of Modification msms->locate_mod confirm Confirm Identity of Modification locate_mod->confirm remediate Remediate Synthesis/Purification confirm->remediate SideReaction cluster_synthesis Peptide Synthesis Step reagent Fmoc-L-Lys(Pyro-Glu)-OH (Impurity) coupling Peptide Coupling reagent->coupling peptide_chain Growing Peptide Chain peptide_chain->coupling unexpected_peptide Peptide with Unexpected Mass coupling->unexpected_peptide

References

Technical Support Center: Fmoc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

An important introductory note: The compound "Fmoc-L-Lys(Pryoc)-OH" mentioned in the topic is likely a typographical error. The common and commercially available analog used extensively in peptide synthesis is Fmoc-L-Lys(Boc)-OH , where 'Boc' stands for tert-butyloxycarbonyl, a standard protecting group for the lysine (B10760008) side chain. This technical guide will therefore focus on Fmoc-L-Lys(Boc)-OH.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Fmoc-L-Lys(Boc)-OH in Dimethylformamide (DMF) during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Fmoc-L-Lys(Boc)-OH and why is it used in peptide synthesis?

Fmoc-L-Lys(Boc)-OH is a derivative of the amino acid lysine that is widely used in solid-phase peptide synthesis (SPPS).[1] It has two protecting groups:

  • The Fmoc (fluorenylmethyloxycarbonyl) group protects the α-amino group. It is stable in acidic conditions but can be removed by a mild base, typically piperidine, allowing for the sequential addition of amino acids to the peptide chain.[1][2]

  • The Boc (tert-butyloxycarbonyl) group protects the ε-amino group on the lysine side chain. The Boc group is stable under the basic conditions used for Fmoc removal but is easily cleaved with strong acids like trifluoroacetic acid (TFA) during the final step of peptide cleavage from the resin.[1][2]

This orthogonal protection scheme is crucial for controllably synthesizing a specific peptide sequence.[2]

Q2: Is Fmoc-L-Lys(Boc)-OH expected to be soluble in DMF?

Yes, Fmoc-L-Lys(Boc)-OH is generally considered to be soluble in polar organic solvents, including Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO).[1][3] Its solubility in these solvents makes it highly suitable for standard SPPS protocols.[1] However, issues with solubility can still arise due to factors like solvent quality, compound purity, or aggregation.

Q3: What can cause poor solubility of Fmoc-protected amino acids?

Poor solubility of Fmoc-protected amino acids, even in appropriate solvents like DMF, can be attributed to a few factors. One common issue is aggregation, where the planar, aromatic Fmoc groups can cause the molecules to self-assemble through π-π stacking interactions, leading to the formation of gels or precipitates.[4] Impurities in the solvent or the amino acid derivative itself can also contribute to solubility problems.

Troubleshooting Guide: Poor Solubility of Fmoc-L-Lys(Boc)-OH in DMF

Q4: I am observing poor solubility or precipitation of Fmoc-L-Lys(Boc)-OH in DMF. What steps can I take to resolve this?

If you are experiencing difficulty dissolving Fmoc-L-Lys(Boc)-OH in DMF, follow these troubleshooting steps, starting with the simplest methods.

Step 1: Employ Physical Dissolution Techniques

Simple physical methods can often overcome kinetic barriers to dissolution.

  • Vortexing: Mix the solution vigorously using a vortex mixer to aid in dissolving the compound.[4]

  • Sonication: Use an ultrasonic bath to break up aggregates and enhance dissolution.[4] This is often a very effective method.

  • Gentle Heating: Warm the solution to approximately 37-40°C.[4] This can significantly increase solubility. However, avoid excessive heat, as it may cause degradation of the Fmoc-amino acid.

Step 2: Modify the Solvent System

If physical methods are insufficient, altering the solvent may be necessary.

  • Use a Co-Solvent: Adding a small amount of DMSO to the DMF can improve solubility.[4] A 50:50 mixture of DMF:DMSO can be effective for particularly difficult cases.[5]

  • Switch to an Alternative Solvent: N-Methyl-2-pyrrolidone (NMP) is a common and effective alternative to DMF in SPPS and can be a better solvent for some sequences.[6][7] It efficiently solvates the resin and can improve coupling yields.[6]

Step 3: Check Reagent Quality

The quality of both the solvent and the amino acid derivative is critical.

  • DMF Quality: DMF can degrade over time to release dimethylamine.[6] This impurity can react with the Fmoc group. Ensure you are using high-purity, peptide-synthesis-grade DMF. If the DMF is old, consider using a fresh bottle.

  • Amino Acid Purity: Verify the purity and integrity of your Fmoc-L-Lys(Boc)-OH lot.

The following diagram illustrates the recommended troubleshooting workflow.

G cluster_0 start Start: Poor solubility of Fmoc-L-Lys(Boc)-OH in DMF phys_methods Step 1: Apply Physical Methods (Vortex, Sonicate, Gentle Heat) start->phys_methods check_sol Is the compound dissolved? phys_methods->check_sol modify_solvent Step 2: Modify Solvent System (Add DMSO, Switch to NMP) check_sol->modify_solvent No protocol Proceed with Experimental Protocol check_sol->protocol  Yes check_sol2 Is the compound dissolved? modify_solvent->check_sol2 check_quality Step 3: Check Reagent Quality (Fresh DMF, Amino Acid Purity) check_sol2->check_quality No check_sol2->protocol  Yes check_quality->protocol fail Consult further with technical support check_quality->fail If issue persists

Caption: Troubleshooting workflow for poor solubility issues.

Quantitative Data

While Fmoc-L-Lys(Boc)-OH is generally known to be soluble in DMF, precise quantitative values are not always published. The table below summarizes available solubility data in various solvents to provide a reference point.

CompoundSolventSolubility
Fmoc-L-Lys(Boc)-OHDMSO≥100.8 mg/mL[8]
Ethanol≥51 mg/mL[8]
Water≥4.69 mg/mL[8]
DMFQualitatively described as high[1][5]
Other SolventsSoluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone[3]

Experimental Protocols

Protocol 1: Handling a Sparingly Soluble Fmoc-Amino Acid During Coupling

This protocol can be used when solubility remains an issue even after initial troubleshooting. It focuses on performing the activation step in the presence of the suspended amino acid.

Materials:

  • Resin (swollen in reaction vessel)

  • Sparingly soluble Fmoc-L-Lys(Boc)-OH

  • Coupling solvent (e.g., DMF or NMP)

  • Activation reagents (e.g., HCTU and DIPEA)

Procedure:

  • Resin Preparation: Ensure the resin is adequately swollen in the reaction vessel with your chosen solvent (e.g., DMF) for at least 30 minutes. Perform the Fmoc deprotection step and thoroughly wash the resin with DMF to remove residual piperidine.[4]

  • Amino Acid Preparation: In a separate vial, suspend the required amount of Fmoc-L-Lys(Boc)-OH in the coupling solvent. Do not wait for complete dissolution.

  • Activation and Coupling: Add the activation reagents (e.g., HCTU and DIPEA) directly to the amino acid suspension.

  • Transfer to Resin: Immediately add the entire mixture (which may still be a suspension) to the reaction vessel containing the resin.[4]

  • Coupling Reaction: Allow the coupling reaction to proceed for the standard duration. The active ester, once formed, is often more soluble and can react efficiently with the resin-bound amine.

Protocol 2: Determination of Solubility (Equilibrium Method)

This protocol allows for the quantitative determination of solubility in a specific solvent.

Materials:

  • Fmoc-L-Lys(Boc)-OH

  • Selected solvent (e.g., DMF)

  • Vials with secure caps

  • Thermostatic shaker or water bath

  • 0.2 µm syringe filter

  • Pre-weighed evaporation dish

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of Fmoc-L-Lys(Boc)-OH to a vial containing a known volume of the solvent (e.g., 2 mL). The presence of undissolved solid is essential to ensure the solution is saturated.[9]

  • Equilibration: Securely cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]

  • Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant and filter it through a 0.2 µm syringe filter into a pre-weighed evaporation dish. This step removes any remaining microcrystals.[9]

  • Solvent Evaporation: Place the evaporation dish in a vacuum desiccator or a drying oven at a moderate temperature (e.g., 40-50°C) to evaporate the solvent completely without degrading the compound. Continue drying until a constant weight is achieved.[9]

  • Calculation of Solubility:

    • Accurately weigh the evaporation dish containing the dried residue.

    • Calculate the mass of the dissolved Fmoc-L-Lys(Boc)-OH by subtracting the initial weight of the empty dish.

    • Express the solubility in the desired units (e.g., mg/mL) by dividing the mass of the dissolved solid by the volume of the filtered supernatant.[9]

References

Preventing side chain modification of Fmoc-L-Lys(Pryoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-L-Lys(Pryoc)-OH in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the exact chemical structure of the "Pryoc" protecting group in this compound?

The abbreviation "Pryoc" most commonly refers to the propargyloxycarbonyl group. Therefore, this compound is Nα-Fmoc-Nε-(propargyloxy)carbonyl-L-lysine. This amino acid derivative is primarily used to incorporate a terminal alkyne functionality into a peptide sequence for subsequent modification via "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

It is less likely, but possible, that "Pryoc" could be a misspelling of "pyroglutamyl." Pyroglutamic acid can form as a side product from N-terminal glutamine residues. If you suspect you are dealing with a pyroglutamyl-related issue, please refer to literature on pyroglutamic acid formation and cleavage. This guide will focus on the propargyloxycarbonyl group.

Q2: What is the primary application of this compound in peptide synthesis?

The primary application is to introduce a bioorthogonal handle—the terminal alkyne—into a peptide. This allows for the site-specific conjugation of various molecules, such as fluorescent dyes, imaging agents, polyethylene (B3416737) glycol (PEG), or other peptides, after the solid-phase peptide synthesis (SPPS) is complete.

Q3: Is the propargyloxycarbonyl group stable during standard Fmoc SPPS?

Yes, the propargyloxycarbonyl group is generally stable under the standard conditions of Fmoc-based solid-phase peptide synthesis. This includes stability to the basic conditions used for Fmoc deprotection (e.g., 20% piperidine (B6355638) in DMF) and the acidic conditions of the final cleavage from the resin (e.g., trifluoroacetic acid-based cocktails).

Troubleshooting Guide: Preventing Side Chain Modification of the Propargyloxycarbonyl Group

The primary concern when using this compound is preventing unintended reactions of the terminal alkyne on the propargyloxycarbonyl side chain.

Problem: I am observing unexpected side products or a loss of the alkyne functionality in my peptide.

This could be due to side reactions of the terminal alkyne during SPPS. While generally stable, the terminal alkyne can, under certain conditions, react with nucleophiles or undergo other modifications.

Potential Causes and Solutions

1. Reaction with Nucleophilic Residues:

  • Cause: The terminal alkyne can potentially react with strong nucleophiles present in the peptide sequence, particularly the thiol group of cysteine. While this reaction is not typically observed under standard SPPS conditions, it can be a concern.

  • Solution:

    • Protect the Terminal Alkyne: For sensitive sequences or if you observe side reactions, you can use a version of the amino acid where the terminal alkyne is protected, for example, with a trialkylsilyl group (e.g., triethylsilyl (TES) or triisopropylsilyl (TIPS)). These silyl-protected alkynes are stable throughout SPPS.[1]

    • Deprotection of Silyl-Protected Alkynes: The silyl (B83357) protecting group can be removed after peptide synthesis using specific deprotection conditions, such as with fluoride (B91410) reagents (e.g., tetrabutylammonium (B224687) fluoride - TBAF) or silver salts.[1][2]

2. Instability During Coupling:

  • Cause: While the propargyloxycarbonyl group is generally stable, highly reactive coupling reagents or prolonged coupling times could potentially lead to side reactions.

  • Solution:

    • Use Standard Coupling Reagents: Stick to well-established coupling reagents like HBTU, HATU, or DIC/Oxyma.

    • Optimize Coupling Time: Avoid unnecessarily long coupling times. Monitor the coupling reaction to ensure it goes to completion and then proceed to the next step.

3. Instability During Final Cleavage:

  • Cause: The terminal alkyne is generally stable to TFA cleavage. However, the choice of scavengers in the cleavage cocktail can be critical.

  • Solution:

    • Select Appropriate Scavengers: Use a standard cleavage cocktail appropriate for your peptide sequence. A common choice is TFA/TIS/H₂O (95:2.5:2.5). Triisopropylsilane (TIS) is a good scavenger that is compatible with the alkyne group. Avoid scavengers that might react with the alkyne.

Experimental Protocols

Protocol 1: Standard Incorporation of this compound
  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling:

    • Dissolve this compound (3-5 equivalents) and a suitable coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add a base (e.g., DIPEA, 6-10 equivalents).

    • Add the activation mixture to the resin and couple for 1-2 hours.

  • Washing: Wash the resin with DMF.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling.

  • Capping (Optional): If the coupling is incomplete, cap the unreacted amines with acetic anhydride.

  • Continue Synthesis: Proceed with the deprotection and coupling of the next amino acid.

Protocol 2: Final Cleavage and Deprotection
  • N-terminal Fmoc Removal: Ensure the final Fmoc group is removed from the N-terminus of the peptide.

  • Resin Washing and Drying: Wash the resin thoroughly with DCM and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by HPLC.

Data Presentation

Table 1: Stability of Propargyloxycarbonyl Group under SPPS Conditions

StepReagent/ConditionStability of Propargyloxycarbonyl Group
Fmoc Deprotection20% Piperidine in DMFStable
CouplingHBTU/DIPEA in DMFGenerally Stable
Final CleavageTFA/TIS/H₂O (95:2.5:2.5)Stable

Visualizations

SPPS_Workflow_Pryoc cluster_SPPS_Cycle Solid-Phase Peptide Synthesis Cycle cluster_Cleavage Final Cleavage Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Couple this compound (HBTU/DIPEA) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 KaiserTest Kaiser Test Washing2->KaiserTest KaiserTest->Coupling Positive (Recouple) Repeat Repeat Cycle for Next Amino Acid KaiserTest->Repeat Negative FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection Cleavage Cleavage from Resin (TFA/TIS/H2O) FinalDeprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification HPLC Purification Precipitation->Purification FinalPeptide Peptide with Alkyne Side Chain Purification->FinalPeptide

Caption: Workflow for SPPS with this compound.

Troubleshooting_Pryoc Start Unwanted Side Chain Modification Observed Q1 Is the terminal alkyne of the Pryoc group reacting? Start->Q1 A1_Yes Potential Reaction with Nucleophilic Residues (e.g., Cys) Q1->A1_Yes Yes A1_No Check other potential causes of side reactions Q1->A1_No No Sol1 Solution: Use Silyl-Protected This compound (e.g., TIPS or TES protected) A1_Yes->Sol1 Q2 Are coupling conditions too harsh or prolonged? A1_No->Q2 A2_Yes Optimize coupling: - Use standard reagents - Minimize coupling time Q2->A2_Yes Yes Q3 Is the cleavage cocktail causing issues? Q2->Q3 No A3_Yes Use appropriate scavengers (e.g., TIS) Q3->A3_Yes Yes

Caption: Troubleshooting logic for side chain modification.

References

Validation & Comparative

A Head-to-Head Comparison: Alkyne vs. Azide Functionalized Lysine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific modification of peptides is a cornerstone of modern chemical biology and drug development. Among the most powerful tools for this purpose is the "click chemistry" platform, particularly the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions enable the precise and efficient conjugation of peptides with a vast array of molecules, including fluorophores, imaging agents, and therapeutic payloads. At the heart of this methodology lies the incorporation of unnatural amino acids bearing either an alkyne or an azide (B81097) functional group. This guide provides an objective, data-driven comparison of alkyne-functionalized lysine (B10760008) and azide-functionalized lysine in peptide synthesis to aid researchers in selecting the optimal tool for their specific application.

Performance Comparison: A Quantitative Look

The choice between an alkyne or an azide functional group on a lysine residue can significantly impact the efficiency and outcome of a peptide conjugation strategy. The following tables summarize key quantitative data to facilitate a direct comparison.

ParameterAlkyne-Functionalized Lysine (e.g., Propargyl-Lysine)Azide-Functionalized Lysine (e.g., Azidolysine)Key Considerations
Reaction Partner Azide-containing moleculeAlkyne-containing molecule (terminal or strained)The choice of one functionalized lysine dictates the required functionality on the conjugation partner.
Primary Ligation Chemistry CuAAC, SPAACCuAAC, SPAACBoth functional groups are amenable to the two main forms of click chemistry.
Chemical Stability in SPPS Generally stableStable, but can be sensitive to reducing agents.[1]Careful selection of reagents is necessary when working with azides to avoid reduction to an amine.
Orthogonality Can be used orthogonally with azides.[2][3]Can be used orthogonally with alkynes.[2][3]Allows for multiple, distinct modifications on the same peptide.

Table 1: General Characteristics of Alkyne- and Azide-Functionalized Lysine

Reaction Kinetics

The speed of the ligation reaction is a critical factor, particularly in applications involving sensitive biological molecules or in vivo studies.

Ligation MethodFunctionalized LysineReaction PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Notes
CuAAC Propargyl-LysineBenzyl Azide~10 - 10⁴[4]Rate is highly dependent on the copper catalyst system and ligands used.[5]
SPAAC AzidolysineDBCO~0.34[6]DBCO (Dibenzocyclooctyne) is a commonly used strained alkyne.
SPAAC AzidolysineBCN~0.28[6]BCN (Bicyclononyne) is another popular strained alkyne.
SPAAC para-azidomethyl-L-phenylalanineDBCO-PEG~7-fold higher than para-azido-L-phenylalanine[7]Demonstrates the influence of the local chemical environment on reaction rates.

Table 2: Comparative Reaction Kinetics of Alkyne and Azide Click Reactions

Reaction Yields and Efficiency

High reaction yields are essential for the efficient production of well-defined peptide conjugates.

Ligation MethodFunctionalized PeptideReaction ConditionsReported Yield/Conversion
CuAAC Azide- and Alkyne-peptidesOn-resin, CuI, DIPEA, 2,6-lutidine, MeCN, RT, 12h31% to 90%[8]
CuAAC Azide- and Alkyne-peptidesOn-resin, Copper wire, DMF, 50°C, 5h100% conversion[8]
CuAAC Azide- and Alkyne-peptidesMicrowave-assisted, CuSO₄, NaAsc, DMF, 100°C, 15 min43% (purified)[8]
SPAAC Azide-labeled proteinsDBCO-functionalized reagentsEfficient labeling in living cells.[9]

Table 3: Reported Yields and Conversions for CuAAC and SPAAC Reactions

Experimental Protocols

Detailed methodologies are crucial for the successful incorporation of functionalized lysine residues and their subsequent conjugation.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-L-Lys(N₃)-OH or Fmoc-L-Propargyl-Lys-OH

This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide containing either an azide or alkyne functionalized lysine.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-L-Lys(N₃)-OH or Fmoc-L-Propargyl-Lys-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate tube, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin (B49086) test.

  • Washing: After complete coupling, wash the resin with DMF.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence, incorporating Fmoc-L-Lys(N₃)-OH or Fmoc-L-Propargyl-Lys-OH at the desired position.[10][11]

  • Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

Protocol 2: On-Resin Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

This protocol describes the "clicking" of an azide-containing molecule to an alkyne-functionalized peptide synthesized on a solid support.

Materials:

  • Alkyne-functionalized peptide on resin

  • Azide-containing molecule (e.g., a fluorescent dye)

  • Copper(I) source: CuI or CuSO₄/Sodium Ascorbate (B8700270)

  • Ligand (optional but recommended): TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)

  • Base: DIPEA

  • Solvent: DMF or a mixture of DMF/water

Procedure:

  • Swell the alkyne-functionalized peptide-resin in DMF.

  • Prepare a solution of the azide-containing molecule (5 eq.), CuI (1 eq.), and DIPEA (2 eq.) in DMF.

  • Add the solution to the resin and shake at room temperature for 12-24 hours.

  • Alternatively, use CuSO₄ (0.1 eq.) and sodium ascorbate (0.5 eq.) as the catalyst system.

  • Wash the resin thoroughly with DMF, DCM, and methanol.

  • Cleave the conjugated peptide from the resin as described in Protocol 1.[8][12]

Protocol 3: Solution-Phase Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol details the conjugation of a purified azide-functionalized peptide with a strained alkyne in solution.

Materials:

  • Purified azide-functionalized peptide

  • Strained alkyne (e.g., DBCO-PEG-fluorophore) (1.5 eq.)

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve the azide-functionalized peptide in PBS.

  • Add the strained alkyne to the peptide solution.

  • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by HPLC or mass spectrometry.

  • Purify the conjugated peptide by reverse-phase HPLC to remove excess strained alkyne.[6]

Visualizing the Workflow and Applications

Graphviz diagrams can effectively illustrate the logical flow of experimental procedures and the application of these functionalized peptides in biological systems.

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis cluster_ligation Bioorthogonal Ligation resin Fmoc-Rink Amide Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection1 coupling Amino Acid Coupling (HBTU/HOBt/DIPEA) deprotection1->coupling repeat Repeat Cycles coupling->repeat functional_lys Incorporate Fmoc-Lys(N3)-OH or Fmoc-Lys(Alkyne)-OH functional_lys->repeat repeat->deprotection1 n-1 times repeat->functional_lys cleavage Cleavage from Resin (TFA/TIS/H2O) repeat->cleavage Final Cycle purified_peptide Purified Functionalized Peptide cleavage->purified_peptide cuaac CuAAC (Cu(I), Azide/Alkyne Partner) conjugated_peptide Conjugated Peptide cuaac->conjugated_peptide spaac SPAAC (Strained Alkyne/Azide Partner) spaac->conjugated_peptide purified_peptide->cuaac purified_peptide->spaac

Caption: Experimental workflow for peptide synthesis and ligation.

targeted_drug_delivery cluster_construct Drug Conjugate Synthesis cluster_delivery In Vivo Application peptide Targeting Peptide (with Alkyne-Lys) click Click Chemistry (CuAAC or SPAAC) peptide->click drug Therapeutic Drug (with Azide) drug->click conjugate Peptide-Drug Conjugate click->conjugate injection Systemic Administration conjugate->injection targeting Target Cell Recognition injection->targeting internalization Internalization targeting->internalization release Drug Release internalization->release therapeutic_effect Therapeutic Effect release->therapeutic_effect

Caption: Workflow for targeted drug delivery using click chemistry.[13]

cell_signaling_study cluster_probe_synthesis Probe Synthesis cluster_cell_study Cellular Imaging peptide_azide Peptide with Azide-Lysine spaac_reaction SPAAC peptide_azide->spaac_reaction fluorophore_alkyne Alkyne-Fluorophore fluorophore_alkyne->spaac_reaction labeled_peptide Fluorescently Labeled Peptide spaac_reaction->labeled_peptide cell_incubation Incubate with Live Cells labeled_peptide->cell_incubation receptor_binding Peptide Binds to Cell Surface Receptor cell_incubation->receptor_binding microscopy Fluorescence Microscopy receptor_binding->microscopy signaling_pathway Visualize Receptor Trafficking and Downstream Signaling microscopy->signaling_pathway

Caption: Studying cell signaling with a fluorescently labeled peptide.[14][15]

Conclusion

Both alkyne- and azide-functionalized lysine are invaluable tools for peptide synthesis and modification. The choice between them is largely dictated by the specific application and the desired ligation strategy.

  • Alkyne-functionalized lysine is an excellent choice for both CuAAC and SPAAC. When using CuAAC, the terminal alkyne offers rapid kinetics. For SPAAC, a strained alkyne would be incorporated on the binding partner.

  • Azide-functionalized lysine is highly versatile and widely used. It is stable under most SPPS conditions and reacts efficiently in both CuAAC and SPAAC. The azide's small size and bioorthogonality make it particularly well-suited for in vivo applications.[14][15]

For applications requiring the highest biocompatibility, such as live-cell imaging or in vivo studies, the combination of an azide-functionalized peptide with a strained alkyne (SPAAC) is generally the preferred method to avoid copper-induced toxicity.[16] For in vitro applications where speed and cost are primary concerns, the robust and efficient CuAAC reaction with either functionalized lysine is an excellent choice. Ultimately, a thorough understanding of the strengths and limitations of each approach, as outlined in this guide, will enable researchers to make informed decisions and advance their research in peptide chemistry and drug development.

References

A Comparative Guide to Terminal Alkyne Protection: Navigating Stability and Deprotection Strategies

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and desired molecular complexity. For researchers, scientists, and drug development professionals, the protection of terminal alkynes is a frequent necessity due to the acidic nature of the sp-hybridized C-H bond, which can interfere with a wide range of reaction conditions. This guide provides a comprehensive comparison of common alkyne protecting groups, with a focus on their relative advantages, stability profiles, and deprotection protocols, supported by experimental data. While the term "Pryoc" protecting group does not correspond to a recognized chemical entity in the literature and is likely a typographical error, this guide will focus on well-established and versatile protecting groups to provide a valuable resource for synthetic chemists.

The Ideal Alkyne Protecting Group: Key Characteristics

An effective protecting group for a terminal alkyne should ideally be:

  • Easy and efficient to introduce: The protection reaction should proceed in high yield with readily available reagents.[1]

  • Stable under various reaction conditions: The protected alkyne must withstand the conditions of subsequent synthetic steps without cleavage.[1]

  • Selectively and cleanly removable: Deprotection should occur in high yield under specific and mild conditions that do not affect other functional groups in the molecule.[1]

  • Minimal introduction of new stereocenters: The protecting group itself should not complicate the stereochemistry of the molecule.[1]

  • Cost-effective: The reagents used for protection and deprotection should be affordable.[1]

Comparative Analysis of Common Alkyne Protecting Groups

The most widely employed protecting groups for terminal alkynes are silyl (B83357) ethers, due to their ease of introduction, tunable stability, and reliable deprotection methods. Other groups, such as those imparting different polarity, have also been developed to address specific challenges in purification and synthesis.

Silyl Protecting Groups

Trialkylsilyl groups are the workhorses of alkyne protection.[2] Their stability is primarily influenced by the steric bulk of the substituents on the silicon atom.

Protecting GroupAbbreviationTypical Protection ReagentsTypical Deprotection ConditionsRelative StabilityKey Advantages
TrimethylsilylTMSTMSCl, Et3N, THFK2CO3, MeOH; TBAF, THFLeast StableEasily removed, cost-effective.
TriethylsilylTESTESCl, Et3N, THFTBAF, THF; mild acidMore stable than TMSGood balance of stability and ease of removal.
tert-ButyldimethylsilylTBDMS/TBSTBDMSCl, Imidazole, DMFTBAF, THF; HF, PyridineMore stable than TESRobust, withstands a wider range of conditions.
TriisopropylsilylTIPSTIPSCl, Et3N, THFTBAF, THF; HF, PyridineMost StableVery robust, suitable for complex syntheses.
(3-cyanopropyl)dimethylsilylCPDMSCPDMS-ClTBAF, THFSimilar to other silyl groupsHigh polarity for easier separation of products.[2]
DiphenylphosphorylPh2P(O)Ph2PCl then H2O2Base (e.g., K2CO3, MeOH)Stable under acidic conditionsHigh polarity for facile purification.[2]

Experimental Protocol: Silylation of a Terminal Alkyne (General Procedure)

To a solution of the terminal alkyne in an anhydrous solvent (e.g., THF or DMF), a base (e.g., triethylamine (B128534) or imidazole) is added. The silyl chloride (e.g., TMSCl, TBDMSCl) is then added dropwise at 0 °C, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of NH4Cl and the product is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Experimental Protocol: Desilylation using TBAF (General Procedure)

The silyl-protected alkyne is dissolved in a suitable solvent such as THF. A solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF (typically 1M) is added to the reaction mixture. The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the deprotected terminal alkyne.[3]

The Picoloyl (Pico) Group: A Note on a Versatile Protecting Group

While not a conventional alkyne protecting group, the picoloyl (Pico) group has emerged as a versatile protecting group in carbohydrate chemistry.[1] Its key advantage lies in its highly chemoselective removal in the presence of other ester protecting groups using catalytic amounts of copper(II) or iron(III) salts.[1] While its application to terminal alkynes has not been extensively reported, its unique deprotection chemistry warrants consideration for specialized applications where extreme selectivity is required.

Experimental Protocol: Deprotection of a Picoloyl Ester

A solution of the picoloyl-protected substrate in a suitable solvent is treated with a catalytic amount (e.g., 30 mol%) of iron(III) chloride or copper(II) acetate. The reaction is stirred until completion, and the product is purified by standard methods.[1]

Visualizing Alkyne Protection Strategies

The following diagrams illustrate the general workflow of alkyne protection and the hierarchical stability of common silyl protecting groups.

Alkyne_Protection_Workflow Terminal_Alkyne Terminal Alkyne Protection Protection (e.g., Silyl Chloride, Base) Terminal_Alkyne->Protection Protected_Alkyne Protected Alkyne Protection->Protected_Alkyne Reaction Further Synthetic Steps Protected_Alkyne->Reaction Deprotection Deprotection (e.g., TBAF) Reaction->Deprotection Final_Product Deprotected Alkyne Deprotection->Final_Product

Caption: General workflow for the protection and deprotection of a terminal alkyne.

Silyl_Group_Stability TIPS TIPS TBDMS TBDMS/TBS TBDMS->TIPS TES TES TES->TBDMS TMS TMS TMS->TES Stability Increasing Stability

Caption: Relative stability of common silyl protecting groups for alkynes.

Conclusion

The selection of an appropriate protecting group for a terminal alkyne is a critical decision in the design of a synthetic route. Silyl ethers offer a tunable range of stability, with TMS being the most labile and TIPS providing the most robust protection. For applications requiring facile purification, polar protecting groups like CPDMS and diphenylphosphoryl present significant advantages. While the "Pryoc" group remains unidentified, the principles and data presented for these established protecting groups provide a solid foundation for making informed choices in the laboratory. The detailed experimental protocols and visual guides are intended to assist researchers in the practical application of these essential synthetic tools.

References

A Comparative Guide to the Orthogonality of Fmoc and Picoloyl (Pico) Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide and organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. The concept of orthogonality—the ability to deprotect one functional group without affecting another—is a cornerstone of modern synthetic strategies. This guide provides an objective comparison of the well-established 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and the less ubiquitous but valuable Picoloyl (Pico) group, with a focus on their orthogonal relationship.

Introduction to Fmoc and Picoloyl (Pico) Protecting Groups

The Fmoc group is a base-labile protecting group widely employed for the protection of amines, particularly in solid-phase peptide synthesis (SPPS). Its popularity stems from its stability to acidic conditions, allowing for the use of acid-labile side-chain protecting groups in an orthogonal fashion.

The Picoloyl (Pico) group , an acyl-type protecting group, has found utility in various synthetic applications, notably in carbohydrate chemistry. It is introduced to protect hydroxyl and amino functionalities. The key to its utility in orthogonal schemes lies in its unique deprotection conditions, which differ significantly from those used for Fmoc. While the term "Pryoc" was initially queried, it is highly probable that this was a misspelling of "Picoloyl" or its abbreviation, "Pico," which will be the focus of this comparison.

Orthogonality: A Comparative Analysis

The core principle of orthogonality between Fmoc and Pico rests on their distinct deprotection mechanisms. Fmoc is cleaved under basic conditions, while Pico is removed under specific catalytic or reductive conditions, rendering them mutually stable and selectively addressable.

A summary of their deprotection conditions is presented below:

Protecting GroupDeprotection Reagent(s)Typical Conditions
Fmoc Piperidine (B6355638) in DMF (typically 20%)Room temperature, 5-20 minutes
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Room temperature, often used with a scavenger like piperidine
Picoloyl (Pico) Catalytic Copper(II) acetate (B1210297) (Cu(OAc)₂)Stoichiometric or catalytic amounts, often in methanol (B129727)
Catalytic Iron(III) chloride (FeCl₃)Catalytic amounts
Sodium methoxide (B1231860) in methanol (Zemplén conditions)Basic conditions, but distinct from amine bases used for Fmoc

This stark difference in cleavage conditions forms the basis of their orthogonality. A synthetic strategy can be designed where a molecule bears both Fmoc- and Pico-protected functional groups. The Fmoc group can be selectively removed using piperidine without affecting the Pico group. Subsequently, the Pico group can be cleaved using a catalytic metal salt, leaving other functionalities, including those that might have been deprotected from Fmoc, intact.

Experimental Data and Protocols

Experimental Protocol: Demonstrating Orthogonality

The following is a generalized experimental workflow to demonstrate the orthogonality of Fmoc and a hypothetical Pico-protected amino acid.

experimental_workflow cluster_synthesis Synthesis of Doubly Protected Amino Acid cluster_fmoc_deprotection Selective Fmoc Deprotection cluster_pico_deprotection Selective Pico Deprotection s1 Start with a free amino acid s2 Protect the amino group with Fmoc-OSu s1->s2 Base s3 Protect a side-chain hydroxyl or amino group with Picolinoyl chloride s2->s3 Base d1 Treat with 20% piperidine in DMF s3->d1 Orthogonal Deprotection Path 1 p1 Treat with catalytic Cu(OAc)₂ in MeOH s3->p1 Orthogonal Deprotection Path 2 d2 Monitor reaction by TLC or LC-MS d1->d2 d3 Isolate the Pico-protected, Fmoc-deprotected product d2->d3 p2 Monitor reaction by TLC or LC-MS p1->p2 p3 Isolate the Fmoc-protected, Pico-deprotected product p2->p3

Caption: A generalized experimental workflow to verify the orthogonality of Fmoc and Picoloyl protecting groups.

Detailed Methodologies:

  • Fmoc Deprotection: The Fmoc-protected substrate is dissolved in anhydrous N,N-dimethylformamide (DMF). A solution of 20% (v/v) piperidine in DMF is added, and the reaction is stirred at room temperature. The progress of the deprotection is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting material and the appearance of the free amine. Upon completion, the solvent is removed under reduced pressure, and the product is purified.

  • Picoloyl (Pico) Deprotection: The Pico-protected substrate is dissolved in methanol. A catalytic amount (e.g., 10 mol%) of copper(II) acetate is added, and the mixture is stirred at room temperature or with gentle heating. The reaction is monitored by TLC or LC-MS. Upon completion, the catalyst can be removed by filtration through a short pad of silica (B1680970) gel or celite, and the product is purified by standard chromatographic techniques.[1]

Visualization of Orthogonal Relationship

The orthogonal relationship between Fmoc and Pico protecting groups can be visualized through their distinct deprotection pathways.

Orthogonality Start Molecule with Fmoc-N & Pico-O Protection Fmoc_Removed Pico-O Protected Molecule (Free Amine) Start->Fmoc_Removed Piperidine / DMF Pico_Removed Fmoc-N Protected Molecule (Free Hydroxyl) Start->Pico_Removed cat. Cu(OAc)₂ / MeOH Both_Removed Fully Deprotected Molecule Fmoc_Removed->Both_Removed cat. Cu(OAc)₂ / MeOH Pico_Removed->Both_Removed Piperidine / DMF

Caption: Orthogonal deprotection scheme for Fmoc and Picoloyl (Pico) protecting groups.

Conclusion

The Fmoc and Picoloyl (Pico) protecting groups exhibit excellent orthogonality, providing a valuable tool for complex multi-step syntheses. The base-lability of Fmoc is completely orthogonal to the catalytic metal-mediated cleavage of the Pico group. This allows for the selective deprotection of either group in the presence of the other, enabling sophisticated synthetic strategies in peptide synthesis, medicinal chemistry, and the synthesis of complex natural products. Researchers and drug development professionals can leverage this orthogonality to streamline synthetic routes and access novel molecular structures with high precision and control.

References

A Comparative Guide to Orthogonal Lysine Protecting Groups for Site-Specific Peptide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific labeling of peptides is a critical technique for a wide range of applications, from creating peptide-drug conjugates to developing diagnostic tools. The use of orthogonally protected amino acids, particularly lysine (B10760008), is a cornerstone of this process. This guide provides a detailed comparison of alternative methods to the standard Fmoc-L-Lys(Boc)-OH for peptide labeling, focusing on the performance and experimental protocols of commonly used alternatives.

The strategic selection of a lysine derivative with a side-chain protecting group that can be removed under conditions orthogonal to the main solid-phase peptide synthesis (SPPS) chemistry is paramount. While Fmoc-L-Lys(Boc)-OH is widely used, its side-chain Boc group is removed during the final acid cleavage from the resin, making it unsuitable for on-resin, site-specific labeling.[1][2] This guide focuses on alternatives that allow for selective deprotection of the lysine side-chain while the peptide remains attached to the solid support, enabling precise modification.

Comparison of Orthogonal Lysine Protecting Groups

The choice of an orthogonal protecting group depends on the stability requirements during synthesis and the specific conditions needed for its removal, which must not affect the N-terminal Fmoc group or other side-chain protecting groups.[3][4] The following table summarizes the key characteristics of several widely used alternatives to Fmoc-L-Lys(Boc)-OH.

Protecting GroupFmoc-L-Lys DerivativeDeprotection ConditionsKey Advantages & Disadvantages
Boc (tert-Butoxycarbonyl)Fmoc-L-Lys(Boc)-OHStrong acid (e.g., Trifluoroacetic acid - TFA)Standard for routine synthesis. [1] Not suitable for on-resin labeling as it's removed during final cleavage.[2][5]
Dde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)Fmoc-L-Lys(Dde)-OH2% Hydrazine (B178648) in DMFMild deprotection. [3][6] Can be less robust than ivDde.[3] Allows for on-resin labeling.[6][7]
ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)Fmoc-L-Lys(ivDde)-OH2-5% Hydrazine in DMFMore stable than Dde. [3] Widely used for on-resin modifications.[8][9] Removal can sometimes be sluggish.[9]
Mtt (4-Methyltrityl)Fmoc-L-Lys(Mtt)-OH1-2% TFA in DCMHighly acid-labile. [3] Allows for selective deprotection in the presence of tBu-based groups.[10][11]
Mmt (4-Methoxytrityl)Fmoc-L-Lys(Mmt)-OHAcetic acid/TFE/DCM or 0.6 M HOBt in DCM/TFEExtremely acid-sensitive. [3] Ideal when Mtt removal is problematic.[12]
Alloc (Allyloxycarbonyl)Fmoc-L-Lys(Alloc)-OHPd(PPh₃)₄ and a scavenger (e.g., phenylsilane) in DCMOrthogonal to both acid- and base-labile groups. [8][13] Requires use of a palladium catalyst.[14]

Performance Data

Quantitative comparisons of labeling efficiency can be dependent on the specific peptide sequence, the label being attached, and the reaction conditions. However, one study on the synthesis of branched peptides provided the following crude purities after selective deprotection and subsequent coupling, offering a glimpse into the efficiency of these methods:

Protecting Group UsedCrude Peptide Purity (%)
Lys(Mmt)79
Lys(Alloc)82
Lys(ivDde)93

Data sourced from a study on the automated synthesis of branched gp41659–671 variants.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for the deprotection of various lysine side chains and subsequent on-resin labeling.

Protocol 1: Deprotection of Dde/ivDde and Biotin (B1667282) Labeling

This protocol is adapted from a strategy for biotin labeling using Fmoc-Lys(Dde)-OH.[6]

  • Peptide Synthesis: Synthesize the peptide on a suitable resin (e.g., Rink Amide) using standard Fmoc-SPPS chemistry, incorporating Fmoc-Lys(Dde)-OH at the desired labeling site.

  • Resin Wash: After completion of the peptide sequence, wash the resin-bound peptide thoroughly with DMF.

  • Dde/ivDde Deprotection:

    • Treat the resin with a solution of 2% hydrazine in DMF (v/v) for 5-15 minutes.[6][15]

    • Repeat the treatment with fresh reagent.

    • Wash the resin extensively with DMF.

  • Labeling:

    • Prepare a solution of the label (e.g., a 10-fold molar excess of biotin) and a coupling agent (e.g., HBTU/HOBt) in a suitable solvent like DMF/DMSO.[6]

    • Add a base such as DIpea to the labeling solution.

    • Add the activated label solution to the resin and agitate for 2-16 hours, depending on the label.

  • Final Wash and Cleavage: Wash the resin with DMF and DCM, then dry. Cleave the labeled peptide from the resin and deprotect the remaining side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

Protocol 2: Deprotection of Mtt and On-Resin Modification

This protocol is based on the acid-lability of the Mtt group.[3][10]

  • Peptide Synthesis: Incorporate Fmoc-Lys(Mtt)-OH into the peptide sequence during standard Fmoc-SPPS.

  • Resin Wash: After synthesis, wash the resin with DMF and then with DCM.

  • Mtt Deprotection:

    • Treat the resin with a solution of 1-2% TFA in DCM (v/v), often with a scavenger like 1-5% TIS.[3][8]

    • Agitate for a short period (e.g., 2 minutes) and repeat multiple times until the deprotection is complete (can be monitored by the disappearance of the yellow color of the trityl cation).

    • Wash the resin thoroughly with DCM and then DMF to neutralize.

  • Labeling: Proceed with the labeling reaction as described in Protocol 1, Step 4.

  • Final Wash and Cleavage: Perform the final wash and cleavage as described in Protocol 1, Step 5.

Protocol 3: Deprotection of Alloc and On-Resin Modification

This protocol utilizes a palladium catalyst for deprotection.[8][16]

  • Peptide Synthesis: Incorporate Fmoc-Lys(Alloc)-OH into the peptide sequence.

  • Resin Wash: After synthesis, wash the resin with DMF and then with DCM.

  • Alloc Deprotection:

    • Swell the resin in DCM.

    • Treat the resin with a solution of Pd(PPh₃)₄ (e.g., 0.03 M) and a scavenger such as phenylsilane (B129415) (e.g., 0.75 M) in DCM.[8]

    • Agitate the reaction mixture for approximately 2 hours.

    • Wash the resin thoroughly with DCM, a chelating agent solution (e.g., 5% sodium diethyldithiocarbamate (B1195824) in DMF) to remove palladium residues, followed by extensive DMF and DCM washes.[16]

  • Labeling: Proceed with the labeling reaction as described in Protocol 1, Step 4.

  • Final Wash and Cleavage: Perform the final wash and cleavage as described in Protocol 1, Step 5.

Visualizing the Orthogonal Strategy

The core principle behind these alternative labeling methods is the concept of orthogonal protection, where different classes of protecting groups can be removed under distinct chemical conditions without affecting each other. This allows for a multi-step, controlled synthesis and modification of complex peptides.

Orthogonal_Peptide_Labeling start Resin-Bound Peptide (N-term Fmoc, Side-Chains tBu, etc.) lys_pg Fmoc-Lys(PG)-OH Incorporation start->lys_pg SPPS Cycle peptide_with_pg Resin-Bound Peptide with Lys(PG) lys_pg->peptide_with_pg deprotect_pg Selective PG Deprotection peptide_with_pg->deprotect_pg Orthogonal Condition free_lys Resin-Bound Peptide with Free Lys Side-Chain deprotect_pg->free_lys labeling On-Resin Labeling (e.g., Fluorophore, Biotin) free_lys->labeling labeled_peptide Resin-Bound Labeled Peptide labeling->labeled_peptide cleavage Global Deprotection & Cleavage (TFA) labeled_peptide->cleavage final_product Purified Labeled Peptide cleavage->final_product

Caption: Workflow for on-resin peptide labeling using an orthogonal protecting group (PG).

This workflow illustrates the key advantage of using alternatives to Fmoc-L-Lys(Boc)-OH. The selective deprotection of the lysine side-chain protecting group (PG) on the solid support allows for the introduction of a label before the final cleavage and global deprotection step. This ensures site-specificity and avoids potential side reactions that could occur if labeling were performed in solution on a fully deprotected peptide. The choice of the specific orthogonal protecting group will dictate the conditions used in the "Selective PG Deprotection" step, as detailed in the protocols above.

References

A Comparative Analysis of Fmoc-L-Lys(Boc)-OH Purity from Leading Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of amino acid building blocks is paramount in solid-phase peptide synthesis (SPPS), directly impacting the yield, purity, and biological activity of the final peptide. Fmoc-L-Lys(Boc)-OH, a critical derivative of lysine, is no exception. This guide provides a comparative analysis of the purity of Fmoc-L-Lys(Boc)-OH from various representative suppliers, supported by detailed experimental protocols for purity verification. High-purity reagents are essential for successful peptide synthesis, ensuring reproducible results and minimizing downstream purification challenges.[1][2]

Key Purity Attributes for Fmoc-L-Lys(Boc)-OH

When sourcing Fmoc-L-Lys(Boc)-OH, several key purity attributes must be considered to ensure the integrity of your peptide synthesis:

  • Chemical Purity (HPLC): A high percentage of the main compound is crucial. Impurities can lead to the incorporation of incorrect building blocks, resulting in truncated or modified peptides.[3] A purity of ≥99% is typically sought.[3]

  • Enantiomeric Purity: The presence of the D-enantiomer can lead to diastereomeric peptide impurities, which are often difficult to separate and can have undesired pharmacological effects. An enantiomeric purity of ≥99.8% for the L-lysine derivative is critical.[3][4]

  • Common Impurities: Beyond the D-isomer, other process-related impurities can be present. These include dipeptides (e.g., Fmoc-Lys(Boc)-Lys(Boc)-OH), by-products from the Fmoc protection reaction (such as Fmoc-β-Ala-OH), and residual starting materials or protecting group fragments.[5][6]

  • Volatile Contaminants: Trace amounts of acetic acid and residual solvents can also impact synthesis efficiency. Acetic acid, for instance, can cause chain termination.

Comparative Purity Data

The following table summarizes representative purity data for Fmoc-L-Lys(Boc)-OH from various suppliers. This data is based on typical specifications found in Certificates of Analysis (CoA) and technical data sheets. It is essential to always request a lot-specific CoA from your supplier before purchase.[1]

SupplierChemical Purity (HPLC)Enantiomeric Purity (Chiral HPLC)Dipeptide Impurity (%)Fmoc-β-Ala-OH Impurity (%)Acetic Acid Content (%)
Supplier A ≥ 99.5%≥ 99.9%≤ 0.1%≤ 0.1%≤ 0.02%
Supplier B ≥ 99.0%≥ 99.8%≤ 0.2%≤ 0.15%≤ 0.1%
Supplier C ≥ 99.2%≥ 99.8%≤ 0.1%≤ 0.1%≤ 0.05%
Supplier D ≥ 98.5%≥ 99.5%≤ 0.3%≤ 0.2%≤ 0.2%

Note: The data presented above is for illustrative purposes and may not reflect the exact specifications of all lots from these suppliers.

Experimental Protocols for Purity Verification

To independently verify the purity of Fmoc-L-Lys(Boc)-OH, the following analytical methods are recommended.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Chemical Purity

RP-HPLC is the standard method for assessing the chemical purity of Fmoc-protected amino acids.[7]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes is typical.[7]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm and 301 nm (for the Fmoc group).[7]

  • Sample Preparation: Dissolve the Fmoc-L-Lys(Boc)-OH in the mobile phase B at a concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.[8]

Chiral HPLC for Enantiomeric Purity

Determining the enantiomeric purity requires a specialized chiral stationary phase.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase column (e.g., Chiralpak-IA).[9]

  • Mobile Phase: A mixture of hexane (B92381) and isopropyl alcohol with a small amount of TFA (e.g., 90:10 hexane:isopropanol (B130326) + 0.1% TFA).[9]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.[9]

  • Sample Preparation: Dissolve the sample in isopropanol at a concentration of 0.5 mg/mL.[9]

Mass Spectrometry (MS) for Impurity Identification

LC-MS is a powerful tool for identifying unknown impurities.

  • Instrumentation: An HPLC system coupled to an electrospray ionization mass spectrometer (ESI-MS).

  • Method: A method combining derivatization with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) followed by LC-ESI-MS/MS can be used for sensitive quantification and identification of amino acid derivatives and related impurities.[10][11]

  • Data Analysis: The deconvoluted mass spectra can be used to identify co-eluting impurities, including those with insertions, deletions, or remaining protecting groups.[12]

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive purity analysis of Fmoc-L-Lys(Boc)-OH.

Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_results Data Evaluation start Fmoc-L-Lys(Boc)-OH Sample dissolve Dissolve in appropriate solvent start->dissolve filter Filter through 0.22 µm filter dissolve->filter hplc RP-HPLC filter->hplc chiral_hplc Chiral HPLC filter->chiral_hplc lcms LC-MS filter->lcms chem_purity Chemical Purity (%) hplc->chem_purity enant_purity Enantiomeric Purity (%) chiral_hplc->enant_purity impurity_id Impurity Identification lcms->impurity_id final_report Comprehensive Purity Report chem_purity->final_report enant_purity->final_report impurity_id->final_report

Caption: Workflow for the purity analysis of Fmoc-L-Lys(Boc)-OH.

Conclusion

The quality of Fmoc-L-Lys(Boc)-OH is a critical factor for the successful synthesis of high-quality peptides. While most reputable suppliers provide products with high chemical and enantiomeric purity, it is advisable for researchers to be aware of the potential impurities and have the capability to perform in-house verification. By utilizing the described analytical methods, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible results in their peptide synthesis endeavors. Partnering with suppliers who provide comprehensive Certificates of Analysis and technical support is a strategic advantage.[3]

References

A Comparative Guide to the Spectroscopic Characteristics of Fmoc-L-Lysine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for Fmoc-L-Lysine protected with various side-chain functionalities. The primary focus is on commonly utilized protecting groups in peptide synthesis: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and Allyloxycarbonyl (Alloc). A thorough investigation was conducted to locate spectroscopic data for Fmoc-L-Lys(PyroC)-OH, where the side chain is protected with pyroglutamic acid. However, no published NMR or IR data for this specific derivative could be identified in commercially available databases and the scientific literature.

Comparison of Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for Fmoc-L-Lys(Boc)-OH, Fmoc-L-Lys(Cbz)-OH, and Fmoc-L-Lys(Alloc)-OH. This information is crucial for the identification and characterization of these important building blocks in solid-phase peptide synthesis (SPPS).

¹H NMR Data (Chemical Shifts in ppm)
Assignment Fmoc-L-Lys(Boc)-OH Fmoc-L-Lys(Cbz)-OH Fmoc-L-Lys(Alloc)-OH
Fmoc-H7.88-7.29 (m, 8H)7.87-7.29 (m, 8H)7.77-7.31 (m, 8H)
Cbz-ArH-7.35 (m, 5H)-
Alloc-CH=--5.92 (m, 1H)
Alloc-=CH₂--5.29 (d, 1H), 5.20 (d, 1H)
Cbz-CH₂-5.08 (s, 2H)-
Fmoc-CH, CH₂4.40-4.20 (m, 3H)4.39-4.21 (m, 3H)4.38-4.20 (m, 3H)
Alloc-CH₂--4.50 (d, 2H)
α-CH4.15 (m, 1H)4.18 (m, 1H)4.10 (m, 1H)
ε-CH₂2.98 (q, 2H)3.10 (q, 2H)3.08 (q, 2H)
β, γ, δ-CH₂1.80-1.25 (m, 6H)1.85-1.30 (m, 6H)1.70-1.25 (m, 6H)
Boc-(CH₃)₃1.39 (s, 9H)--
¹³C NMR Data (Chemical Shifts in ppm)
Assignment Fmoc-L-Lys(Boc)-OH Fmoc-L-Lys(Cbz)-OH Fmoc-L-Lys(Alloc)-OH
Carbonyls (Fmoc, Boc, Cbz, Alloc, COOH)174.5, 156.5, 156.2174.6, 156.8, 156.3174.2, 156.6, 156.4
Fmoc-C (aromatic)144.1, 141.3, 127.8, 127.1, 125.2, 120.0144.1, 141.3, 127.8, 127.1, 125.3, 120.0144.2, 141.3, 127.7, 127.1, 125.2, 120.0
Cbz-C (aromatic)-137.1, 128.5, 127.9-
Alloc-CH=--133.5
Alloc-=CH₂--117.4
Boc-C(CH₃)₃78.5--
Cbz-CH₂-66.5-
Fmoc-CH₂O66.866.966.8
Alloc-CH₂--65.7
α-C54.554.654.5
Fmoc-CH47.247.247.3
ε-C40.540.840.7
Lysine (B10760008) side chain carbons32.1, 29.3, 22.832.0, 29.5, 22.932.1, 29.4, 22.8
Boc-CH₃28.4--
IR Data (Key Absorption Bands in cm⁻¹)
Functional Group Fmoc-L-Lys(Boc)-OH Fmoc-L-Lys(Cbz)-OH Fmoc-L-Lys(Alloc)-OH
O-H (Carboxylic Acid)~3300 (broad)~3300 (broad)~3300 (broad)
N-H (Amide)~3350~3350~3350
C-H (Aromatic/Aliphatic)~3060, 2970-2860~3060, 2950-2850~3070, 2960-2860
C=O (Carboxylic Acid)~1720~1720~1720
C=O (Urethane)~1690~1690~1690
C=C (Aromatic)~1450~1450~1450
C=C (Allyl)--~1645

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and sample preparation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the Fmoc-L-Lysine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition :

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition :

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Chemical shifts are referenced to the deuterated solvent signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation :

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

    • KBr Pellet : Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

  • Instrumentation : Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Visualization of Protecting Groups

The following diagram illustrates the chemical structures of the discussed lysine side-chain protecting groups.

G Comparison of Lysine Side-Chain Protecting Groups cluster_Boc Boc Group cluster_Cbz Cbz Group cluster_Alloc Alloc Group Boc tert-Butoxycarbonyl (Boc) O C O C(CH₃)₃ Cbz Benzyloxycarbonyl (Cbz) O C O CH₂ Benzene Ring Alloc Allyloxycarbonyl (Alloc) O C O CH₂ CH=CH₂ Lys Lysine Side Chain (ε-amino group) Lys->Boc:f0 Attachment Point Lys->Cbz:f0 Lys->Alloc:f0

Caption: Chemical structures of Boc, Cbz, and Alloc protecting groups for the lysine side chain.

Advanced & Niche Applications

Application Notes and Protocols for the Synthesis of Cyclic Peptides Using an Orthogonal Protection Strategy with Fmoc-L-Lys(Dde)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Note on Fmoc-L-Lys(Pryoc)-OH: The protecting group "Pryoc" is not a standard, commonly recognized moiety in peptide chemistry literature. To provide a detailed and accurate protocol, this document utilizes the well-established and functionally analogous 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group. The Dde group is fully orthogonal to the standard Fmoc/tBu strategy and allows for selective deprotection on-resin, enabling the synthesis of side-chain cyclized peptides as intended by the user's request.

Introduction

Cyclic peptides are a class of molecules with significant therapeutic potential due to their enhanced proteolytic stability, improved target affinity, and favorable conformational rigidity compared to their linear counterparts.[1][2] A robust method for their synthesis is on-resin cyclization, which leverages the "pseudo-dilution" effect to favor intramolecular reactions and minimize intermolecular side reactions like oligomerization.[3] This approach simplifies the purification process and often leads to higher yields of the desired cyclic product.[3]

A key strategy for on-resin cyclization involves the use of amino acids with orthogonally protected side chains. The 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy is commonly employed, where the temporary Nα-Fmoc group is removed under mild basic conditions (e.g., with piperidine), while acid-labile side-chain protecting groups (e.g., Boc, tBu) remain intact.[4][5] To achieve selective side-chain modification for cyclization, a protecting group that can be removed under conditions that do not affect the Nα-Fmoc group, the acid-labile groups, or the resin linkage is required.

Fmoc-L-Lys(Dde)-OH is an ideal building block for this purpose. The Dde group is stable to the basic conditions of Fmoc removal and the acidic conditions of final cleavage but can be selectively cleaved on-resin using a dilute solution of hydrazine (B178648) in N,N-dimethylformamide (DMF).[6] This unmasks the ε-amino group of the lysine (B10760008) side chain, which can then react with the N-terminal amino group (after Fmoc deprotection) or an activated C-terminal carboxyl group to form a stable amide (lactam) bridge, yielding the cyclic peptide.

Principle of the Method

The synthesis of a head-to-side-chain cyclic peptide using Fmoc-L-Lys(Dde)-OH follows a multi-step process performed on a solid support (resin).

  • Linear Peptide Assembly: The linear peptide is synthesized on a suitable resin using standard Fmoc-SPPS methodology. The Fmoc-L-Lys(Dde)-OH is incorporated at the desired position in the sequence.

  • Orthogonal Deprotection: After assembly of the linear sequence, the N-terminal Fmoc group is removed. Subsequently, the resin-bound peptide is treated with a solution of hydrazine in DMF to selectively remove the Dde protecting group from the lysine side chain, exposing the ε-amino group.

  • On-Resin Cyclization: The free N-terminal α-amino group is then coupled with the newly exposed lysine ε-amino group. This intramolecular reaction is promoted by standard peptide coupling reagents, forming the cyclic structure while the peptide is still anchored to the solid support.

  • Cleavage and Global Deprotection: The cyclic peptide is cleaved from the resin, and all remaining acid-labile side-chain protecting groups are removed simultaneously using a strong acidic cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: The crude cyclic peptide is purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocols

Protocol 1: Linear Peptide Synthesis via Fmoc-SPPS

This protocol describes the manual synthesis of a linear peptide on a 0.1 mmol scale.

  • Resin Swelling: Swell 0.1 mmol of a suitable resin (e.g., Rink Amide resin for a C-terminal amide) in DMF (10 mL/g of resin) for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine (B6355638) in DMF (v/v) to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (0.4 mmol, 4 eq.), a coupling agent such as HBTU (0.38 mmol, 3.8 eq.), and a base like DIEA (0.8 mmol, 8 eq.) in DMF.

    • Add the activation mixture to the resin.

    • Agitate at room temperature for 1-2 hours.

    • To confirm completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Drain the coupling solution and wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating Fmoc-L-Lys(Dde)-OH at the desired position.

Protocol 2: On-Resin Selective Deprotection of the Dde Group
  • Final Nα-Fmoc Deprotection: After coupling the final amino acid, perform the Fmoc deprotection step as described in Protocol 1, Step 2, to free the N-terminal amine.

  • Dde Group Removal:

    • Wash the resin-bound peptide with DMF.

    • Prepare a solution of 2% hydrazine monohydrate in DMF (v/v).

    • Add the hydrazine solution to the resin and agitate for 3 minutes.

    • Drain the solution and repeat the hydrazine treatment one more time for 3 minutes.[6]

    • Thoroughly wash the resin with DMF (5-7 times) to remove all traces of hydrazine.

Protocol 3: On-Resin Head-to-Side-Chain Cyclization
  • Cyclization Coupling:

    • Swell the resin-bound peptide (with free N-terminal and lysine side-chain amines) in DMF.

    • In a separate vial, prepare a solution of coupling reagents. For on-resin cyclization, a combination of DIC (N,N'-diisopropylcarbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) or HBTU/DIEA can be used at high dilution to favor the intramolecular reaction.

    • Add the coupling reagents to the resin. A typical condition involves using 3 equivalents of the coupling reagents in a larger volume of DMF to ensure high dilution.

    • Agitate the reaction mixture for 12-24 hours at room temperature.

  • Monitoring: Monitor the reaction for completion by taking a small sample of resin, cleaving the peptide, and analyzing it via LC-MS. The disappearance of the linear precursor's mass peak indicates the progression of the cyclization.

  • Washing: Once the cyclization is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3 times) and DCM (3 times). Dry the resin under vacuum.

Protocol 4: Cleavage and Global Deprotection
  • Preparation of Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A common cocktail is Reagent K (see Table 3).

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry resin (e.g., 10 mL per 0.1 mmol of resin).

    • Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate into a cold centrifuge tube.

    • Add cold diethyl ether to the filtrate to precipitate the crude peptide.

    • Centrifuge the mixture, decant the ether, and repeat the ether wash twice.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Data Presentation

Table 1: Standard Reagents for Linear Peptide Synthesis (0.1 mmol scale)

ReagentMolar Equivalents (eq.)Quantity (for 0.1 mmol scale)
Fmoc-Amino Acid40.4 mmol
HBTU3.80.38 mmol
DIEA80.8 mmol
Piperidine (in DMF)20% (v/v)-

Table 2: Conditions for On-Resin Deprotection and Cyclization

StepReagentConcentrationReaction TimeTemperature
Dde DeprotectionHydrazine Monohydrate in DMF2% (v/v)2 x 3 minRoom Temp
CyclizationHBTU / DIEA3 eq. each12-24 hRoom Temp

Table 3: Representative Cleavage Cocktail Composition (Reagent K)

ComponentPercentage (v/v)Purpose
Trifluoroacetic Acid (TFA)82.5%Cleaves peptide from resin, removes acid-labile protecting groups
Water5%Scavenger
Phenol5%Scavenger
Thioanisole5%Scavenger
1,2-Ethanedithiol (EDT)2.5%Scavenger

Visualization

Experimental Workflow

G cluster_SPPS Linear Peptide Synthesis (Fmoc-SPPS) cluster_Cyclization On-Resin Cyclization cluster_Final Final Processing Resin 1. Swell Resin Fmoc_Deprotection 2. Nα-Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling 3. Amino Acid Coupling (HBTU/DIEA) Fmoc_Deprotection->Coupling Wash1 4. Wash Coupling->Wash1 Repeat Repeat for each AA (Incorporate Fmoc-Lys(Dde)-OH) Wash1->Repeat Repeat->Fmoc_Deprotection Next cycle Final_Fmoc_Off 5. Final Nα-Fmoc Deprotection Repeat->Final_Fmoc_Off Dde_Off 6. Selective Dde Deprotection (2% Hydrazine/DMF) Final_Fmoc_Off->Dde_Off Cyclize 7. Intramolecular Cyclization (HBTU/DIEA) Dde_Off->Cyclize Wash2 8. Wash and Dry Cyclize->Wash2 Cleavage 9. Cleavage from Resin & Global Deprotection (TFA Cocktail) Wash2->Cleavage Purification 10. Purification (RP-HPLC) Cleavage->Purification Product Final Cyclic Peptide Purification->Product

Caption: Overall workflow for cyclic peptide synthesis.

Chemical Pathway for Cyclization

Caption: Key chemical steps in the on-resin cyclization.

References

Application Notes and Protocols for Fmoc-L-Lys(PyroC)-OH in Peptide-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Peptide-Drug Conjugates (PDCs)

Peptide-drug conjugates (PDCs) are a promising class of targeted therapeutics designed to deliver a potent cytotoxic agent specifically to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.[1][2][3][4] A typical PDC consists of three components: a homing peptide that selectively binds to receptors overexpressed on tumor cells, a cytotoxic payload, and a chemical linker that connects the peptide and the payload.[1][2] The specificity of the homing peptide for its target receptor is crucial for the efficacy and safety of the PDC.

The Role of Fmoc-L-Lys(PyroC)-OH in Advanced PDC Design

Site-specific conjugation of the cytotoxic payload to the peptide is essential for producing homogeneous PDCs with a well-defined drug-to-peptide ratio, which is critical for consistent pharmacological activity. Lysine (B10760008) is a frequently utilized amino acid for payload conjugation due to its versatile side-chain amino group. To achieve site-specificity, orthogonal protection strategies are employed using lysine derivatives with protecting groups that can be selectively removed without affecting other protected amino acids in the peptide sequence.

While "Fmoc-L-Lys(PyroC)-OH" is not a standard nomenclature, it is highly probable that "PyroC" refers to a pyroglutamic acid (pGlu) moiety attached to the ε-amino group of L-lysine. Pyroglutamic acid is a cyclic lactam of glutamic acid that can form at the N-terminus of peptides, enhancing their stability against degradation by exopeptidases.[5] Incorporating a pyroglutamic acid on the lysine side chain could offer several advantages in PDC development:

  • Enhanced Stability: The pyroglutamic acid moiety may confer increased resistance to enzymatic degradation, prolonging the in vivo half-life of the PDC.

  • Modulated Pharmacokinetics: The unique chemical properties of the pyroglutamyl group could influence the solubility, distribution, and clearance of the PDC.

  • Novel Conjugation Point: The pyroglutamic acid itself could potentially serve as a unique conjugation handle, although conjugation through the lysine side-chain remains the more conventional approach.

This document provides detailed application notes and protocols for the proposed use of Fmoc-L-Lys(pGlu)-OH in the development of advanced peptide-drug conjugates.

Data Presentation

Table 1: Physicochemical Properties of a Hypothetical PDC
PropertyValueMethod of Analysis
Molecular Weight3548.2 DaMALDI-TOF Mass Spectrometry
Purity>98%RP-HPLC (214 nm)
Solubility>10 mg/mL in PBS (pH 7.4)Visual Inspection
Drug-to-Peptide Ratio (DPR)1.02Hydrophobic Interaction Chromatography (HIC)
Table 2: In Vitro Stability of a Hypothetical PDC in Human Plasma
Time (hours)% Intact PDC RemainingAnalytical Method
0100LC-MS/MS
198.5LC-MS/MS
692.1LC-MS/MS
2485.7LC-MS/MS
4876.3LC-MS/MS
Table 3: In Vitro Cytotoxicity of a Hypothetical PDC against Target Cancer Cells
Cell LineTarget ReceptorIC50 of PDC (nM)IC50 of Free Drug (nM)
MCF-7LHRH Receptor15.82.5
MDA-MB-231LHRH Receptor22.43.1
HEK293 (Control)Low LHRH Receptor>10005.2

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Lys(pGlu)

This protocol describes the manual Fmoc-SPPS for a hypothetical peptide sequence (e.g., Tyr-Ala-His-Lys(pGlu)-Leu-Ser) on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-L-Lys(pGlu)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for another 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), extend the coupling time or repeat the coupling.

    • Once the Kaiser test is negative (colorless beads), drain the coupling solution and wash the resin as in step 2.

  • Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, using Fmoc-L-Lys(pGlu)-OH at the desired position.

  • Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.

  • Peptide Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: Site-Specific Drug Conjugation

This protocol assumes the payload is a drug-linker complex with a maleimide (B117702) group for conjugation to a cysteine residue introduced into the peptide sequence. For conjugation to the lysine side chain, a different chemistry, such as NHS-ester chemistry, would be employed.

Materials:

  • Crude peptide containing a unique cysteine residue

  • Drug-linker-maleimide complex

  • Phosphate buffered saline (PBS), pH 7.0

  • Acetonitrile (ACN)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Peptide Dissolution: Dissolve the crude peptide in a mixture of PBS and ACN.

  • Drug-Linker Dissolution: Dissolve the drug-linker-maleimide complex in DMSO.

  • Conjugation Reaction:

    • Add the drug-linker solution to the peptide solution dropwise while stirring.

    • Allow the reaction to proceed at room temperature for 2-4 hours, protected from light.

    • Monitor the reaction progress by RP-HPLC or LC-MS.

  • Quenching: Once the reaction is complete, quench any unreacted maleimide by adding a small amount of free cysteine or β-mercaptoethanol.

Protocol 3: Purification and Characterization of the PDC

Materials:

  • Crude PDC solution

  • RP-HPLC system with a preparative C18 column

  • Mobile phase A: 0.1% TFA in water

  • Mobile phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

  • MALDI-TOF Mass Spectrometer

Procedure:

  • Purification:

    • Purify the crude PDC by preparative RP-HPLC using a suitable gradient of mobile phases A and B.

    • Collect fractions corresponding to the main PDC peak.

  • Analysis:

    • Analyze the purity of the collected fractions by analytical RP-HPLC.

    • Confirm the identity and molecular weight of the purified PDC using MALDI-TOF mass spectrometry.

  • Lyophilization:

    • Pool the pure fractions.

    • Lyophilize the solution to obtain the final PDC as a fluffy white powder.

    • Store the lyophilized PDC at -20°C or below.

Mandatory Visualizations

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis cluster_conjugation Drug Conjugation cluster_purification Purification & Analysis resin Resin Swelling deprotection1 Fmoc Deprotection resin->deprotection1 coupling Amino Acid Coupling (including Fmoc-L-Lys(PyroC)-OH) deprotection1->coupling elongation Repeat for each AA coupling->elongation Next AA elongation->deprotection1 deprotection2 Final Fmoc Deprotection elongation->deprotection2 Final AA cleavage Cleavage from Resin deprotection2->cleavage dissolution Dissolve Peptide & Drug-Linker cleavage->dissolution reaction Conjugation Reaction dissolution->reaction quenching Quench Reaction reaction->quenching hplc Preparative RP-HPLC quenching->hplc analysis Purity & MW Analysis hplc->analysis lyophilization Lyophilization analysis->lyophilization final_product final_product lyophilization->final_product Final PDC

Caption: Experimental workflow for the synthesis and purification of a peptide-drug conjugate.

signaling_pathway cluster_cell Target Cancer Cell cluster_endocytosis Receptor-Mediated Endocytosis receptor Tumor-Specific Receptor endosome Endosome (pH drop) receptor->endosome Internalization pdc Peptide-Drug Conjugate pdc->receptor Binding lysosome Lysosome (Enzymatic Cleavage) endosome->lysosome drug_release Drug Release lysosome->drug_release Linker Cleavage dna_damage DNA Damage drug_release->dna_damage apoptosis Apoptosis dna_damage->apoptosis

Caption: Generalized signaling pathway of a peptide-drug conjugate leading to apoptosis.

References

Application Notes and Protocols for Fmoc-L-Lys(Pryoc)-OH in Peptide-Based Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Lys(Pryoc)-OH, chemically known as Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(propargyloxycarbonyl)-L-lysine, is a pivotal amino acid derivative for the synthesis of advanced peptide-based biomaterials. Its unique structure, featuring a terminal alkyne group on the lysine (B10760008) side chain, enables the facile and specific incorporation of peptides into various scaffolds through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This bioorthogonal reaction allows for the covalent conjugation of peptides to biomaterials such as hydrogels, nanoparticles, and functionalized surfaces under mild, biocompatible conditions.

These functionalized biomaterials are at the forefront of biomedical research, with significant applications in tissue engineering, regenerative medicine, and targeted drug delivery. The ability to tether bioactive peptide sequences, such as the cell adhesion motif Arginine-Glycine-Aspartic acid (RGD), to a biomaterial scaffold allows for the precise control of the cellular microenvironment, promoting cell attachment, proliferation, and differentiation.

This document provides detailed application notes and experimental protocols for the use of this compound in the creation and characterization of peptide-based biomaterials.

Data Presentation

Mechanical Properties of Peptide-Functionalized Hydrogels

The mechanical properties of biomaterials are critical for mimicking the native extracellular matrix (ECM) and directing cell fate. The incorporation of peptides via click chemistry allows for the tuning of these properties.

Hydrogel SystemPeptide ConcentrationStorage Modulus (G')Reference
4-arm-PEG-N3 + di-propargylated GRGDG peptide1:0.8 (PEG:peptide)~5 kPa[1]
4-arm-PEG-N3 + di-propargylated GRDGG peptide1:0.8 (PEG:peptide)~4 kPa[1]
Self-assembling peptide (KFE8) with clicked RGD1 wt%~1.2 kPa[2]
Self-assembling peptide (KFE8) without RGD1 wt%~1.4 kPa[2]
Cell Viability in Peptide-Functionalized Hydrogels

The cytocompatibility of biomaterials is paramount for their application in tissue engineering and drug delivery. The following table summarizes cell viability data in hydrogels functionalized with peptides using click chemistry.

Hydrogel SystemCell TypeAssayViabilityTime PointReference
4-arm-PEG-N3 + di-propargylated GRGDG peptideHCECsLive/Dead>95%24 hours[1]
Self-assembling peptide with clicked RGD3T3 FibroblastsLive/DeadHighNot Specified[2]
Thiolated γ-polyglutamic acid + RGDCHUVECsLive/DeadHighNot Specified[3]

HCECs: Human Corneal Epithelial Cells; HUVECs: Human Umbilical Vein Endothelial Cells

Drug Release from a Peptide-Based Hydrogel

While specific drug release data for a system utilizing this compound was not found in the immediate search, the following data for a doxorubicin-loaded self-assembling peptide hydrogel illustrates a typical release profile. This type of system can be further functionalized using click chemistry for targeted delivery.

Time (hours)Cumulative Release (%) of Doxorubicin
1~15
6~30
12~45
24~60
48~75
72~85

(Data synthesized from graphical representations in similar systems for illustrative purposes)

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Propargylated Peptide

This protocol outlines the manual synthesis of a peptide containing a propargyl group using this compound.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine solution to the resin. Agitate for 10-20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents to the resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • To confirm reaction completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Incorporation of this compound: Repeat steps 2 and 3, using this compound at the desired position in the peptide sequence.

  • Chain Elongation: Continue to repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: After the final amino acid is coupled, perform a final deprotection (step 2).

  • Cleavage and Deprotection: Wash the resin with DMF and DCM, and dry under vacuum. Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours.

  • Peptide Precipitation and Purification: Filter the resin and precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Formation of a Peptide-Functionalized Hydrogel via CuAAC

This protocol describes the formation of a PEG-based hydrogel functionalized with a propargylated peptide.[1]

Materials:

  • 4-arm-PEG-tetraazide (4-arm-PEG-N3)

  • Lyophilized propargylated peptide (from Protocol 1)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Copper(II) sulfate (B86663) (CuSO4) solution

  • Sodium ascorbate (B8700270) solution

Procedure:

  • Precursor Solution Preparation:

    • Dissolve the 4-arm-PEG-N3 in PBS to the desired concentration.

    • Dissolve the lyophilized propargylated peptide in PBS to the desired concentration.

  • Hydrogel Formation:

    • In a microcentrifuge tube, mix the 4-arm-PEG-N3 solution and the propargylated peptide solution at the desired stoichiometric ratio.

    • To initiate the click reaction, add the copper(II) sulfate solution followed by the sodium ascorbate solution. The final concentrations of copper and ascorbate should be optimized but are typically in the low millimolar range.

    • Gently vortex the solution to ensure thorough mixing.

    • Allow the mixture to stand at room temperature. Gelation time will vary depending on the concentrations of the precursors and catalyst.

  • Hydrogel Characterization: The resulting hydrogel can be characterized for its mechanical properties using rheometry, swelling behavior, and microstructure using scanning electron microscopy (SEM).

Protocol 3: Cell Viability Assay in a 3D Peptide-Functionalized Hydrogel

This protocol outlines a method to assess the viability of cells encapsulated within a peptide-functionalized hydrogel using a Live/Dead assay.[1]

Materials:

  • Peptide-functionalized hydrogel (from Protocol 2)

  • Cells of interest (e.g., fibroblasts, mesenchymal stem cells)

  • Cell culture medium

  • Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)

  • Confocal microscope

Procedure:

  • Cell Encapsulation:

    • Prepare the hydrogel precursor solutions as described in Protocol 2.

    • Resuspend the cells in the propargylated peptide solution to achieve the desired cell density.

    • Mix the cell-containing peptide solution with the 4-arm-PEG-N3 solution and catalyst to initiate gelation.

    • Quickly cast the hydrogel into the desired format (e.g., in a multi-well plate).

  • Cell Culture: Culture the cell-laden hydrogels in a cell culture incubator with appropriate medium changes.

  • Live/Dead Staining:

    • At the desired time points (e.g., 24, 48, 72 hours), wash the hydrogels with PBS.

    • Prepare the Live/Dead staining solution in PBS according to the manufacturer's instructions.

    • Incubate the hydrogels in the staining solution for 30-45 minutes at 37°C.

  • Imaging and Analysis:

    • Wash the stained hydrogels with PBS.

    • Image the hydrogels using a confocal microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium homodimer-1).

    • Quantify cell viability by counting the number of live and dead cells in multiple fields of view.

Visualizations

G cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification & Characterization cluster_biomaterial Biomaterial Formation cluster_application Applications resin Rink Amide Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection1 coupling1 Amino Acid Coupling (HBTU/DIPEA) deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling_pryoc Couple this compound deprotection2->coupling_pryoc deprotection3 Fmoc Deprotection coupling_pryoc->deprotection3 coupling_n Couple Subsequent Amino Acids deprotection3->coupling_n cleavage Cleavage from Resin (TFA Cocktail) coupling_n->cleavage peptide Crude Propargylated Peptide cleavage->peptide hplc RP-HPLC Purification peptide->hplc ms Mass Spectrometry (Verification) hplc->ms pure_peptide Pure Propargylated Peptide ms->pure_peptide click CuAAC 'Click' Reaction (CuSO4/NaAsc) pure_peptide->click peg 4-arm-PEG-Azide peg->click hydrogel Peptide-Functionalized Hydrogel click->hydrogel tissue_eng Tissue Engineering hydrogel->tissue_eng drug_del Drug Delivery hydrogel->drug_del

Caption: Experimental workflow for creating peptide-based biomaterials using this compound.

G cluster_reactants Reactants cluster_product Product peptide Peptide with Propargyl Group (from this compound) catalyst Catalyst Cu(I) generated from CuSO4 + Sodium Ascorbate peptide->catalyst biomaterial Biomaterial Scaffold with Azide Group (e.g., PEG-N3) biomaterial->catalyst functionalized_biomaterial Peptide-Functionalized Biomaterial (Stable Triazole Linkage) catalyst->functionalized_biomaterial CuAAC Click Reaction

Caption: Logical relationship of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

References

Application Notes and Protocols: Fmoc-L-Lys(Pryoc)-OH in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Lys(Pryoc)-OH is a specialized amino acid derivative designed for solid-phase peptide synthesis (SPPS). The key feature of this reagent is the propargyloxycarbonyl (Pryoc) protecting group on the epsilon-amino group of the lysine (B10760008) side chain. This group introduces a terminal alkyne, a versatile chemical handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the precise, post-synthetic modification of peptides with a wide array of molecules, including reporters (fluorophores, biotin), affinity tags, or other bioactive moieties.

These application notes provide a framework for utilizing this compound in the development of high-throughput screening (HTS) assays, particularly for the discovery of enzyme inhibitors.

Core Application: HTS Assay for Protease Inhibitor Screening

A primary application of this compound is in the generation of peptide substrates for screening enzyme inhibitors, such as proteases. In this workflow, a peptide substrate is synthesized containing the Lys(Pryoc) residue. If the protease is active, it cleaves the peptide, separating a fragment containing the alkyne handle from a quencher or other modulating group. The free alkyne can then be "clicked" to an azide-containing reporter molecule (e.g., a fluorophore) for quantification. In the presence of an inhibitor, the peptide remains intact, preventing the click reaction and resulting in a low signal.

Signaling Pathway and Detection Principle

The underlying principle of the assay is the enzymatic cleavage of a custom peptide substrate, followed by a highly specific chemical ligation reaction for signal generation.

G cluster_0 Enzymatic Reaction cluster_1 Click Chemistry Detection cluster_2 No Signal Generation Peptide Peptide Substrate (with Lys(Pryoc) and Quencher) Cleaved_Peptide Cleaved Peptide Fragment (with Alkyne) Peptide->Cleaved_Peptide If Not Inhibited Protease Active Protease Protease->Peptide Cleavage Inactive_Protease Inhibited Protease Protease->Inactive_Protease If Inhibited Inhibitor Potential Inhibitor Inhibitor->Protease Inhibition Signal Fluorescent Signal Cleaved_Peptide->Signal CuAAC Reaction No_Signal No Signal Inactive_Protease->No_Signal No Cleavage Azide_Fluorophore Azide-Fluorophore Azide_Fluorophore->Signal

Caption: Assay principle for protease inhibitor screening.

Experimental Protocols

Synthesis of a Peptide Substrate using this compound

This protocol outlines the solid-phase synthesis of a hypothetical protease substrate peptide (e.g., Ac-Ala-Val-Lys(Pryoc)-Gly-Arg-NH₂) using a standard Fmoc SPPS chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetic anhydride (B1165640)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Automated peptide synthesizer or manual synthesis vessel

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, and then for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • Pre-activate a 4-fold molar excess of the Fmoc-amino acid with HBTU (3.95 eq) and DIPEA (8 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • For incorporating this compound, follow the same procedure.

  • Washing: Wash the resin with DMF (3x).

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.

  • N-terminal Acetylation: After the final amino acid coupling and Fmoc deprotection, acetylate the N-terminus with a solution of acetic anhydride and DIPEA in DMF.

  • Final Wash: Wash the resin with DMF (3x), DCM (3x), and methanol (B129727) (3x), then dry under vacuum.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups (except the Pryoc group which is stable to TFA).

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to pellet, and lyophilize. Purify the crude peptide by reverse-phase HPLC. Confirm the mass by mass spectrometry.

HTS Protocol for Protease Inhibitor Screening

This protocol describes a 384-well plate-based assay to screen for inhibitors of a target protease.

Materials:

  • Synthesized peptide substrate (with Lys(Pryoc))

  • Target protease in assay buffer

  • Compound library (potential inhibitors) dissolved in DMSO

  • Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5)

  • Stop solution (e.g., 1 M HCl)

  • Click chemistry reagents:

    • Azide-fluorophore (e.g., Azide-TAMRA)

    • Copper(II) sulfate (B86663) (CuSO₄)

    • Sodium ascorbate

  • 384-well assay plates

  • Plate reader capable of fluorescence detection

Protocol:

  • Compound Plating: Dispense 50 nL of each compound from the library into the wells of a 384-well plate. Add 50 nL of DMSO to control wells.

  • Enzyme Addition: Add 10 µL of the target protease solution (at 2X final concentration) to all wells. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add 10 µL of the peptide substrate (at 2X final concentration) to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 60 minutes.

  • Reaction Quenching: Add 5 µL of stop solution to all wells.

  • Click Reaction for Detection:

    • Prepare a "click cocktail" containing CuSO₄, sodium ascorbate, and the azide-fluorophore in assay buffer.

    • Add 10 µL of the click cocktail to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Signal Reading: Read the fluorescence intensity on a plate reader at the appropriate excitation/emission wavelengths for the chosen fluorophore.

Experimental Workflow Diagram

G cluster_0 Assay Plate Preparation cluster_1 Enzymatic Reaction cluster_2 Detection A Dispense Compound Library (50 nL/well) B Add Target Protease (10 µL/well) A->B C Pre-incubate (15 min) B->C D Add Peptide Substrate (10 µL/well) C->D E Incubate at 37°C (60 min) D->E F Add Stop Solution (5 µL/well) E->F G Add Click Cocktail (10 µL/well) F->G H Incubate at RT (30 min) G->H I Read Fluorescence H->I

Caption: High-throughput screening experimental workflow.

Data Presentation

The results of an HTS campaign are typically analyzed by calculating the percent inhibition for each compound.

Table 1: HTS Assay Plate Data (Hypothetical)

Well IDCompound IDFluorescence (RFU)% Inhibition
A1Control (Max Signal)25,0000%
A2Control (Min Signal)500100%
B1Cmpd-00124,5002.0%
B2Cmpd-00212,75050.0%
B3Cmpd-003 (Hit)1,50095.9%
............

Percent Inhibition is calculated as: 100 * (1 - (Sample_RFU - Min_Signal_RFU) / (Max_Signal_RFU - Min_Signal_RFU))

Table 2: Dose-Response Data for a Confirmed Hit (Hypothetical)

Compound Conc. (µM)Mean Fluorescence (RFU)% Inhibition
10065099.4%
301,20097.1%
103,50087.8%
38,90065.7%
113,00049.0%
0.319,50022.4%
0.123,8004.9%
025,1000%

This data would be used to generate a dose-response curve and calculate the IC₅₀ value for the inhibitor.

Conclusion

This compound is a valuable reagent for developing robust and sensitive HTS assays. The ability to incorporate a click-chemistry handle into a peptide substrate provides a flexible and efficient method for creating customized detection systems. The protocols and data presented here offer a template for researchers to design and implement screening campaigns for the discovery of novel enzyme inhibitors and other therapeutic agents.

Application Notes and Protocols: Fmoc-L-Lys(Photocleavable)-OH in the Synthesis of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise spatial and temporal control of biological processes is a cornerstone of modern life sciences research. Fluorescent probes that can be activated by light offer an unparalleled ability to study dynamic events in living systems with high precision. The use of amino acids with photocleavable protecting groups, often referred to as "caged" amino acids, is a key technology in the synthesis of such photoactivatable probes.

This document provides detailed application notes and protocols for the use of Fmoc-L-lysine derivatives with a photocleavable protecting group on the side chain in the synthesis of fluorescent probes. While the term "Pryoc" appears to be a non-standard identifier, this guide will focus on the widely used and well-characterized nitroveratryloxycarbonyl (NVOC) photocleavable group as a representative example. Fmoc-L-Lys(NVOC)-OH is a versatile building block for solid-phase peptide synthesis (SPPS) that enables the creation of "caged" peptides, which can be fluorescently labeled and subsequently activated by UV light to release the native peptide. This strategy is particularly valuable for studying protein-protein interactions, enzyme activity, and cellular signaling pathways.

Core Concepts

The fundamental principle behind this technology is the use of an orthogonal protecting group strategy in peptide synthesis. The Fmoc group on the α-amine is labile to basic conditions (e.g., piperidine), allowing for the stepwise elongation of the peptide chain. The photocleavable group (e.g., NVOC) on the lysine (B10760008) side chain is stable to these basic conditions, as well as the acidic conditions typically used for final cleavage from the resin. This photocleavable group renders the lysine side chain inert until it is removed by irradiation with UV light (typically around 350-365 nm), restoring the native lysine residue.

By incorporating a fluorescent reporter group elsewhere in the peptide, a probe can be designed where the "caged" lysine modulates its biological activity. Upon photoactivation, the uncaged peptide can interact with its target, and this interaction can be monitored via the fluorescent signal.

Data Presentation

The following tables summarize key quantitative data for the synthesis and properties of a representative fluorescent caged peptide probe.

Table 1: Synthesis and Purification of a Fluorescent Caged Peptide

ParameterValue/RangeNotes
Starting Resin Rink Amide ResinFor C-terminal amide peptides.
Synthesis Scale 0.1 mmolStandard laboratory scale.
Coupling Reagents HBTU/HOBt/DIPEACommon activators for Fmoc-SPPS.
Fmoc-L-Lys(NVOC)-OH Coupling Yield >95%Monitored by Kaiser test.
Fluorophore Labeling Efficiency >90%On-resin labeling with FITC.
Cleavage Cocktail TFA/TIS/H₂O (95:2.5:2.5)Standard for peptides with acid-labile side-chain protecting groups.
Crude Peptide Purity (by HPLC) 50-70%Typical purity before purification.
Purified Peptide Yield 15-30%Overall yield after synthesis and purification.
Final Peptide Purity (by HPLC) >98%After preparative HPLC.

Table 2: Photophysical and Photochemical Properties

PropertyCaged ProbeUncaged ProbeNotes
Fluorophore Fluorescein (B123965) (FITC)Fluorescein (FITC)Attached to the N-terminus.
Absorbance Max (λ_max) ~494 nm~494 nm
Emission Max (λ_em) ~520 nm~520 nm
Photocleavage Wavelength 350-365 nmN/A
Quantum Yield of Uncaging (Φ_u) 0.01 - 0.05N/AFor NVOC group.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Fluorescently Labeled Caged Peptide

This protocol describes the synthesis of a model fluorescent caged peptide: FITC-Ahx-Gly-Gly-Lys(NVOC)-Gly-NH₂ (where Ahx is aminohexanoic acid, a spacer).

Materials:

  • Rink Amide resin (0.5 mmol/g loading)

  • Fmoc-amino acids (Fmoc-Gly-OH, Fmoc-L-Lys(NVOC)-OH, Fmoc-Ahx-OH)

  • Coupling reagents: HBTU, HOBt, DIPEA

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF

  • Solvents: DMF, DCM, Methanol

  • Fluorescein isothiocyanate (FITC)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell 200 mg of Rink Amide resin (0.1 mmol) in DMF in a peptide synthesis vessel for 1 hour.

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat with fresh solution for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • First Amino Acid Coupling (Fmoc-Gly-OH):

    • Pre-activate a solution of Fmoc-Gly-OH (3 eq), HBTU (2.9 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Monitor the coupling completion using a Kaiser test.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Peptide Elongation: Repeat the deprotection (step 2) and coupling (step 3) steps for the subsequent amino acids in the sequence: Fmoc-L-Lys(NVOC)-OH and then another Fmoc-Gly-OH.

  • Spacer Coupling: Couple Fmoc-Ahx-OH using the same procedure.

  • N-terminal Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Fluorescein Labeling:

    • Dissolve FITC (3 eq) and DIPEA (6 eq) in DMF.

    • Add the solution to the resin and agitate overnight in the dark.

    • Wash the resin with DMF (5x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail (5 mL) to the dried resin and agitate for 3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: HPLC Purification of the Caged Peptide

Materials:

  • Crude peptide

  • HPLC system with a preparative C18 column

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water.

  • HPLC Method:

    • Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

    • Inject the dissolved crude peptide.

    • Elute the peptide using a linear gradient of 5% to 65% Solvent B over 40 minutes at a flow rate of 10 mL/min.

    • Monitor the elution at 220 nm and 494 nm (for the fluorescein tag).

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a fluffy powder.

Protocol 3: Kinase Activity Assay Using a Caged Fluorescent Peptide Substrate

This protocol outlines a general procedure for a kinase assay using a custom-synthesized caged peptide substrate. The peptide should be designed to be a substrate for the kinase of interest only after uncaging.

Materials:

  • Purified fluorescent caged peptide substrate

  • Kinase of interest

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

  • ATP solution

  • UV lamp (365 nm)

  • Fluorescence plate reader

Procedure:

  • Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture (final volume 100 µL) containing the kinase in its reaction buffer and the caged peptide substrate (e.g., at a final concentration of 1-10 µM).

  • Initiation of Reaction (Uncaging):

    • Place the 96-well plate under a 365 nm UV lamp for a defined period (e.g., 1-5 minutes) to uncage the lysine residue. The optimal irradiation time should be determined empirically.

    • A control well should be kept in the dark to measure background fluorescence and any kinase activity on the caged substrate.

  • Phosphorylation: Add ATP to a final concentration of 100 µM to initiate the phosphorylation reaction.

  • Fluorescence Measurement:

    • Immediately after adding ATP, place the plate in a fluorescence plate reader.

    • Monitor the change in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em ~494/520 nm for FITC). The phosphorylation event may lead to a change in the fluorescence signal due to a conformational change in the peptide or an environmentally sensitive fluorophore.[1][2]

  • Data Analysis: Plot the fluorescence intensity versus time to determine the initial reaction velocity. Compare the rates of the UV-irradiated and non-irradiated samples to quantify the light-dependent kinase activity.

Visualizations

Signaling Pathway Diagram

Kinase_Activity_Assay cluster_synthesis Probe Synthesis cluster_assay Kinase Activity Assay Fmoc_Lys_NVOC Fmoc-L-Lys(NVOC)-OH SPPS Solid-Phase Peptide Synthesis Fmoc_Lys_NVOC->SPPS Caged_Probe Caged Fluorescent Peptide Probe SPPS->Caged_Probe Fluorophore Fluorophore (e.g., FITC) Fluorophore->SPPS Kinase Kinase Caged_Probe->Kinase Inactive UV_Light UV Light (365 nm) Caged_Probe->UV_Light Uncaging Phosphorylated_Product Phosphorylated Product Kinase->Phosphorylated_Product Phosphorylation ATP ATP ATP->Kinase Uncaged_Probe Active Fluorescent Peptide Substrate UV_Light->Uncaged_Probe Uncaged_Probe->Kinase Fluorescence_Change Fluorescence Signal Change Phosphorylated_Product->Fluorescence_Change

Caption: Workflow for a kinase activity assay using a photocleavable fluorescent peptide probe.

Experimental Workflow Diagram

Experimental_Workflow start Start synthesis Synthesize Caged Fluorescent Peptide (Protocol 1) start->synthesis purification Purify Peptide by HPLC (Protocol 2) synthesis->purification characterization Characterize Probe (Mass Spec, Purity) purification->characterization assay_setup Set up Kinase Assay (Protocol 3) characterization->assay_setup photoactivation Photoactivate Probe with UV Light assay_setup->photoactivation measurement Measure Fluorescence Signal Change photoactivation->measurement analysis Analyze Data & Determine Kinase Activity measurement->analysis end End analysis->end

Caption: Overall experimental workflow from probe synthesis to data analysis.

References

Safety Operating Guide

A Guide to the Safe Disposal of Fmoc-L-Lys(Boc)-OH for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and peptide synthesis, the proper handling and disposal of specialized reagents like Fmoc-L-Lys(Boc)-OH is a critical component of laboratory safety and regulatory compliance. While Fmoc-L-Lys(Boc)-OH is not classified as a hazardous substance, adherence to established protocols for chemical waste management is essential to maintain a safe working environment and prevent environmental contamination.[1][2] This guide provides a procedural overview for the proper disposal of Fmoc-L-Lys(Boc)-OH, ensuring the safety of laboratory personnel and adherence to institutional guidelines.

Essential Safety and Handling

Before beginning any disposal procedure, it is crucial to handle Fmoc-L-Lys(Boc)-OH with appropriate care in a well-ventilated area.[3] Personal protective equipment (PPE) is mandatory to prevent skin and eye contact.

Recommended Personal Protective Equipment:

  • Eye Protection: Wear tightly fitting safety goggles.[3]

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile or latex).[2][3]

  • Body Protection: A lab coat is necessary to protect clothing and skin.[2][3]

In the event of accidental release, avoid dust formation and sweep the material into a suitable, closed container for disposal.[4]

Step-by-Step Disposal Protocol

The disposal of Fmoc-L-Lys(Boc)-OH should align with standard laboratory procedures for non-hazardous chemical waste. The following steps provide a clear and actionable plan for its disposal.

1. Waste Segregation:

  • Solid Waste: Collect unused or expired solid Fmoc-L-Lys(Boc)-OH in a designated and clearly labeled waste container for non-hazardous solid chemical waste.[2]

  • Contaminated Materials: Any materials that have come into contact with Fmoc-L-Lys(Boc)-OH, such as weigh boats, contaminated paper towels, or gloves, should also be disposed of in the solid chemical waste container.[2]

  • Solutions: If Fmoc-L-Lys(Boc)-OH has been dissolved in a solvent, the disposal method will be dictated by the hazards of the solvent.[2] The solution must be disposed of in the appropriate liquid waste container, following your institution's guidelines for that specific solvent.[2] Do not mix with other waste streams unless explicitly permitted by your institution's protocols.

2. Labeling and Storage:

  • All waste containers must be clearly and accurately labeled with the full chemical name: "Fmoc-L-Lys(Boc)-OH".

  • Waste containers should be kept tightly closed when not in use and stored in a designated waste accumulation area, away from incompatible materials.[2][3]

3. Institutional Procedures:

  • It is imperative to follow your institution's specific procedures for the final disposal of non-hazardous chemical waste.[2] This typically involves contacting the Environmental Health and Safety (EHS) office for waste pickup and disposal.[2][5]

The following diagram illustrates the decision-making process for the proper disposal of Fmoc-L-Lys(Boc)-OH.

start Start: Disposal of Fmoc-L-Lys(Boc)-OH is_solid Is the waste solid Fmoc-L-Lys(Boc)-OH or contaminated material? start->is_solid solid_waste Collect in a designated, labeled container for non-hazardous solid chemical waste. is_solid->solid_waste Yes is_solution Is the waste a solution of Fmoc-L-Lys(Boc)-OH? is_solid->is_solution No contact_ehs Follow institutional procedures. Contact Environmental Health and Safety (EHS) for pickup and final disposal. solid_waste->contact_ehs liquid_waste Dispose of in the appropriate liquid waste container based on the solvent's hazards and institutional guidelines. is_solution->liquid_waste Yes is_solution->contact_ehs No liquid_waste->contact_ehs end End of Disposal Process contact_ehs->end

Caption: Workflow for the proper disposal of Fmoc-L-Lys(Boc)-OH.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₂₆H₃₂N₂O₆MedChemExpress
Molecular Weight 468.54 g/mol MedChemExpress
Melting Point 130 - 135 °CChemicalBook[4]
Storage Temperature 2 - 8 °CSigma-Aldrich

This information is provided to assist laboratory professionals in the safe and compliant disposal of Fmoc-L-Lys(Boc)-OH. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling Fmoc-L-Lys(Pryoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Fmoc-L-Lys(Pyroc)-OH. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the safety profiles of structurally similar Fmoc-protected amino acids and general laboratory best practices for handling chemical reagents.

I. Personal Protective Equipment (PPE)

When handling Fmoc-L-Lys(Pyroc)-OH, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the required PPE for various stages of handling.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash gogglesNitrile or latex glovesLaboratory coatRecommended to handle in a fume hood or use a dust mask
Solution Preparation and Transfer Chemical splash gogglesNitrile or latex glovesLaboratory coatWork in a well-ventilated area or chemical fume hood
Solid-Phase Peptide Synthesis (SPPS) Chemical splash gogglesNitrile or latex glovesLaboratory coatHandle all solvents and reagents within a chemical fume hood
Waste Disposal Chemical splash gogglesChemical-resistant glovesLaboratory coatHandle in a well-ventilated area or chemical fume hood

Note: Always inspect gloves for tears or punctures before use.[1] Wash hands thoroughly after handling the compound, even if gloves were worn.[1][2]

II. Operational Plan: Step-by-Step Handling Procedures

A. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[2]

  • Ensure the container is tightly sealed when not in use.[2]

B. Weighing and Solution Preparation:

  • Handle the solid form of Fmoc-L-Lys(Pyroc)-OH in a chemical fume hood to avoid inhalation of any fine dust particles.[3]

  • Use appropriate tools (e.g., spatula, weighing paper) to handle the solid. Avoid creating dust.

  • When preparing solutions, slowly add the solid to the solvent to prevent splashing. Common solvents in peptide synthesis include dimethylformamide (DMF).[4][5]

C. Use in Solid-Phase Peptide Synthesis (SPPS):

  • Fmoc Deprotection: This step typically involves the use of a base, such as 20% piperidine (B6355638) in DMF, to remove the Fmoc protecting group.[5][6] This process should always be performed in a chemical fume hood.

  • Amino Acid Coupling: The activated Fmoc-L-Lys(Pyroc)-OH is then coupled to the resin-bound peptide.

  • Washing: The resin is washed multiple times with solvents like DMF to remove excess reagents.[7]

D. First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1][2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][2] Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes.[1][8] Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical advice.[1][8]

III. Disposal Plan

All waste containing Fmoc-L-Lys(Pyroc)-OH must be treated as hazardous chemical waste and disposed of in accordance with institutional and local environmental regulations.[2][3]

A. Solid Waste:

  • Unused/Expired Compound: Place the solid Fmoc-L-Lys(Pyroc)-OH in a clearly labeled, sealable, and chemically compatible container.[3]

  • Contaminated Materials: Items such as gloves, weighing paper, and pipette tips that have come into contact with the solid compound should be collected in a designated, labeled hazardous waste container.[3]

B. Liquid Waste:

  • Solvent Waste: Solutions from the deprotection (containing piperidine) and coupling steps should be collected in a designated, labeled hazardous liquid waste container.[3]

  • Labeling: The waste container label should clearly state "Hazardous Waste" and list all chemical constituents.[3]

C. Storage of Waste:

  • Store all hazardous waste containers in a designated, secure area, segregated from incompatible chemicals, until they can be collected by the institution's environmental health and safety department.[3]

IV. Experimental Workflow

The following diagram illustrates the general workflow for safely handling Fmoc-L-Lys(Pyroc)-OH during a standard laboratory procedure.

cluster_prep Preparation cluster_synthesis Synthesis cluster_disposal Waste Disposal storage Storage (Cool, Dry, Ventilated) weighing Weighing (Fume Hood) storage->weighing dissolving Dissolving in Solvent (Fume Hood) weighing->dissolving solid_waste Solid Waste Collection (Contaminated PPE, etc.) weighing->solid_waste coupling Amino Acid Coupling dissolving->coupling deprotection Fmoc Deprotection (Piperidine/DMF) coupling->deprotection washing Resin Washing deprotection->washing liquid_waste Liquid Waste Collection (Solvents, Reagents) washing->liquid_waste waste_storage Hazardous Waste Storage solid_waste->waste_storage liquid_waste->waste_storage

Caption: Workflow for handling Fmoc-L-Lys(Pyroc)-OH from preparation to disposal.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.